molecular formula C10H21F B1670041 1-Fluorodecane CAS No. 334-56-5

1-Fluorodecane

Cat. No.: B1670041
CAS No.: 334-56-5
M. Wt: 160.27 g/mol
InChI Key: LHLRHWJTTUCDQA-UHFFFAOYSA-N
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Description

Decane, 1-fluoro- is a biochemical.

Properties

IUPAC Name

1-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLRHWJTTUCDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059826
Record name Decane, 1-fluoro-
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Molecular Weight

160.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

334-56-5
Record name 1-Fluorodecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1-fluoro-
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Record name Decane, 1-fluoro-
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Record name Decane, 1-fluoro-
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Record name 1-fluorodecane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes and reaction mechanisms for the preparation of 1-fluorodecane (CH₃(CH₂)₉F), a fluorinated alkane with applications in organic synthesis, materials science, and as a solvent.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of fluorination chemistry.

Introduction

This compound is a linear-chain fluorinated alkane characterized by its hydrophobic hydrocarbon tail and a single fluorine atom at the terminal position.[1] This substitution imparts unique physicochemical properties, including enhanced chemical stability and modified solubility, making it a valuable compound in various chemical applications.[1] The synthesis of this compound, and fluoroalkanes in general, presents unique challenges due to the properties of the fluoride ion, which include high hydration energy and strong hydrogen bonding, leading to low nucleophilicity in many solvent systems.[2] This guide will explore several key synthetic strategies to overcome these challenges.

I. Nucleophilic Substitution of Decyl Halides

A primary and classical approach to synthesizing this compound is through the nucleophilic substitution (Sₙ2) of a decyl halide, typically 1-bromodecane or 1-iododecane, with a fluoride salt.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The fluoride ion (F⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen (the leaving group). The reaction occurs in a single, concerted step where the C-F bond is formed simultaneously as the C-X (X = Br, I) bond is broken.

Mechanism: Sₙ2 Fluorination of 1-Bromodecane

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products F F⁻ TS [F···CH₂(CH₂)₈CH₃···Br]⁻ F->TS Nucleophilic Attack DecylBr CH₃(CH₂)₈CH₂-Br DecylBr->TS Fluorodecane F-CH₂(CH₂)₈CH₃ TS->Fluorodecane Bond Formation Br Br⁻ TS->Br Bond Cleavage

Caption: Sₙ2 mechanism for the synthesis of this compound.

The choice of the fluoride salt is critical. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used. However, their low solubility in organic solvents necessitates strategies to enhance their reactivity.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, is often employed to transport the fluoride ion from the solid or aqueous phase into the organic phase where the decyl halide is dissolved.[3][4] This dramatically increases the reaction rate. Hydrogen bonding phase-transfer catalysis is an emerging concept for activating alkali metal fluorides.[5]

  • Solvent: Aprotic polar solvents like acetonitrile, DMF, or DMSO are preferred as they can solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and nucleophilic.

  • Leaving Group: The choice of the leaving group on the decyl substrate is also important. Iodide is a better leaving group than bromide, which is better than chloride. Therefore, 1-iododecane will react faster than 1-bromodecane. The synthesis of the precursor, 1-bromododecane (a close analog), can be achieved by reacting 1-dodecanol with hydrobromic acid and sulfuric acid, or with phosphorus tribromide.[6][7][8]

  • To a stirred suspension of anhydrous potassium fluoride (X eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in anhydrous acetonitrile is added 1-bromodecane (1.0 eq.).

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

ParameterConditionRationale
Fluoride Source Anhydrous KFCost-effective fluoride source.
Catalyst Tetrabutylammonium BromideFacilitates the transfer of F⁻ to the organic phase.
Solvent Anhydrous AcetonitrileAprotic polar solvent enhances nucleophilicity of F⁻.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
II. Deoxyfluorination of 1-Decanol

Another prevalent method for synthesizing this compound is the deoxyfluorination of 1-decanol. This involves the conversion of the hydroxyl group, a poor leaving group, into a good leaving group, which is then displaced by a fluoride ion.

Several reagents have been developed for this transformation, with (diethylamino)sulfur trifluoride (DAST) being a classic example.[9][10]

  • (Diethylamino)sulfur Trifluoride (DAST): DAST is a nucleophilic fluorinating agent that reacts with alcohols to form an intermediate alkoxyaminosulfur difluoride.[11] Subsequent nucleophilic attack by fluoride, either via an Sₙ1 or Sₙ2 pathway, yields the fluoroalkane.[11] For primary alcohols like 1-decanol, an Sₙ2 mechanism is generally favored.

Mechanism: Deoxyfluorination of 1-Decanol using DAST

DAST_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Decanol CH₃(CH₂)₉OH Intermediate [CH₃(CH₂)₉O-SF₂NEt₂] + HF Decanol->Intermediate Reaction with DAST DAST Et₂NSF₃ DAST->Intermediate Fluorodecane CH₃(CH₂)₉F Intermediate->Fluorodecane SN2 Attack by F⁻ Side_Products Et₂NS(O)F + HF Intermediate->Side_Products

Caption: Deoxyfluorination of 1-decanol using DAST.

  • A solution of 1-decanol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere.[9]

  • DAST (1.1-1.2 eq.) is added dropwise to the cooled solution.[9]

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.[9]

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[9]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9]

  • The crude product is purified by column chromatography.

Caution: DAST is moisture-sensitive and can be thermally unstable. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[10] Safer alternatives to DAST, such as Deoxo-Fluor, are also available.[10]

III. Alternative Fluorination Methods

While nucleophilic substitution and deoxyfluorination are the most common methods, other strategies can also be employed for the synthesis of this compound.

  • Halogen Exchange (Halex) Reaction: This involves the reaction of a chloro- or bromoalkane with a metal fluoride, such as silver(I) fluoride (AgF) or silver(II) difluoride (AgF₂).[12] These reactions can sometimes offer different reactivity and selectivity profiles.

  • From Carboxylic Acids (Hunsdiecker-type reaction): While less common for simple fluoroalkanes, variations of the Hunsdiecker reaction using sources of electrophilic fluorine can, in principle, be used to synthesize this compound from undecanoic acid.

IV. Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most definitive technique for confirming the presence of a C-F bond. This compound will exhibit a characteristic signal in the ¹⁹F NMR spectrum.[13] The chemical shift and coupling to adjacent protons provide structural information.

    • ¹H NMR: The protons on the carbon adjacent to the fluorine atom will appear as a triplet of triplets due to coupling with the fluorine atom and the protons on the neighboring carbon.

    • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.[13]

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of this compound (160.27 g/mol ) and its fragmentation pattern.[13]

  • Infrared (IR) Spectroscopy: The C-F bond will have a characteristic stretching vibration in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.[13]

TechniqueExpected Observation for this compound
¹⁹F NMR A characteristic signal, likely a triplet of triplets.
¹H NMR A downfield triplet of triplets for the -CH₂F protons.
¹³C NMR A signal for the -CH₂F carbon with a large ¹JCF coupling constant.
Mass Spec Molecular ion peak at m/z = 160.27.
IR Spec C-F stretching band around 1000-1400 cm⁻¹.
Conclusion

The synthesis of this compound can be effectively achieved through several methods, with nucleophilic substitution of decyl halides and deoxyfluorination of 1-decanol being the most practical and widely used. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. Careful control of reaction conditions and appropriate analytical characterization are essential for a successful synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working in the field of organofluorine chemistry.

References

  • Landini, D., & Angelici, G. (1985). Nucleophilic substitution of alkyl halides by the fluoride ion. Journal of the Chemical Society, Perkin Transactions 2, (8), 1145-1148.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link][9]

  • Biswas, T. (2022, January 11). Nucleophilic fluorination with bifluoride. YouTube. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link][11]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link][4]

  • Furuya, T., Kuttruff, C. A., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Angewandte Chemie International Edition, 49(48), 9127–9130.[2]

  • Gouverneur, V., & Tredwell, M. (2012). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Angewandte Chemie International Edition, 51(32), 7892-7894.[5]

  • Mohr, J. T. (2017). Application of Silver(II) Difluoride in Organic Synthesis. UIC Indigo.[12]

  • CN1035655A - 1-bromododecane synthesis technique. Google Patents.[7]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link][3]

  • Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link][8]

Sources

1-Fluorodecane 19F NMR chemical shift values

Author: BenchChem Technical Support Team. Date: February 2026

1-Fluorodecane


F NMR Chemical Shift Analysis: An In-Depth Technical Guide 

Abstract

This technical guide provides a rigorous analysis of the


F NMR spectral characteristics of This compound  (

), a primary alkyl fluoride.[1][2][3] Designed for research scientists and drug development professionals, this document details chemical shift values, spin-spin coupling constants (

-values), and experimental protocols.[1][2][3] It establishes a self-validating framework for identifying terminal fluorinated alkyl chains in complex matrices, utilizing this compound as a model system for the homologous series of primary fluoroalkanes.[1][2][3]

Part 1: Chemical Shift & Spectral Data

The


F nucleus is highly sensitive to its local electronic environment.[1][2][3] For this compound, the fluorine atom is bonded to a primary carbon (

), resulting in a characteristic upfield shift relative to fluorinated aromatics or trifluoromethyl groups.[1][2][3]
Core Spectral Parameters (in CDCl )
ParameterValue / RangeDescription
Chemical Shift (

)
-218.0 ppm (

0.5 ppm)
Referenced to

(

ppm).[1][2][3]
Multiplicity tt (Triplet of Triplets)Split by 2 geminal (

) and 2 vicinal (

) protons.[1][2][3]

Coupling
47.5 Hz Geminal coupling to

protons.[1][2][3]

Coupling
25.5 Hz Vicinal coupling to

protons.[1][2][3]
Excitation Frequency 376.5 MHzAt 9.4 T (

at 400 MHz).[1][2][3]
Spectral Width -150 to -250 ppmOptimal window for primary alkyl fluorides.[1][2][3]

Note: The chemical shift of -218 ppm is characteristic of the terminal


 moiety in long-chain alkanes (

).[1][2][3] Short-chain analogs like ethyl fluoride (

-212 ppm) differ slightly due to the proximity of the methyl terminus, but for decane, the environment is stabilized.[1][2]

Part 2: Mechanistic Insight & Splitting Topology

Electronic Shielding Mechanism

The high electron density around the fluorine nucleus in a primary alkyl chain results in significant shielding, placing the signal far upfield (negative ppm).[1][2] Unlike electron-withdrawing carbonyls or aromatics that deshield the nucleus (shifting it towards -60 to -110 ppm), the aliphatic chain donates electron density through the


-framework.[1][2][3]
Coupling Topology (The "tt" Pattern)

The multiplet structure of this compound is a direct reporter of its connectivity.[1][2] The fluorine nucleus couples to protons through bonds:

  • Direct Geminal Coupling (

    
    ):  The two protons on 
    
    
    
    split the fluorine signal into a large triplet (
    
    
    ).[1][2][3]
  • Vicinal Coupling (

    
    ):  The two protons on 
    
    
    
    further split each leg of the large triplet into a smaller triplet (
    
    
    ).[1][2][3]

This results in a Triplet of Triplets (tt) , appearing as a 9-line pattern (though outer lines may be low intensity).[1][2][3]

Visualization: Spectral Splitting Tree

SplittingTree cluster_legend Coupling Hierarchy Root Uncoupled 19F Signal (Singlet) L1_1 Triplet (1:2:1) 2J_HF = 47.5 Hz Root->L1_1 Split by 2 x H(C1) L2_1 Triplet of Triplets 3J_HF = 25.5 Hz L1_1->L2_1 Split by 2 x H(C2) Text The large 2J coupling creates the primary triplet. The smaller 3J coupling splits each leg again.

Figure 1: Splitting topology of the this compound


F signal.[1][2][3][4] The large geminal coupling defines the primary structure, while vicinal coupling adds fine structure.[1]

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and accuracy in drug development or synthesis verification, follow this standardized protocol.

Materials
  • Analyte: this compound (>98% purity).[1][2][3]

  • Solvent: Chloroform-d (

    
    ) (Preferred for solubility and standard shift comparison).[1][2][3]
    
  • Internal Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm) or
    
    
    -Trifluorotoluene (
    
    
    ppm).[1][2][3]
Workflow
  • Sample Preparation:

    • Dissolve 10-20 mg of this compound in 0.6 mL

      
      .
      
    • Add 0.1% v/v

      
       as an internal reference.[1][3]
      
    • Validation Check: Ensure the solution is clear; turbidity indicates water contamination which can broaden fluoride signals via H-bonding.[1][2][3]

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (

      
      ) for integration, or coupled (
      
      
      
      ) for structural verification.
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (approx. 5-10 seconds) for quantitative integration. Fluorine
      
      
      values can be long.[1][2][3]
    • Offset (O1P): Center at -150 ppm to cover both the standard and the analyte.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to improve S/N.

    • Reference the

      
       peak to 0.0 ppm.[1][2][3][5][6]
      
    • Verify the analyte peak at -218 ppm.[1][2][3]

Visualization: NMR Workflow Logic

NMRWorkflow Sample Sample Prep (10mg in CDCl3) Lock Lock & Shim (Target: CDCl3) Sample->Lock Pulse Pulse Sequence (zg / zgig) Lock->Pulse Acquire Acquisition (SW: -100 to -250 ppm) Pulse->Acquire Process FT & Phasing (Ref: CFCl3 = 0) Acquire->Process Process->Lock Poor Resolution?

Figure 2: Operational workflow for high-fidelity


F NMR acquisition of alkyl fluorides.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[1][2][3] Compilation of Reported

    
    F NMR Chemical Shifts. Wiley-Interscience.[1][2][3] (Foundational text establishing the -218 ppm range for primary alkyl fluorides).[1][2][3]
    
  • University of California, Santa Barbara (UCSB) NMR Facility. (2024).[1][2][3]

    
    F Chemical Shifts and Coupling Constants. Retrieved from [Link]
    
  • PubChem. (2024).[1][2][3] this compound Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-fluorodecane (C₁₀H₂₁F), a long-chain fluorinated alkane. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes foundational principles of alkane stereochemistry with data from analogous short-chain and substituted fluoroalkanes to present a robust theoretical and practical framework for its study. We delve into the intricate interplay of steric and stereoelectronic effects, including the influential "gauche effect" introduced by the terminal fluorine atom, which dictates the molecule's preferred three-dimensional arrangements. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both a deep theoretical understanding and actionable experimental and computational protocols for the characterization of this compound and related flexible molecules.

Introduction: The Significance of Fluorinated Alkanes

Fluorine substitution in organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The introduction of a single fluorine atom, as in this compound, can significantly impact lipophilicity, metabolic stability, and binding interactions, making it a molecule of interest in medicinal chemistry and materials science.[2] Understanding the three-dimensional structure and conformational preferences of such molecules is paramount, as these factors govern their interactions with biological targets and their macroscopic material properties.[2]

This compound, with its long, flexible decane chain and a polar C-F bond at one terminus, presents a fascinating case study in conformational analysis. The molecule's overall shape is not static but rather a dynamic equilibrium of numerous conformers. The energetic landscape of these conformers is dictated by a delicate balance of torsional strain, steric hindrance, and unique stereoelectronic effects imparted by the highly electronegative fluorine atom.[2][3]

This guide will first elucidate the fundamental principles of alkane conformation, then explore the specific influence of the fluorine substituent, and finally, provide detailed methodologies for the experimental and computational investigation of this compound's conformational space.

Molecular Structure of this compound

This compound is a linear-chain alkane with a fluorine atom attached to the first carbon atom.[4] Its molecular formula is C₁₀H₂₁F, and its molecular weight is approximately 160.27 g/mol .[5]

PropertyValueSource
Molecular FormulaC₁₀H₂₁F[4][5]
Molecular Weight160.27 g/mol [5]
IUPAC NameThis compound[5]
CAS Number334-56-5[5]

The primary structure is defined by a backbone of ten sp³-hybridized carbon atoms linked by sigma bonds. Each internal carbon is bonded to two hydrogen atoms, the terminal methyl carbon to three hydrogens, and the C1 carbon to two hydrogens and one fluorine atom. The inherent flexibility of this chain arises from the relatively free rotation around these C-C single bonds.[3]

Conformational Analysis: A Landscape of Possibilities

The study of the different spatial arrangements of a molecule that arise from rotation about single bonds is known as conformational analysis.[3] For a long-chain alkane like this compound, the number of possible conformations is vast. However, the relative energies of these conformers are not equal, leading to a population distribution where more stable conformers predominate.

Torsional Strain and Key Conformations

Rotation around each C-C bond in the decane chain can be described by a dihedral angle. The primary conformations of interest for any two adjacent C-C bonds are:

  • Staggered: The substituents on the two carbons are as far apart as possible, resulting in minimal torsional strain. This is the most stable arrangement.[3]

  • Eclipsed: The substituents on the two carbons are aligned, leading to maximal torsional strain. This is the least stable arrangement.[3]

Within the staggered conformations, two key arrangements are distinguished based on the relative positions of the larger substituents (in this case, the adjacent carbon groups in the chain):

  • Anti: The two larger substituents are 180° apart. This is generally the most stable staggered conformation due to minimal steric hindrance.[3]

  • Gauche: The two larger substituents are 60° apart. This conformation is slightly less stable than the anti due to some steric repulsion, known as a gauche interaction.[6]

The overall conformation of the this compound chain is a sequence of these local arrangements (anti or gauche) at each C-C bond. The lowest energy conformation for an unsubstituted n-alkane is the all-anti (all-trans) arrangement, which results in a linear, zigzag chain.[7]

The Influence of the Terminal Fluorine: The Gauche Effect

The presence of a highly electronegative fluorine atom at the C1 position introduces a significant stereoelectronic effect known as the "gauche effect".[2] This effect describes the tendency of a molecule to adopt a conformation where a gauche arrangement between adjacent electronegative substituents or between an electronegative substituent and a carbon group is favored over the anti conformation.[2]

In the case of this compound, the crucial dihedral angle to consider is F-C1-C2-C3. The gauche effect in fluoroalkanes is often attributed to hyperconjugation, a stabilizing interaction between the C-H bonding orbitals and the C-F anti-bonding orbital (σC-H → σ*C-F).[2] This interaction is maximized in a gauche arrangement.

While the long alkyl chain will generally favor an extended anti-conformation to minimize steric hindrance, the gauche effect at the F-C1-C2-C3 dihedral will likely lead to a significant population of conformers with a gauche bend near the fluorinated end. The overall conformation of this compound will therefore be a complex interplay between the sterically driven preference for an all-anti chain and the electronically driven gauche preference at the fluorinated terminus.

Experimental and Computational Approaches to Conformational Analysis

Determining the conformational landscape of a flexible molecule like this compound requires a combination of experimental and computational techniques.

Experimental Methodologies

GED is a powerful technique for determining the molecular structure of small molecules in the gas phase, free from intermolecular interactions.[8] For flexible molecules, GED provides information about the average structure and the relative populations of different conformers.

Experimental Protocol for GED Analysis of this compound

  • Sample Preparation: A pure sample of this compound is required. The sample is placed in a reservoir connected to a nozzle system.

  • Introduction into the Diffraction Chamber: The sample is heated to produce a vapor and effused through a fine nozzle into a high-vacuum diffraction chamber (typically at 10⁻⁷ mbar).[8]

  • Electron Beam Interaction: A high-energy electron beam (e.g., 60 keV) is directed to intersect the gas jet perpendicularly.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera).[8] A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[8]

  • Data Analysis:

    • The diffraction pattern is digitized and radially averaged to obtain the total scattering intensity as a function of the scattering angle.

    • A theoretical scattering intensity is calculated for various trial structures and conformer populations.

    • The theoretical and experimental intensities are compared, and the structural parameters (bond lengths, bond angles, and dihedral angles) and conformer populations are refined using a least-squares fitting procedure.

Causality Behind Experimental Choices: The gas phase is chosen to study the intrinsic conformational preferences of the molecule without the influence of solvent or crystal packing forces. High-energy electrons are used to ensure that the scattering is primarily from the atomic nuclei, simplifying the theoretical model.

NMR spectroscopy, particularly the analysis of coupling constants (J-values), is a powerful tool for studying molecular conformation in solution.[7][9] The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

Experimental Protocol for NMR Conformational Analysis of this compound

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or a non-polar solvent like C₆D₁₂ to better mimic the gas phase).

  • Data Acquisition: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY and HSQC, may be necessary to assign all signals unambiguously.

  • Extraction of Coupling Constants: The ¹H NMR spectrum, particularly the signals for the protons on C1 and C2, will be complex due to overlapping signals and second-order effects. Spectral simulation may be required to accurately extract the ³JH,H and ³JH,F coupling constants.[9]

  • Karplus Analysis: The experimentally determined coupling constants are used in a generalized Karplus equation to estimate the populations of the different rotamers (anti and gauche) around the C1-C2 bond.

  • Low-Temperature NMR: To potentially "freeze out" individual conformers or at least shift the equilibrium significantly, NMR experiments can be performed at low temperatures. This can simplify the spectra and provide more direct evidence for the presence of different conformers.

Causality Behind Experimental Choices: The choice of solvent is critical, as the conformational equilibrium can be solvent-dependent.[9] A non-polar solvent will better approximate the intrinsic preferences of the molecule. The analysis of both proton-proton and proton-fluorine coupling constants provides more constraints for the conformational model.

Computational Chemistry

Computational modeling is an essential tool for exploring the complex potential energy surface of a flexible molecule like this compound.[3]

Computational Protocol for Conformational Analysis of this compound

  • Initial Conformer Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields initially to rapidly explore the conformational space.

  • Quantum Mechanical Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

  • Relative Energy Calculation: The relative energies (ΔE, ΔH, and ΔG) of all stable conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Rotational Barrier Calculation: To understand the dynamics of interconversion between conformers, the transition states connecting the minima can be located, and the rotational energy barriers can be calculated.[6]

Causality Behind Experimental Choices: A multi-step approach, starting with a broad search using a less computationally expensive method and then refining with more accurate methods, is a time-efficient way to map the potential energy surface. DFT provides a good balance of accuracy and computational cost for molecules of this size.

Predicted Conformational Preferences of this compound

Based on the principles discussed and data from analogous molecules, we can predict the key conformational features of this compound:

  • Overall Chain Conformation: The long alkyl chain (C3 to C10) is expected to predominantly adopt a low-energy, all-anti (zigzag) conformation to minimize steric interactions.

  • Conformation around the C1-C2 Bond: Due to the gauche effect, a significant population of the gauche conformer is expected for the F-C1-C2-C3 dihedral angle. This will introduce a "kink" at the beginning of the chain.

  • Equilibrium of Conformers: The overall structure will be a dynamic equilibrium between the all-anti conformer and various gauche conformers, with the most significant gauche populations likely being near the fluorinated end. The exact population distribution will depend on the subtle balance between the stabilizing gauche effect and the destabilizing steric interactions.

Visualizations

Diagrams

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow start Initial Structure of this compound search Conformational Search (Molecular Mechanics) start->search optimization Geometry Optimization (DFT) search->optimization frequency Frequency Calculation optimization->frequency analysis Energy & Population Analysis frequency->analysis end Conformational Landscape analysis->end sample This compound Sample ged Gas-Phase Electron Diffraction sample->ged nmr NMR Spectroscopy sample->nmr ged_data GED Data (Bond Lengths, Angles) ged->ged_data nmr_data NMR Data (Coupling Constants) nmr->nmr_data structure Molecular Structure & Conformation ged_data->structure nmr_data->structure

Caption: Workflow for the conformational analysis of this compound.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer C1 C1 F F C1->F H1 H C1->H1 H2 H C1->H2 C2 C2 C3_anti C3 C2->C3_anti H3_anti H C2->H3_anti H4_anti H C2->H4_anti C3_gauche C3 H3_gauche H H4_gauche H C2_g C2 C2_g->C3_gauche C2_g->H3_gauche C2_g->H4_gauche C1_g C1 F_g F C1_g->F_g H1_g H C1_g->H1_g H2_g H C1_g->H2_g

Caption: Newman projections of anti and gauche conformers of this compound.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a sophisticated interplay of steric and electronic effects. While the long alkyl chain favors an extended, low-energy anti-conformation, the terminal fluorine atom introduces a stabilizing gauche effect that promotes a bent conformation at the fluorinated end. A comprehensive understanding of this conformational landscape requires a synergistic approach combining high-level computational modeling with experimental techniques such as gas-phase electron diffraction and NMR spectroscopy. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore the structure-property relationships of this compound and other long-chain fluorinated molecules, which is crucial for their application in drug design and materials science.

References

  • O'Hagan, D. et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

  • Organic Chemistry Lab. (2020). Alkane Conformations Experiment Part 1, Prelab. [Link]

  • Linclau, B. et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]

  • JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • Alabugin, I. V. et al. (2022). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Organic Chemistry. [Link]

  • Timofeeva, T. V. et al. (2017). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Journal of Molecular Structure. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Gas electron diffraction. [Link]

  • Caminati, W. et al. (2000). Conformational equilibrium and potential energy surface of 1-fluorobutane by microwave spectroscopy and Ab initio calculations. Chemistry. [Link]

  • University of Birmingham. Fluoroalkanes Properties of fluoroalkanes.
  • ResearchGate. 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments. [Link]

  • ResearchGate. Gas-Phase Electron Diffraction. [Link]

  • ResearchGate. Rotational Barriers in Alkanes. [Link]

  • Burnell, E. E. et al. (2011). Nuclear magnetic resonance study of alkane conformational statistics. The Journal of Chemical Physics. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Yang, J. et al. (2018). Femtosecond gas phase electron diffraction with MeV electrons. UNL Digital Commons. [Link]

  • Iwasaki, M. et al. (1966). Conformational energies of perfluoroalkanes. Part 1.—Semi-empirical calculations. Transactions of the Faraday Society. [Link]

  • University of Southampton. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

  • Pearson. Explain the dramatic difference in rotational energy barriers of the following three alkenes. [Link]

  • ResearchGate. Gas-Phase Electron Diffraction for Molecular Structure Determination. [Link]

  • ResearchGate. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. [Link]

  • Linclau, B. et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry – A European Journal. [Link]

  • It's Chemistry Time. (2022). Elucidation of structure of gas phase Molecule - Electron Diffraction. [Link]

  • PubChem. 1-Fluorododecane. [Link]

  • SpectraBase. 1-Fluorododecane. [Link]

  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • PubChem. 1-Fluorobutane. [Link]

Sources

Advanced Synthesis Guide: 1-Fluorodecane via Nucleophilic Deoxyfluorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aliphatic chains is a critical strategy in medicinal chemistry to modulate lipophilicity (LogP), metabolic stability, and bioactivity without significantly altering steric bulk. 1-Fluorodecane (


) serves as a quintessential model for primary alkyl fluorides.

While traditional "Halex" (halide exchange) reactions require harsh conditions and pre-functionalization (e.g., mesylation), direct deoxyfluorination of 1-decanol offers a more atom-economical route. This guide details two distinct protocols: the Industrial Standard using Deoxo-Fluor® for maximum conversion, and the Modern Scalable Route using PyFluor for superior safety and selectivity.

Critical Mechanistic Analysis

The synthesis of this compound from 1-decanol proceeds via an


 mechanism. The hydroxyl group, a poor leaving group, must first be activated. The choice of reagent dictates the nature of this activated intermediate and the subsequent risk of 

elimination (forming 1-decene).
Mechanistic Pathways[1]
  • Pathway A (Aminosulfur Reagents): Reagents like DAST or Deoxo-Fluor form an alkoxyaminosulfur difluoride intermediate. The leaving group is a dialkylamino-sulfinyl fluoride.

  • Pathway B (Sulfonyl Fluorides): Reagents like PyFluor (2-pyridinesulfonyl fluoride) form a transient sulfonate ester in the presence of a base (DBU). The leaving group is the pyridinesulfonate anion.

Deoxyfluorination_Pathways Alcohol 1-Decanol (Substrate) Deoxo Deoxo-Fluor (Reagent) Alcohol->Deoxo Activation PyFluor PyFluor + DBU (Reagent) Alcohol->PyFluor Activation InterA Alkoxyaminosulfur Intermediate Deoxo->InterA TS_A SN2 Transition State InterA->TS_A Fluoride Attack Product This compound (Target) TS_A->Product Inversion Elimination 1-Decene (Byproduct) TS_A->Elimination E2 Competition InterB Pyridinesulfonate Intermediate PyFluor->InterB InterB->Product Fluoride Displacement InterB->Elimination Minimal E2

Figure 1: Comparative mechanistic pathways for deoxyfluorination. Pathway B (PyFluor) minimizes the elimination side-reaction common in Pathway A.

Reagent Selection Matrix

For research and scale-up, reagent choice balances yield against safety.[1][2] DAST is excluded from this recommendation due to its explosive potential above 90°C.

FeatureDeoxo-Fluor® PyFluor Mesyl-Cl / CsF
Chemical Class Aminosulfur trifluorideSulfonyl fluorideSulfonate / Salt
Physical State Liquid (Fuming)Crystalline SolidLiquid / Solid
Thermal Stability Decomposes >140°CStable >200°CStable
Safety Hazard Reacts violently w/ water (HF)Low (Stable solid)Standard Corrosive
Selectivity Moderate (10-15% alkene)High (<5% alkene)High
Atom Economy High (One-step)High (One-step)Low (Two-step)
Primary Use Case Small scale / High reactivity Scale-up / Safety-critical Cost-critical bulk

Protocol 1: The Industrial Standard (Deoxo-Fluor)

Context: Deoxo-Fluor is more thermally stable than DAST but remains a potent dehydrating agent. It is ideal for small-scale discovery chemistry where reaction speed is prioritized over elimination suppression.

Materials
  • 1-Decanol (1.0 equiv)[3]

  • Deoxo-Fluor (1.5 equiv)[3]

  • Dichloromethane (DCM), Anhydrous

  • Saturated

    
     solution
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 1-decanol (e.g., 1.58 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Note: While Deoxo-Fluor is stable at RT, low temperature addition controls the exotherm and minimizes elimination.

  • Addition: Add Deoxo-Fluor (2.76 mL, 15 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then stir at Room Temperature (RT) for 12 hours.

    • Monitoring: Check by TLC (stain with

      
      ) or GC-MS.
      
  • Quench (Critical Safety): Cool back to 0°C. Add saturated aqueous

    
    dropwise  with vigorous stirring.
    
    • Warning: Massive

      
       evolution will occur. Do not seal the vessel.
      
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove amine byproducts) and brine. Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure (keep bath <30°C due to product volatility). Purify via silica gel flash chromatography (100% Pentane or Hexanes).

Protocol 2: The Safer, Scalable Route (PyFluor)

Context: PyFluor (2-pyridinesulfonyl fluoride) is a solid, shelf-stable reagent that requires an exogenous base (DBU). It avoids the HF generation risks of aminosulfur reagents and significantly suppresses elimination.

Materials
  • 1-Decanol (1.0 equiv)[3]

  • PyFluor (1.1 equiv)[3][4]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Toluene or THF (Anhydrous)[3]

Step-by-Step Methodology
  • Setup: Charge a reaction vial with 1-decanol (10 mmol) and PyFluor (1.77 g, 11 mmol).

  • Solvation: Add anhydrous Toluene (20 mL). Stir to dissolve.

  • Activation: Add DBU (2.24 mL, 15 mmol) slowly at Room Temperature.

    • Observation: The solution may turn slightly yellow/orange. No violent exotherm occurs.

  • Reaction: Stir at Room Temperature for 24-48 hours .

    • Optimization: If conversion is slow, heat to 40-50°C. PyFluor is stable at these temperatures.

  • Workup: Dilute with

    
     or Hexanes. Wash with 1M HCl (critical to remove DBU and the pyridinesulfonic acid byproduct). Wash with saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
     and concentrate. Flash chromatography (Hexanes) yields pure this compound.
    

Workflow_PyFluor Start Start: 1-Decanol + PyFluor Solvent: Toluene AddBase Add DBU (1.5 eq) Temp: 25°C Start->AddBase React Stir 24-48h Monitor: GC-MS AddBase->React Wash Wash: 1M HCl (Removes DBU/Byproducts) React->Wash Isolate Dry & Concentrate Yield: ~80-90% Wash->Isolate

Figure 2: Workflow for the PyFluor-mediated synthesis, highlighting the critical acid wash step.

Characterization & Validation

Confirming the identity of this compound requires specific NMR signatures to distinguish it from the alcohol starting material and the alkene byproduct.

Physical Properties[5][6][7][8][9][10]
  • Boiling Point: 183–184 °C (at 760 mmHg)[3]

  • Density: 0.809 g/mL[5]

NMR Spectroscopy Data
NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment

NMR
-218.0 ppm

(triplet of triplets)

Hz,

Hz
Terminal Fluorine

NMR
4.43 ppm

(doublet of triplets)

Hz,

Hz

protons

NMR
84.2 ppm

(doublet)

Hz
Carbon attached to F

Note: The


 shift is relative to 

. The diagnostic "doublet of triplets" in proton NMR clearly separates the product from the triplet of the starting alcohol (~3.6 ppm).

Troubleshooting & Safety

Common Failure Modes
  • Elimination (Olefin Formation):

    • Symptom:[1][2][4][6] Presence of vinyl protons at 5.8 ppm and 4.9 ppm in

      
       NMR.
      
    • Fix: Switch from Deoxo-Fluor to PyFluor. If using Deoxo-Fluor, ensure temperature is strictly controlled at -78°C during addition.

  • Incomplete Conversion:

    • Symptom:[1][2][4][6] Residual alcohol.

    • Fix: Ensure anhydrous conditions. Water consumes Deoxo-Fluor/PyFluor rapidly. Increase reagent stoichiometry to 1.5 eq.

Safety Directives
  • HF Danger: Deoxo-Fluor releases HF upon contact with moisture. Always keep Calcium Gluconate gel nearby when handling aminosulfur reagents.

  • Pressure: Never perform Deoxo-Fluor reactions in a sealed vessel without a pressure relief mechanism due to gas evolution (

    
    , HF).
    

References

  • Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[6] Journal of Organic Chemistry.

  • Nielsen, M. K., et al. (2015).[1][2][4][7] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2][4] Journal of the American Chemical Society. [3]

  • Sigma-Aldrich. (n.d.). "Deoxo-Fluor® Reagent Profile."

  • Doyle Group. (2015).[7] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2][4] UCLA Department of Chemistry.

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. [3]

Sources

Hazards and safety precautions for handling 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

High-Hazard Handling & Metabolic Toxicity Risks [1]

Executive Summary

1-Fluorodecane (CAS: 334-56-5) is often mischaracterized as a simple halogenated solvent.[1] While it shares physical properties with decane, its biological activity presents a distinct and severe hazard profile.[1] Unlike its chlorinated or brominated analogs, the primary risk of this compound is not merely solvent narcosis but "lethal synthesis" —the metabolic conversion of the parent molecule into highly toxic fluorinated metabolites.[1]

This guide provides a technical framework for researchers handling this compound, moving beyond standard Safety Data Sheet (SDS) recommendations to address the specific mechanistic toxicity and high-consequence failure modes associated with long-chain fluoroalkanes.

Part 1: Physicochemical Profile & Hazard Identification[1][2]

This compound is a primary alkyl fluoride.[1] The carbon-fluorine (C-F) bond is the strongest in organic chemistry (~110 kcal/mol), rendering the molecule chemically stable under standard laboratory conditions.[1] However, this stability does not equate to biological inertness.[1]

Table 1: Physicochemical Properties
PropertyValueOperational Implication
Molecular Formula

Lipophilic tail facilitates dermal absorption.[1]
Molecular Weight 160.27 g/mol Moderate volatility.[1]
Boiling Point 183–187 °CLow vapor pressure at RT, but aerosols are hazardous.[1]
Flash Point ~80 °C (176 °F)Combustible. Requires heating to ignite, but sustains fire.[1]
Density 0.809 g/mLFloats on water; standard aqueous foams may be ineffective.[1]
Solubility Water: InsolubleOrganics: SolubleBioaccumulates in lipid bilayers.[1]
GHS Hazard Classification (Critical)
  • H227: Combustible liquid.[1]

  • H300: Fatal if swallowed. (Acute Tox. 2)[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H400/H410: Very toxic to aquatic life with long-lasting effects.[1]

Critical Note: The H300 classification is the differentiator.[1] While decane is merely an aspiration hazard, this compound is acutely toxic via ingestion and potentially via transdermal absorption due to metabolic activation.[1]

Part 2: Toxicological Mechanisms (The "Why")[1]

The Mechanism of "Lethal Synthesis"

The extreme toxicity of this compound arises from its metabolism.[1] Being an even-numbered carbon chain (


), it undergoes 

-oxidation
in the mitochondria.[1] This process sequentially cleaves two-carbon units (Acetyl-CoA) from the chain.[1]
  • Step 1: The alkyl chain is shortened by

    
    -oxidation cycles.[1]
    
  • Step 2: The final cleavage yields Fluoroacetyl-CoA .[1]

  • Step 3: Fluoroacetyl-CoA enters the Krebs Cycle (Citric Acid Cycle) and is converted to Fluorocitrate .[1]

  • Step 4: Fluorocitrate irreversibly binds to the enzyme Aconitase .[1]

  • Result: The Krebs Cycle halts, cellular respiration fails, and the organism dies from energy deprivation (similar to Fluoroacetate/1080 poisoning).[1]

Visualization: The Metabolic Activation Pathway

The following diagram illustrates why an "inert" solvent can become a metabolic poison.

MetabolicToxicity Substance This compound (C10) BetaOx Mitochondrial Beta-Oxidation (Sequential cleavage of C2 units) Substance->BetaOx Ingestion/Absorption ToxicMetabolite Fluoroacetyl-CoA BetaOx->ToxicMetabolite Yields KrebsEntry Entry to Krebs Cycle (Citrate Synthase) ToxicMetabolite->KrebsEntry Mimics Acetyl-CoA LethalAgent (-)-erythro-2-Fluorocitrate KrebsEntry->LethalAgent Synthesis Target INHIBITION of Aconitase LethalAgent->Target Irreversible Binding Outcome Cellular Respiration Failure (ATP Depletion) Target->Outcome Systemic Toxicity

Caption: Figure 1.[1] The "Lethal Synthesis" pathway where this compound is metabolized into a Krebs Cycle inhibitor.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1][3]

Given the lipophilicity and metabolic toxicity, preventing entry into the body is paramount.[1]

Glove Selection Protocol

Standard nitrile gloves may offer insufficient protection against long-term exposure to fluorinated hydrocarbons due to the "like-dissolves-like" principle of the alkyl tail.[1]

  • Primary Recommendation: Viton (Fluoroelastomer) or Silver Shield (Laminate) gloves.[1]

  • Secondary (Splash Only): Thick Nitrile (>0.11 mm).[1] Double-gloving is mandatory.[1]

  • Validation: Change gloves immediately upon splash.[1] Do not re-use.

Ventilation & Engineering
  • Mandatory: All handling must occur within a certified Chemical Fume Hood.[1]

  • Prohibited: Open-bench handling, even for "quick" transfers.[1]

  • Monitoring: Because this compound has a mild odor, olfactory fatigue can occur.[1] Use process containment (closed vessels) wherever possible.

Static Control

As a non-polar hydrocarbon, this compound can accumulate static charge during pouring or filtration.[1]

  • Grounding: All metal containers must be grounded/bonded during transfer.[1]

  • Inerting: For volumes >1L, blanket the headspace with Nitrogen or Argon to prevent vapor ignition (Flash point 80°C is within range of process upsets).[1]

Part 4: Emergency Response Protocols

Scenario A: Fire (The HF Hazard)

While this compound is combustible, the smoke is the greater threat.[1] Thermal decomposition releases Hydrogen Fluoride (HF) gas and Carbonyl Fluoride.[1]

  • Firefighting Media: Dry chemical,

    
    , or alcohol-resistant foam.[1] Do NOT  use a solid water stream (spreads the burning liquid).[1][2]
    
  • PPE for Responders: Self-Contained Breathing Apparatus (SCBA) is non-negotiable.[1] Standard turnout gear provides limited protection against HF gas.[1]

  • Post-Fire: Any surfaces exposed to soot/smoke must be treated as contaminated with hydrofluoric acid.[1] Neutralize with calcium carbonate or lime.[1]

Scenario B: Skin/Eye Exposure[3][4][5][6]
  • Immediate Action: Flush with water for 15 minutes.

  • Specific Antidote: Unlike pure HF burns, calcium gluconate gel is not the primary first aid for the intact molecule, but if the substance was burning or decomposing, HF may be present.

    • Protocol: If skin irritation persists or systemic symptoms (nausea, cardiac arrhythmia) appear, transport to ER immediately with the SDS, highlighting the H300 (Fluoroacetate-like) risk.[1]

Visualization: Safety Decision Logic

SafetyLogic Start Handling this compound Vol Volume > 10mL? Start->Vol Hood Fume Hood Required Vol->Hood Always Glove Glove Check: Viton or Laminate? Hood->Glove Proceed Proceed with Grounding Glove->Proceed Yes Stop STOP: Change Gloves Glove->Stop No (Nitrile only) Waste Waste: Halogenated Solvent (Segregated) Proceed->Waste Post-Exp Stop->Glove

Caption: Figure 2. Operational decision tree for safe handling and PPE selection.

Part 5: Storage & Waste Management

Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

  • Incompatibility: Avoid contact with alkali metals (Li, Na, K) which can strip the fluorine atom, causing exothermic polymerization or explosion.[1]

  • Labeling: Must carry the "Skull and Crossbones" (Acute Tox) and "Environmental Hazard" pictograms.[1]

Waste Disposal[1][3]
  • Stream: Segregate as "Halogenated Organic Solvent."

  • Do Not Mix: Never mix with acidic waste streams (risk of HF evolution if degradation occurs) or strong oxidizers.[1]

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HF) is the only approved disposal method.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9541, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 334-56-5).[1] Retrieved from [Link][1]

  • Pattison, F. L. M. (1959).[1] Toxic Aliphatic Fluorine Compounds.[1][3] Elsevier Publishing.[1] (Seminal text on "Lethal Synthesis" of even-chain fluoroalkanes).

  • Town of Fort Frances. Fluoride Handling & Safety Protocol. (General reference for fluoride PPE). Retrieved from [Link]

Sources

The Chemical Reactivity Profile of 1-Fluorodecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Position of 1-Fluorodecane in Organic Synthesis

This compound (C₁₀H₂₁F) is a linear-chain fluorinated alkane that, at first glance, appears to be a simple molecule.[1][2] However, the incorporation of a single fluorine atom at the terminal position of a ten-carbon chain imparts a unique set of physicochemical properties that distinguish it from its non-fluorinated and other halogenated counterparts.[1][3] This guide provides an in-depth exploration of the chemical reactivity of this compound, offering insights into its stability, reaction pathways, and practical applications for professionals in research, and drug development.

The presence of fluorine, the most electronegative element, creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[4][5] This bond strength is a defining characteristic of fluoroalkanes, rendering them significantly less reactive than other haloalkanes in many common organic reactions.[4][6] This inherent stability is a double-edged sword: while it makes this compound a robust compound, it also necessitates specific and often more forcing conditions to induce reactivity.[1][3] Understanding the nuances of this reactivity is paramount for its effective utilization in synthetic chemistry. In the pharmaceutical industry, for instance, the strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates.[7][8][9][10]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's reactivity begins with its fundamental physical and spectroscopic properties.

PropertyValueSource
Molecular Formula C₁₀H₂₁F[11][12]
Molecular Weight 160.27 g/mol [11][12]
CAS Number 334-56-5[11][12]
Boiling Point 183-184 °C[11]
Density 0.809 g/mL[11]
Refractive Index 1.409[11]
Appearance Colorless liquid[1]

Spectroscopic data is crucial for the identification and characterization of this compound. Key expected signals in its NMR and IR spectra include:

  • ¹⁹F NMR: A characteristic triplet, due to coupling with the adjacent protons on C1.

  • ¹H NMR: A triplet of doublets for the protons on C1, resulting from coupling to both the fluorine atom and the protons on C2. The remaining methylene and the terminal methyl protons will appear in the upfield region of the spectrum.

  • ¹³C NMR: The C1 carbon will be significantly influenced by the attached fluorine, exhibiting a large one-bond C-F coupling constant.

  • IR Spectroscopy: A strong absorption band corresponding to the C-F bond stretch.

Core Reactivity Profile: A Tale of a Strong Bond

The reactivity of this compound is dominated by the strength of the C-F bond, which is the strongest single bond to carbon.[4][5] This makes it a poor leaving group in nucleophilic substitution and elimination reactions, the two primary reaction pathways for alkyl halides.[4][13]

Nucleophilic Substitution Reactions: A Reluctant Participant

Nucleophilic substitution reactions are a cornerstone of organic synthesis.[13] For primary alkyl halides like this compound, the bimolecular nucleophilic substitution (Sₙ2) mechanism is generally favored over the unimolecular (Sₙ1) pathway due to the instability of a primary carbocation.[4]

Caption: Generalized Sₙ2 mechanism for a primary alkyl halide.

However, the high bond dissociation energy of the C-F bond means that fluoride is a very poor leaving group. Consequently, this compound is generally unreactive towards Sₙ2 reactions under standard conditions. To achieve substitution, specialized reagents or reaction conditions are often necessary. For instance, reactions involving strong Lewis acids can be employed to facilitate the cleavage of the C-F bond.[14]

Experimental Protocol: Attempted Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This protocol illustrates a classic attempt at nucleophilic substitution on an alkyl halide. For this compound, this reaction is expected to be very slow or not proceed at all under standard conditions, highlighting its low reactivity.

  • Materials: this compound, sodium iodide, dry acetone.

  • Procedure: a. Dissolve a known amount of sodium iodide in dry acetone. b. Add a stoichiometric equivalent of this compound to the solution. c. Reflux the mixture for an extended period (e.g., 24-48 hours). d. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) for the formation of 1-iododecane.

  • Expected Outcome: Little to no formation of 1-iododecane is anticipated, demonstrating the inertness of the C-F bond to this type of substitution.

Elimination Reactions: A Competing Pathway Under Forcing Conditions

Elimination reactions, which lead to the formation of alkenes, are always in competition with nucleophilic substitution.[15] For primary alkyl halides, the bimolecular elimination (E2) mechanism is the most probable pathway, especially in the presence of a strong, sterically hindered base.[15][16]

Caption: Generalized E2 mechanism for a primary alkyl halide.

Similar to Sₙ2 reactions, the poor leaving group ability of fluoride makes this compound resistant to elimination.[17] High temperatures and very strong bases, such as potassium tert-butoxide, are typically required to promote the E2 pathway.[15][18] Under such conditions, the major product would be 1-decene. It is worth noting that for some fluoroalkanes, an E1cb mechanism can be observed, particularly if there is a group present that can stabilize a carbanion intermediate.[18][19] For this compound, this is less likely.

Experimental Protocol: Elimination with Potassium tert-Butoxide

This protocol describes the conditions generally required to induce elimination in a primary alkyl halide.

  • Materials: this compound, potassium tert-butoxide, dry tert-butanol.

  • Procedure: a. Dissolve potassium tert-butoxide in dry tert-butanol. b. Add this compound to the solution. c. Heat the reaction mixture to reflux. d. Monitor the reaction for the formation of 1-decene using GC-MS.

  • Expected Outcome: Slow conversion to 1-decene may be observed, but significant amounts of starting material will likely remain even after prolonged reaction times.

Synthesis of this compound

The synthesis of this compound typically involves the displacement of a better leaving group, such as a tosylate or a different halide, with a fluoride source, or the direct fluorination of an alcohol.

A common laboratory-scale synthesis involves the reaction of 1-decanol with a fluorinating agent. Modern fluorinating agents such as diethylaminosulfur trifluoride (DAST) or PyFluor are effective for this transformation.[20] These reagents convert the hydroxyl group into a good leaving group in situ, which is then displaced by fluoride.

Experimental Protocol: Synthesis from 1-Decanol using a Deoxyfluorinating Agent

  • Materials: 1-decanol, a suitable deoxyfluorinating agent (e.g., DAST, exercising extreme caution), and an appropriate anhydrous solvent (e.g., dichloromethane).

  • Procedure: a. Dissolve 1-decanol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath. b. Slowly add the deoxyfluorinating agent to the cooled solution. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). d. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 1-Decanol Reaction Reaction in Anhydrous Solvent Start->Reaction Reagent Deoxyfluorinating Agent (e.g., DAST) Reagent->Reaction Quench Aqueous Quench (NaHCO₃) Reaction->Quench Extraction Organic Extraction Quench->Extraction Purification Distillation or Chromatography Extraction->Purification End This compound Purification->End

Caption: A typical workflow for the synthesis of this compound.

Stability and Handling

This compound is a chemically stable compound under normal laboratory conditions.[1][3] Its high thermal stability means it is unlikely to decompose at moderate temperatures.[21] However, like all organic compounds, it is combustible.

Safety Precautions:

  • Toxicity: this compound is classified as acutely toxic if swallowed.[12][22] It is also considered very toxic to aquatic life with long-lasting effects.[12][22]

  • Handling: Due to its toxicity, it should be handled in a well-ventilated fume hood.[23] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[23][24][25]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[23]

Conclusion and Future Outlook

This compound presents a fascinating case study in chemical reactivity, where the profound influence of a single fluorine atom dictates its behavior. Its inherent stability, a direct consequence of the strong C-F bond, makes it a challenging substrate for traditional nucleophilic substitution and elimination reactions. However, this same stability is a desirable trait in many applications, including its potential use as a building block in the synthesis of more complex fluorinated molecules for the pharmaceutical and materials science industries.[1][26][27] Future research in this area will likely focus on the development of novel catalytic methods to selectively activate the C-F bond, thereby unlocking the full synthetic potential of this compound and other fluoroalkanes.

References

  • LookChem. (n.d.). 1-FLUORODODECANE. Retrieved from [Link]

  • Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • NMPPDB. (n.d.). Decane, 1-fluoro-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluorododecane. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (n.d.). NUCLEOPHILIC SUBSTITUTION. Chemguide. Retrieved from [Link]

  • Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3869-3887.
  • Ishihara, K., et al. (2009). C−F Bond-Cleavage Reactions of Fluoroalkanes with Magnesium Reagents and without Metal Catalysts. Organic Letters, 11(8), 1781-1784.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.
  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Elimination reaction on 2-fluorobutane using alc.KOH. Retrieved from [Link]

  • Begum, M. N., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry, 7, 101372.
  • MOC, M. (2012, June 20). Nucleophilic Substitution Reactions (2). YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Arhamidolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
  • The Organic Chemistry Tutor. (2015, October 20). Chapter 9 – Elimination Reactions: Part 1 of 8. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluorohexane, 99+% (GC). Retrieved from [Link]

Sources

Technical Monograph: 1-Fluorodecane Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 334-56-5 | Formula: C₁₀H₂₁F | Class: Fluoroalkanes[1]

Executive Summary: The Bioisostere Context

In medicinal chemistry, 1-Fluorodecane serves as a critical model for lipophilic bioisosteres.[1] The substitution of a terminal hydrogen with fluorine (H → F) in a decyl chain profoundly alters the metabolic stability without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1] This "mimicry" allows the molecule to penetrate lipid bilayers similarly to decane, yet the C-F bond (bond energy ~116 kcal/mol) resists cytochrome P450 oxidation at the terminal position.[1]

However, this stability introduces unique safety challenges.[1] Unlike simple alkanes, this compound possesses a distinct toxicological profile, classified by some regulatory bodies as Acute Toxic (Oral) and Environmental Hazard .[1] This guide bridges the gap between standard MSDS data and practical laboratory application.

Physicochemical Profile

Data aggregated from experimental and computed sources (PubChem, SpringerMaterials).[1]

PropertyValueTechnical Significance
Molecular Weight 160.27 g/mol Baseline for stoichiometry.[1]
Physical State Colorless LiquidLow viscosity facilitates handling but increases splash risk.[1]
Boiling Point 183–186 °CHigh boiling point allows for high-temperature reactions without rapid evaporation.[1]
Density 0.809 g/mL (@ 25°C)Lighter than water; will form the upper phase in aqueous extractions.[1]
LogP (Octanol/Water) ~5.6 (Predicted)Highly lipophilic.[1] Rapidly absorbs through skin and cell membranes.[1]
Flash Point ~79 °C (175 °F)Combustible (Category 4).[1] Requires heating to release ignitable vapors.[1]
Refractive Index

1.409
Key purity indicator during distillation fractions.[1]

Hazard Identification & Toxicology Logic

Signal Word: DANGER

Core GHS Classifications

The safety profile of this compound is dominated by its lipophilicity and acute toxicity.[1]

  • Acute Toxicity, Oral (Category 2/3): H300 - Fatal if swallowed. [2]

    • Mechanism:[1][3] Unlike short-chain fluoroalkanes (which can be narcotic), long-chain fluoroalkanes like this compound can disrupt surfactant function in the lungs if aspirated and may interfere with specific lipid-metabolizing enzymes due to the "metabolic block" effect of the fluorine atom.

  • Aquatic Toxicity (Acute 1 & Chronic 1): H410 - Very toxic to aquatic life with long lasting effects. [2]

    • Mechanism:[1][3] The high LogP ensures the compound bioaccumulates in aquatic organisms, disrupting membrane integrity in gills and cellular structures.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation. [1]

    • Mechanism:[1][3] Solvent action defats the stratum corneum, leading to dermatitis.[1] The fluorine atom increases permeation rates compared to decane.[1]

Precautionary Logic (P-Statements)
  • P273: Avoid release to the environment. Rationale: Due to H410, all raffinate (waste streams) must be segregated into "Halogenated Organic Waste" and never disposed of down the drain.[1]

  • P280: Wear protective gloves/eye protection.[1][4] Rationale: Nitrile gloves are generally sufficient for splash protection, but Silver Shield/Laminate gloves are required for prolonged immersion due to the permeation potential of fluorinated hydrocarbons.[1]

Technical Protocol: Synthesis & Purification

Context: this compound is rarely found in nature; it is synthesized.[1] The safest and most robust method for generating high-purity material is the Halex Reaction (Halogen Exchange) using Phase Transfer Catalysis (PTC).[1] This avoids the explosion risks associated with DAST (Diethylaminosulfur trifluoride).[1]

Reaction Scheme

[1]
Step-by-Step Methodology

Safety Check: Perform all steps in a fume hood. KF is toxic and hygroscopic. 18-Crown-6 is a potent skin permeant and neurotoxin.[1]

  • Preparation of Anhydrous KF:

    • Potassium Fluoride (KF) is extremely hygroscopic.[1] Water "solvates" the fluoride ion, killing its nucleophilicity.[1]

    • Procedure: Grind KF in a mortar (wear dust mask).[1] Dry in a vacuum oven at 150°C for 4 hours. Store in a desiccator.

  • Reaction Setup:

    • In a 250 mL 2-neck round bottom flask, charge:

      • 50 mmol 1-Bromodecane (11.06 g)[1]

      • 100 mmol Anhydrous KF (5.81 g) - 2.0 equivalents drive kinetics.[1]

      • 5 mmol 18-Crown-6 (1.32 g) - Catalyst to solubilize F- in organic phase.[1]

      • 50 mL Diglyme (High boiling solvent).[1]

    • Equip with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.[1]

  • Execution:

    • Heat the mixture to 110°C for 12–18 hours.

    • Monitoring: Check via GC-MS.[1] Look for the disappearance of the Bromodecane peak and appearance of the Fluorodecane peak (M+ = 160).[1]

  • Work-up (The Safety Critical Step):

    • Cool to room temperature.[1][5][6][7]

    • Dilute with 100 mL Diethyl Ether (precipitates KBr and excess KF).[1]

    • Filter through a pad of Celite to remove solids (contains toxic KF residues—dispose as solid hazardous waste).[1]

    • Wash the filtrate 3x with water (to remove Diglyme and catalyst).[1]

  • Purification:

    • Dry organic layer over

      
      .[1]
      
    • Perform fractional distillation.[1] Collect the fraction boiling at 183–185°C.

Workflow Visualization

The following diagram illustrates the synthesis logic and critical safety decision points.

SynthesisWorkflow Start Start: 1-Bromodecane Reagents Add: KF (Anhydrous) + 18-Crown-6 Solvent: Diglyme Start->Reagents Reaction Heat to 110°C (18h) N2 Atmosphere Reagents->Reaction Check GC-MS Check Conversion > 95%? Reaction->Check Check->Reaction No (Continue Heating) Workup Dilute (Ether) & Filter Salts (Remove Toxic KF) Check->Workup Yes Wash Aq. Wash (Remove Catalyst) Workup->Wash Distill Fractional Distillation Collect @ 183°C Wash->Distill Product Final: this compound Distill->Product

Figure 1: Halex synthesis workflow for this compound, highlighting the critical filtration step to remove toxic potassium fluoride salts.

Emergency Response & Storage Logic

Storage Compatibility
  • Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates).[1][8] While the C-F bond is stable, the alkyl chain is susceptible to radical oxidation at high temperatures.[1]

  • Material Compatibility: Avoid PVC plastics for long-term storage (leaching risk).[1] Use Borosilicate glass or Teflon (PTFE) containers.[1]

Emergency Decision Tree

In the event of exposure, immediate action is required due to the "Fatal if Swallowed" classification.[1][2]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion (CRITICAL) Type->Ingest ActionSkin Remove Clothing Wash Soap/Water 15m Skin->ActionSkin ActionEye Rinse 15m Remove Contacts Eye->ActionEye ActionIngest Do NOT Induce Vomiting Rinse Mouth Call Poison Control Ingest->ActionIngest Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Figure 2: Emergency response logic.[1] Note the critical path for Ingestion, where vomiting must NOT be induced to prevent aspiration pneumonia and further chemical burning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9541, this compound.[1] Retrieved from [Link][1]

  • SpringerMaterials. this compound: Physical Properties. Retrieved from [Link]

  • ChemBK. Decyl fluoride (this compound) Risk and Safety Codes. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Precision High-Temperature Synthesis using 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

A 19F-Traceable Non-Polar Medium for Thermal Rearrangements

Executive Summary

In organic synthesis, high-temperature thermal rearrangements (e.g., Diels-Alder, Claisen, Cope) often require high-boiling non-polar solvents. Traditional choices like n-decane (bp 174°C) or 1,2-dichlorobenzene (bp 180°C) present significant challenges in downstream processing: n-decane residues are difficult to detect via 1H NMR due to spectral overlap with aliphatic product signals, while chlorinated solvents pose environmental and toxicity concerns.

This guide details the use of 1-Fluorodecane (


)  as a superior alternative. With a boiling point of ~186°C and a dielectric constant similar to decane, it supports high-activation-energy transformations. Crucially, the single fluorine atom acts as a built-in NMR handle , allowing for rapid, quantitative detection of residual solvent levels down to ppm limits using 19F NMR , ensuring strict compliance with ICH Q3C residual solvent guidelines.
Physicochemical Profile & Solvent Selection

This compound combines the lipophilicity of long-chain alkanes with the thermal stability of the C-F bond.[1]

Table 1: Comparative Solvent Properties

PropertyThis compoundn-Decane1,2-Dichlorobenzene
Boiling Point (°C) 186.2 174.1180.5
Density (g/mL) 0.81 0.731.30
Dielectric Constant (

)
~5.6 (Est.)1.999.93
Polarity Non-polar/LipophilicNon-polarModerately Polar
NMR Traceability Excellent (19F) Poor (1H Overlap)Good (Aromatic)
Toxicity (GHS) Acute Tox 2 (Oral) Aspiration Haz 1Aquatic Chronic 1

Technical Insight: The slightly higher dielectric constant of this compound compared to n-decane (due to the C-F dipole) can marginally stabilize polar transition states in pericyclic reactions without disrupting the non-polar solvent cage effect required for acceleration.

Safety & Handling (Critical)

Warning: this compound is classified as Fatal if Swallowed (H300) and Very Toxic to Aquatic Life (H410) .[2][3] Unlike simple alkanes, it must be handled with rigorous containment.

  • Engineering Controls: All operations must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with general non-halogenated solvents.

Protocol: Thermal Claisen Rearrangement

Case Study: Rearrangement of allyl phenyl ether to 2-allylphenol. Objective: Drive a high-barrier sigmatropic rearrangement using this compound as the heat transfer medium, followed by quantitative residual solvent verification.

Phase A: Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Allyl Phenyl Ether (1.0 g, 7.45 mmol) in This compound (10 mL) .

    • Note: Concentration is set to ~0.75 M to maximize thermal collision frequency while maintaining solubility.

  • Inert Atmosphere: Seal the flask with a septum and purge with Nitrogen (

    
    ) for 10 minutes.
    
    • Reasoning: Although this compound is oxidatively stable, preventing oxidation of the phenolic product is critical at high temperatures.

  • Reflux Assembly: Attach a water-cooled reflux condenser. Connect the top of the condenser to an inert gas line (bubbler).

Phase B: High-Temperature Synthesis
  • Heating: Place the flask in a pre-heated oil bath set to 190°C .

  • Reaction Monitoring: Reflux the mixture (internal temp ~186°C) for 4–6 hours .

    • Mechanism: The non-polar environment promotes the concerted [3,3]-sigmatropic rearrangement via a chair-like transition state.

  • Completion Check: Analyze a 50

    
    L aliquot via TLC (Hexane/EtOAc 9:1). The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
Phase C: Workup & Solvent Removal
  • Cooling: Allow the reaction to cool to room temperature.

  • Primary Separation (Flash Chromatography):

    • Load the crude reaction mixture directly onto a silica gel column.

    • Elution 1 (100% Hexanes): Elute the this compound solvent first. It behaves as a non-polar hydrocarbon and elutes near the solvent front.

    • Elution 2 (10% EtOAc/Hexanes): Elute the target 2-allylphenol.

  • Concentration: Rotovap the product fractions to obtain the isolated oil.

Validation Protocol: Residual Solvent Analysis (qNMR)

This step validates the removal of the high-boiling solvent, a critical quality attribute (CQA).

Theory: this compound exhibits a distinct triplet-of-triplets signal in 19F NMR at approximately -218 ppm . This region is typically silent in biological or pharmaceutical molecules, providing zero background interference.

Procedure:

  • Sample Prep: Dissolve 20 mg of the isolated product in 0.6 mL

    
    .
    
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -trifluorotoluene (TFT) solution (known concentration) if absolute quantification is required. For limit testing, a simple integration against the baseline is sufficient.
  • Acquisition:

    • Nucleus: 19F (decoupled 1H).

    • Sweep Width: -50 to -250 ppm.

    • Scans: 64 (for high sensitivity).

  • Analysis:

    • Integrate the region at -218 ppm .

    • If Signal-to-Noise (S/N) > 10, residual solvent is present.

    • Self-Validating Logic: If the 1H NMR shows a "clean" aliphatic region but 19F shows a peak at -218 ppm, the product is contaminated. This prevents false positives common with n-decane.

Workflow Visualization

The following diagram illustrates the synthesis and the critical "Check-Gate" provided by the fluorinated solvent.

G node_start Start: Allyl Phenyl Ether + this compound node_heat Thermal Reflux (186°C, 4-6 Hours) node_start->node_heat Dissolution & N2 Purge node_sep Flash Chromatography (Elute Solvent -> Elute Product) node_heat->node_sep Cool & Load node_isol Isolated Product (Oil) node_sep->node_isol Concentrate Product Fractions node_qnmr QC: 19F NMR Analysis (-218 ppm Check) node_isol->node_qnmr Sample in CDCl3 node_pass PASS: No Signal Release Batch node_qnmr->node_pass S/N < 10 node_fail FAIL: Signal Detected Re-purify (High Vac) node_qnmr->node_fail S/N > 10 node_fail->node_isol Reprocessing

Figure 1: Process flow for high-temperature synthesis with 19F-enabled quality control gate.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9541, this compound. Retrieved January 30, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. Decane, 1-fluoro- (CAS 334-56-5).[4] NIST Chemistry WebBook, SRD 69.[4] Retrieved January 30, 2026 from [Link]

Sources

Application Note: 1-Fluorodecane as an Internal Standard for Quantitative ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Precision in Quantitative ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique in modern chemistry, particularly in pharmaceutical and agrochemical development. The ¹⁹F nucleus boasts compelling advantages: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, second only to ¹H.[1] Furthermore, the vast chemical shift range, often spanning over 350 ppm, minimizes the spectral crowding and signal overlap that can complicate ¹H NMR analysis.[1][2]

However, this wide spectral dispersion presents a significant challenge for quantitative NMR (qNMR). Achieving uniform excitation and ensuring complete spin-lattice relaxation (T₁) for nuclei across a broad frequency range is non-trivial.[2] Inaccurate signal integration due to incomplete relaxation or non-uniform excitation profiles can lead to profound errors in quantification.[2] For this reason, the use of a carefully chosen internal standard (IS) is not merely recommended—it is essential for achieving accuracy, precision, and reproducibility in ¹⁹F qNMR. An internal standard provides a stable, reliable reference signal within the same sample, allowing for the direct comparison of signal integrals to determine the precise quantity of a fluorinated analyte.[3]

Selecting an Optimal ¹⁹F Internal Standard

An ideal internal standard must possess a specific set of characteristics to ensure it serves as a reliable reference without interfering with the analysis. The choice of standard is a critical experimental design parameter that directly impacts data quality.

Property Rationale and Importance
Single, Sharp Resonance A simple signal (ideally a singlet or a well-defined multiplet) simplifies integration and minimizes the chance of overlap with analyte signals.
Chemical Inertness The standard must not react with the analyte, solvent, or any other components in the sample matrix under the experimental conditions.
Chemical Shift Position Its resonance should appear in a clear, uncongested region of the spectrum, well-resolved from all analyte and impurity signals to allow for accurate baseline correction and integration.[3]
Solubility Must be fully soluble and stable in the deuterated solvent used for the analysis to ensure a homogeneous solution.[3]
High Purity & Known Concentration The standard must be of high, verifiable purity to allow for the precise preparation of a stock solution with a known concentration. Certified Reference Materials (CRMs) are ideal.
Appropriate Volatility Low volatility is preferred to prevent concentration changes during sample preparation and handling. High volatility may be useful if removal after analysis is desired.
Minimal Nuclear Overhauser Effect (NOE) The standard should exhibit minimal NOE with analyte protons, or an acquisition method that suppresses NOE (e.g., inverse-gated decoupling) must be used.

A Candidate Profile: 1-Fluorodecane

This compound emerges as a viable candidate for an internal standard in ¹⁹F qNMR, particularly for analytes in non-polar to moderately polar organic solvents. Its long alkyl chain confers properties that are distinct from more common, polar standards.

Physicochemical and Spectroscopic Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₂₁F[4][5]
Molecular Weight 160.27 g/mol [4][6]
Appearance Colorless liquid[5]
Boiling Point 183-184 °C[4]
Density 0.809 g/mL[4]
Solubility Hydrophobic; Soluble in common organic solvents (e.g., CDCl₃, Acetone-d₆)[5]
Predicted ¹⁹F Chemical Shift approx. -210 to -220 ppm (relative to CFCl₃)[1]
Predicted Multiplicity Triplet (¹⁹F-¹H coupling to adjacent CH₂)
Suitability Analysis
  • Advantages :

    • Favorable Chemical Shift : The signal from the -CH₂F group is predicted to appear in the far upfield region of the spectrum (approx. -215 ppm), which is typically unoccupied by the signals of more complex fluorinated pharmaceutical compounds.[1]

    • Signal Simplicity : It presents a single fluorine environment, resulting in a simple, well-defined triplet that is easy to identify and integrate.

    • Solubility : Its long alkyl chain ensures excellent solubility in a wide range of deuterated organic solvents.[5]

    • Low Volatility : The high boiling point (183-184 °C) prevents evaporative losses during sample preparation, ensuring the concentration of the standard remains constant.[4]

  • Considerations and Disadvantages :

    • Long T₁ Relaxation Time : The high mobility of the terminal -CH₂F group on a flexible alkyl chain is expected to result in a long spin-lattice relaxation time (T₁). This necessitates the use of long relaxation delays (D1) in the NMR experiment to ensure full relaxation for accurate quantification, thereby increasing total experiment time.

    • Safety : this compound is classified as acutely toxic if swallowed.[6] Strict safety protocols must be followed during handling.

    • Purity : Must be sourced from a reliable supplier with a certificate of analysis to ensure its purity is accurately known for preparing a standard stock solution.

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for using this compound as an internal standard for the quantitative analysis of a fluorinated analyte.

Diagram of the qNMR Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_IS Prepare this compound Stock Solution combine Combine Known Volumes of IS and Analyte prep_IS->combine prep_Analyte Prepare Analyte Sample prep_Analyte->combine t1_exp Measure T₁ of Analyte and IS Signals combine->t1_exp set_params Set Quantitative Parameters (D1 ≥ 7 x T₁_max, small pulse angle) t1_exp->set_params acquire Acquire ¹⁹F Spectrum set_params->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Analyte Concentration/Purity integrate->calculate

Caption: Workflow for ¹⁹F qNMR using an internal standard.

Part A: Safety Precautions

CRITICAL: this compound is rated as having high acute oral toxicity.[6] Always handle this compound in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) before use.

Part B: Preparation of this compound Stock Solution

Accurate preparation of the internal standard stock solution is paramount.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 20-50 mg of high-purity this compound into a volumetric flask (e.g., 10.00 mL). Record the mass to at least four decimal places (m_IS).

  • Dissolution: Add the desired deuterated solvent (e.g., Chloroform-d) to the flask, bringing it to the calibration mark.

  • Homogenization: Cap the flask and invert it multiple times (at least 20) to ensure the solution is completely homogeneous.

  • Calculation: Calculate the precise molar concentration of the this compound stock solution (C_IS) using the following formula: C_IS (mol/L) = (m_IS / MW_IS) / V_flask Where:

    • m_IS is the mass of this compound in grams.

    • MW_IS is the molecular weight of this compound (160.27 g/mol ).

    • V_flask is the volume of the flask in Liters.

Part C: Sample Preparation
  • Analyte Preparation: Accurately weigh a known amount of your fluorinated analyte (m_Analyte) into a vial.

  • Solvent Addition: Add a precise volume of the deuterated solvent to the vial to dissolve the analyte.

  • Standard Addition: Using a calibrated pipette, add a precise volume of the this compound stock solution (V_IS) to the analyte solution.

  • Transfer: Vortex the final mixture thoroughly and transfer approximately 600-700 µL to a clean, dry NMR tube.

Part D: T₁ Relaxation Time Measurement (Critical Step)

You must determine the T₁ value for both the analyte and this compound signals under your exact experimental conditions (solvent, temperature, concentration). The inversion-recovery pulse sequence is standard for this measurement.

  • Load the sample into the NMR spectrometer and allow the temperature to equilibrate.

  • Set up an inversion-recovery experiment (typically using a t1ir pulse program).

  • Acquire a series of 1D ¹⁹F spectra with a variable delay list (VD list) that brackets the expected T₁ values (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 40s).

  • Process the resulting pseudo-2D data and use the spectrometer's software to fit the signal intensity decay curve for both the analyte and this compound peaks to calculate their respective T₁ values.

  • Identify the longest T₁ value (T₁_max) among all signals of interest.

Part E: Quantitative ¹⁹F NMR Data Acquisition

For accurate quantification, the acquisition parameters must be set to ensure uniform excitation and complete relaxation.

  • Pulse Program: Use a standard 1D ¹⁹F pulse sequence with inverse-gated ¹H decoupling. This decouples protons only during acquisition, which suppresses ¹⁹F-¹H J-coupling to simplify the spectrum while preventing NOE signal distortions.[2]

  • Relaxation Delay (D1): Set D1 to be at least 7 times the longest measured T₁ value (D1 ≥ 7 × T₁_max). For highly accurate work, 10 × T₁_max is recommended. This is the most critical parameter for ensuring accurate integration.[2]

  • Pulse Angle: Use a small flip angle (e.g., 30°). A 90° pulse provides the maximum signal for a single scan, but a smaller flip angle allows for a shorter T₁ recovery period and provides more uniform excitation across the wide ¹⁹F spectral width.

  • Acquisition Time (AT): Set to a value sufficient to resolve the peaks of interest, typically 1-2 seconds.

  • Number of Scans (NS): Choose a number of scans that provides an excellent signal-to-noise ratio (S/N > 150:1 is recommended) for the internal standard peak.

  • Spectral Width (SW): Ensure the spectral width is large enough to encompass all signals from the analyte and the internal standard.

Part F: Data Processing and Calculation

The principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei contributing to it.

Caption: The core equation for calculating analyte purity with an internal standard.

  • Processing: Apply Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction across the entire spectrum, ensuring a flat baseline around both the analyte and IS signals.

  • Integration: Define the integral regions for the analyte signal(s) (I_Analyte) and the this compound triplet (I_IS). Ensure the integration width covers at least 20 times the signal's half-height width.

  • Calculation: Use the formula above to calculate the purity or concentration of your analyte.

Conclusion

This compound presents a useful, albeit specialized, option as an internal standard for ¹⁹F qNMR in organic media. Its key strengths—a simple signal in a clear spectral region and low volatility—make it a reliable anchor for quantification. However, users must be prepared to invest the time for proper T₁ measurements to accommodate its expected long relaxation time and must adhere to stringent safety protocols due to its toxicity. When these considerations are met, this compound can be a valuable tool for achieving accurate and reproducible quantitative results in fluorinated compound analysis.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. Retrieved from [Link]

  • University of Strathclyde. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9541, this compound. Retrieved from [Link]

Sources

Using 1-Fluorodecane to study hydrophobic interactions at interfaces

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Probing Hydrophobic Interactions at Interfaces Using 1-Fluorodecane

Abstract

The hydrophobic effect is a principal driving force in a myriad of fundamental processes, including protein folding, membrane self-assembly, and drug-receptor binding. A quantitative understanding of hydrophobic interactions at interfaces is therefore critical for advancements in drug development, materials science, and biotechnology. This guide details the application of this compound as a high-precision molecular probe for investigating these interactions. Its unique properties—a well-defined hydrophobic alkyl chain coupled with a minimally perturbative yet electronically distinct fluorine terminus—make it an ideal candidate for surface functionalization. We provide comprehensive, field-proven protocols for the preparation of this compound self-assembled monolayers (SAMs) and their analysis using Atomic Force Microscopy (AFM)-based Single Molecule Force Spectroscopy (SMFS). Furthermore, we outline the use of Molecular Dynamics (MD) simulations as a complementary technique to provide atomistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to quantify and understand hydrophobic phenomena at the nanoscale.

The Rationale: Why this compound as a Molecular Probe?

Hydrophobic interactions are notoriously challenging to measure directly and are highly sensitive to the surrounding environment, particularly at interfaces where the structure of water is disrupted.[1][2] The choice of a molecular probe to create a model hydrophobic surface is therefore paramount.

This compound (C₁₀H₂₁F) emerges as a superior tool for several reasons:

  • Defined Hydrophobicity: The ten-carbon alkyl chain presents a consistent and significantly hydrophobic character, analogous to the side chains of nonpolar amino acids like leucine and isoleucine.

  • Chemical Inertness: The C-F bond is exceptionally strong, and the overall molecule is chemically stable, ensuring the integrity of the prepared surfaces during experimentation.

  • Minimal Steric Perturbation: The fluorine atom's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This ensures that it does not introduce significant steric hindrance, allowing for the formation of densely packed and well-ordered monolayers that closely mimic hydrocarbon surfaces.[3]

  • Enhanced Hydrophobicity: It is well-established that fluorocarbons are more hydrophobic than their hydrocarbon counterparts.[4][5] This "lipophobicity" in addition to hydrophobicity arises from the poor van der Waals interactions between the electron-rich fluorine atoms and surrounding water molecules, providing a robustly non-polar interface for study.[4]

  • Subtle Electronic Marker: While minimally perturbing, the extreme electronegativity of fluorine provides a subtle marker that can be useful in certain surface-sensitive characterization techniques without dominating the interaction being studied.

Physicochemical Properties of this compound

A summary of this compound's key properties provides a foundation for its experimental application.

PropertyValueSource
Molecular Formula C₁₀H₂₁FPubChem[6]
Molecular Weight 160.27 g/mol PubChem[6]
Boiling Point Data available in specialized databasesSpringerMaterials[6]
Density Data available in specialized databasesSpringerMaterials[6]
Heavy Atom Count 11PubChem[6]
Hydrogen Bond Acceptor Count 1PubChem[6]

Core Application: Quantifying Hydrophobic Forces with AFM

Atomic Force Microscopy, particularly in the mode of Single Molecule Force Spectroscopy (SMFS), allows for the direct measurement of the unbinding forces between individual molecules.[7][8] By functionalizing both the AFM tip and a substrate with this compound, we can repeatedly measure the adhesion force governed by the hydrophobic interaction between them in an aqueous environment.[9]

Experimental Workflow for AFM-SMFS

The overall process involves preparing pristine surfaces, functionalizing them with the probe molecule, and then performing the force spectroscopy measurements.

AFM_Workflow Workflow for AFM-Based Measurement of Hydrophobic Interactions cluster_prep Preparation & Functionalization cluster_measurement AFM Measurement cluster_analysis Data Analysis sub_prep Substrate Preparation (Gold-coated Mica/Si) sam_formation SAM Formation (Immersion in Thiol Solution) sub_prep->sam_formation tip_prep AFM Tip Preparation (SiN Cantilever) tip_prep->sam_formation characterization Surface Characterization (Contact Angle, Ellipsometry) sam_formation->characterization calibration Cantilever Calibration (Thermal Tune Method) characterization->calibration force_curves Acquire Force-Distance Curves (Aqueous Environment) calibration->force_curves extract_force Extract Rupture Forces force_curves->extract_force histogram Generate Adhesion Force Histogram extract_force->histogram analysis Thermodynamic Analysis histogram->analysis

Caption: Experimental workflow from surface preparation to final data analysis.

Protocol 1: Preparation of this compound-Functionalized Surfaces

This protocol details the creation of a self-assembled monolayer (SAM) from a thiol-terminated this compound analogue (e.g., 11-mercapto-1-fluoroundecane) on a gold surface. The strong affinity of sulfur for gold drives the spontaneous formation of a dense, ordered monolayer.[10][11]

Causality: A high-quality, well-ordered SAM is essential for reproducible measurements. Defects in the monolayer can expose the underlying substrate, leading to spurious, non-hydrophobic interactions that confound the data. A clean environment is critical to prevent contamination.[10]

Materials & Reagents:

  • Gold-coated substrates (e.g., gold on mica or silicon wafers)

  • Thiol-functionalized this compound analogue (e.g., 11-mercapto-1-fluoroundecane)

  • 200-proof ethanol (anhydrous)

  • Ultrapure water (18.2 MΩ·cm)

  • Clean glass vials with sealable caps

  • Fine-point tweezers

  • Nitrogen gas source for drying

  • Sonicator

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Immerse the gold-coated substrates in ethanol.

    • Place in a sonicator bath for 15 minutes to remove organic contaminants.

    • Rinse thoroughly with fresh ethanol, followed by ultrapure water.

    • Dry the substrates under a gentle stream of nitrogen gas. Rationale: This ensures a pristine gold surface for uniform SAM formation.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the thiol-functionalized this compound analogue in anhydrous ethanol. Rationale: A dilute solution promotes the formation of a well-ordered monolayer rather than multilayer aggregates.

    • Work in a fume hood. Ensure all glassware is scrupulously clean.

  • SAM Formation:

    • Place the clean, dry gold substrates in a vial.

    • Completely immerse the substrates in the 1 mM thiol solution.

    • Seal the vial to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Rationale: While initial assembly is rapid, a longer incubation time allows for molecular rearrangement and annealing of defects, resulting in a more crystalline monolayer.

  • Rinsing and Drying:

    • Carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the surfaces thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen.

  • Surface Characterization (Self-Validation):

    • Contact Angle Goniometry: Measure the static water contact angle. A highly hydrophobic surface (typically >110° for fluorinated SAMs) confirms the successful formation of the monolayer.[3]

    • Ellipsometry: Measure the thickness of the formed monolayer. The measured thickness should correspond to the theoretical length of the molecule, confirming monolayer coverage.

Protocol 2: AFM Single Molecule Force Spectroscopy (SMFS)

This protocol describes how to measure the interaction between a this compound-functionalized AFM tip and a similarly prepared surface.

Materials & Reagents:

  • AFM system with a liquid cell

  • Silicon Nitride (SiN) AFM cantilevers (gold-coated)

  • Functionalized substrates (from Protocol 1)

  • Ultrapure water

Step-by-Step Methodology:

  • AFM Tip Functionalization:

    • Functionalize the gold-coated AFM cantilevers using the exact same procedure as described in Protocol 1. Rationale: This ensures a symmetric interaction, probing the hydrophobic forces between identical molecular surfaces.

  • Cantilever Calibration:

    • Before any measurement, determine the precise spring constant of the functionalized cantilever. The thermal tune method is a common and reliable non-contact approach.

    • Causality: This is the most critical step for obtaining quantitative and accurate force data. An incorrect spring constant will lead to a systematic error in all measured forces.

  • System Assembly:

    • Mount the functionalized substrate on the AFM sample stage.

    • Mount the functionalized and calibrated cantilever in the AFM head.

    • Fill the liquid cell with ultrapure water, ensuring both the sample and cantilever are fully submerged.

    • Allow the system to thermally equilibrate for at least 30 minutes to minimize thermal drift.

  • Force-Distance (F-D) Curve Acquisition:

    • Engage the AFM tip with the surface.

    • Acquire F-D curves by cyclically approaching the tip to the surface until contact and then retracting it.

    • Key Parameters:

      • Approach/Retract Speed: Typically in the range of 100 nm/s to 5000 nm/s.

      • Max Load Force: Keep the force applied upon contact low (e.g., < 250 pN) to avoid damage to the SAMs.

      • Data Collection: Collect thousands of F-D curves from multiple locations on the surface to ensure statistical robustness.

  • Data Analysis:

    • Isolate the retraction portion of each F-D curve.

    • Identify the final adhesion event (rupture event), which appears as a sharp "snap-off" from contact to the baseline. The magnitude of this force jump is the rupture force of the hydrophobic interaction.

    • Compile all measured rupture forces into a histogram. The peak(s) of the histogram represent the most probable unbinding force(s).

Interpreting the Data

The resulting force histogram provides a quantitative measure of the hydrophobic interaction strength under specific conditions.

ParameterTypical Value RangeSignificance
Single-Molecule Rupture Force 30 - 100 pNRepresents the force required to break the hydrophobic contact between tip and surface.
Loading Rate Dependence Force increases with pulling speedCharacteristic of non-covalent interactions, allows for extraction of kinetic parameters like the dissociation rate constant (k_off) and the distance to the transition state (x_u) using models like Bell-Evans.

Complementary Technique: Molecular Dynamics (MD) Simulations

While AFM provides macroscopic force measurements, MD simulations offer an atomistic view of the interface, helping to explain the origins of the observed forces.[12][13] Simulations can reveal the structuring of water at the fluorinated surface, the orientation of the this compound molecules, and the energetic landscape of their interaction.[14][15]

MD Simulation Workflow

MD_Workflow Workflow for MD Simulation of Interfacial Systems cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis build_sam Build SAM Surface (Define molecular geometry) solvate Solvation (Add water box) build_sam->solvate add_ions Add Ions (Neutralize system) solvate->add_ions force_field Assign Force Field (e.g., CHARMM, OPLS) add_ions->force_field minimize Energy Minimization force_field->minimize equilibrate Equilibration (NVT, then NPT) minimize->equilibrate production Production Run (Collect trajectory) equilibrate->production water_density Water Density Profile production->water_density chain_tilt Alkyl Chain Tilt Angle production->chain_tilt pmf Potential of Mean Force (PMF) production->pmf

Caption: Key stages in performing and analyzing a molecular dynamics simulation.

Protocol 3: General Workflow for MD Simulation

This protocol provides a high-level overview of the steps involved in simulating a this compound SAM at a water interface.

  • System Building:

    • Construct the this compound SAM on a simulated substrate (e.g., a gold slab or a simple planar constraint).

    • Place the SAM in a periodic simulation box.

    • Add a slab of water molecules on top of the SAM to create the solid-liquid interface.

    • Add counter-ions if necessary to neutralize the system.

  • Force Field Selection:

    • Choose an appropriate force field (e.g., OPLS-AA, CHARMM36) that has been well-parameterized for both alkyl chains and fluorinated compounds. The water model (e.g., TIP3P, SPC/E) is also a critical choice.

  • Simulation Execution:

    • Energy Minimization: Remove any unfavorable steric clashes in the initial configuration.

    • Equilibration: Gradually heat the system and allow the density to relax under constant pressure and temperature (NPT ensemble). This ensures the simulation starts from a physically realistic state.

    • Production: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) under constant volume and temperature (NVT) or constant pressure and temperature (NPT) to collect trajectory data for analysis.

  • Analysis:

    • Water Structure: Calculate the water density profile perpendicular to the surface to visualize how water molecules order near the hydrophobic interface.

    • SAM Structure: Analyze the tilt angle and order parameter of the this compound chains.

    • Thermodynamics: Use methods like umbrella sampling to calculate the Potential of Mean Force (PMF) for pulling two such surfaces apart, providing a theoretical counterpart to the AFM force measurements.[16]

Safety & Handling

Consult the Safety Data Sheet (SDS) for this compound and any related thiol compounds before use.

  • This compound Hazards: Classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects.[6]

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable and should be handled away from ignition sources.

References

  • Jia, J., Wei, Y. et al. (2024). Molecular dynamics simulation of synergistic behavior at the air–water interface: mixed cationic–anionic fluorocarbon–hydrocarbon surfactants. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9541, this compound. Available at: [Link]

  • Chen, J., Peng, J. et al. (2023). The effect of surface hydrophobicity and hydrophilicity on ion–ion interactions at water–solid interfaces. Faraday Discussions. Available at: [Link]

  • Dalvi, V. H., & Rossky, P. J. (2010). Molecular Origins of Fluorocarbon Hydrophobicity. Proceedings of the National Academy of Sciences of the United States of America, 107(31), 13603–13607. Available at: [Link]

  • Rücker, M., Bartels, W. B. et al. (2021). Atomic force microscopy for the characterisation of pinning effects of seawater micro-droplets in n-decane on a calcite surface. Journal of Colloid and Interface Science. Available at: [Link]

  • Hähl, H., Riederer, P. et al. (2014). Quantifying biomolecular hydrophobicity: Single molecule force spectroscopy of class II hydrophobins. Biophysical Journal. Available at: [Link]

  • Shen, Q., Chen, Y. N., & Liu, Y. Z. (2022). The Effects of External Interfaces on Hydrophobic Interactions I: Smooth Surface. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Z., Zhang, Z., & Han, S. (2024). Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface. Molecules. Available at: [Link]

  • Barth, M., Ginder, N. D. et al. (2022). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Chemical Society Reviews. Available at: [Link]

  • Rucker, M., Bartels, W.B. et al. (2021). Atomic force microscopy for the characterisation of pinning effects of seawater micro-droplets in n-decane on a calcite surface. Spiral, Imperial College London. Available at: [Link]

  • Kanduč, M., Schlaich, A., Schneck, E., & Netz, R. R. (2016). Water-Mediated Interactions between Hydrophilic and Hydrophobic Surfaces. Langmuir. Available at: [Link]

  • Chen, H. (1998). Molecular Dynamics Simulation of Linear Perfluorocarbon and Hydrocarbon Liquid-Vapor Interfaces. DSpace@MIT. Available at: [Link]

  • Ning, W., Li, Y. et al. (2024). The interface hydrophilic–hydrophobic integration of fluorinated defective graphene towards biomedical applications. Nanoscale Horizons. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9548, 1-Fluorododecane. Available at: [Link]

  • National Science Foundation Public Access Repository (2024). Atomic Force Microscopy of Transfer Film Development. Available at: [Link]

  • Lee, H. L., & Lee, B. K. (2009). Preparation of hydrophobic self-assembled monolayers on paper surface with silanes. Journal of Industrial and Engineering Chemistry. Available at: [Link]

  • Shen, Q., Chen, Y. N., & Liu, Y. Z. (2022). The Effects of External Interfaces on Hydrophobic Interactions I: Smooth Surface. MDPI. Available at: [Link]

  • Ray, C., Brown, J. R., Kirkpatrick, A., & Akhremitchev, B. B. (2008). Pairwise interactions between linear alkanes in water measured by AFM force spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Whitesides, G. M., & Laibinis, P. E. (1990). Modelling Organic Surfaces with Self-Assembled Monolayers. DTIC. Available at: [Link]

  • Zisman, W. A. (1963). SURFACE CHEMISTRY OF FLUOROCHEMICALS. DTIC. Available at: [Link]

  • Zhang, X., & Wang, L. (2015). Recent experimental advances on hydrophobic interactions at solid/water and fluid/water interfaces. Biointerphases. Available at: [Link]

  • The Advanced Science Research Center (n.d.). Bio-AFM. Available at: [Link]

  • Aaltodoc (2020). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Available at: [Link]

  • Meyer, E. E., Rosenberg, K. J., & Israelachvili, J. (2006). The search for the hydrophobic force law. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • YouTube (2022). Structure and dynamics of solid/liquid interfaces from atomistic simulations. Available at: [Link]

  • LibreTexts Chemistry (2023). 21.1: Introduction to the Study of Surfaces. Available at: [Link]

  • Tyuftin, K. K., & Piskunov, M. V. (2022). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. MDPI. Available at: [Link]

  • OSTI.GOV (n.d.). COMMUNICATION. Available at: [Link]

  • Dufrêne, Y. F. (2008). Atomic force microscopy in biomaterials surface science. RSC Publishing. Available at: [Link]

Sources

Introduction: The Imperative for Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Fluorodecane as a Reference Standard in GC-MS Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the accuracy and reliability of quantitative measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the precision of GC-MS quantification can be susceptible to variability arising from sample preparation, injection volume, and instrumental drift.[1][2] To mitigate these sources of error, the use of an internal standard is a widely adopted and robust strategy.[1][3]

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] The quantification of the analyte of interest is then based on the ratio of its response to the response of the internal standard. This ratiometric approach effectively normalizes variations, thereby enhancing the precision and accuracy of the results.[1] The ideal internal standard should be chemically similar to the analyte, exhibit good chromatographic resolution from other sample components, and not be naturally present in the samples.[1] For many applications, isotopically labeled analogues of the analyte are considered the gold standard.[4] However, when a suitable labeled standard is unavailable or cost-prohibitive, a carefully selected, structurally similar compound can serve as an effective alternative.

This application note details the use of this compound as a reference standard for quantitative GC-MS analysis. We will explore the physicochemical properties that make it an excellent candidate, provide a detailed protocol for its implementation, and discuss method validation, grounding our recommendations in established analytical principles.

This compound: Physicochemical Profile

This compound (C₁₀H₂₁F) is a linear-chain fluorinated alkane.[5] Its unique properties, including chemical stability imparted by the strong carbon-fluorine bond and a volatility suitable for GC analysis, make it a compelling choice for an internal standard.[5][6]

PropertyValueSource
Molecular Formula C₁₀H₂₁F[5][7][8]
Molecular Weight 160.27 g/mol [7][9]
CAS Number 334-56-5[7][8]
Appearance Colorless Liquid[5]
Boiling Point 183-186.1 °C[7][10]
Density ~0.809 g/mL[7][10]
Synonyms Decyl fluoride, n-Decyl fluoride[5][8]

Rationale for Use as a GC-MS Internal Standard

The selection of this compound is predicated on several key attributes that align with the requirements for an effective internal standard:

  • Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering this compound chemically stable and unlikely to react with analytes or components of the sample matrix during preparation and analysis.[6] This is a critical requirement to ensure that the standard does not degrade or interact with the target compounds.[4]

  • Appropriate Volatility: With a boiling point of ~184°C, this compound is sufficiently volatile for GC analysis, ensuring it travels through the column under typical temperature programs without excessive retention or thermal degradation.[7][10]

  • Chromatographic Behavior: As a long-chain alkane derivative, it exhibits predictable elution behavior on common non-polar and mid-polar GC columns (e.g., DB-1, DB-5), often eluting in a region of the chromatogram that is free from matrix interference.[11]

  • Distinct Mass Spectrum: The presence of a single fluorine atom provides a distinct mass spectrum. While the molecular ion may not always be prominent in electron ionization (EI), this compound yields characteristic fragment ions that can be selectively monitored for quantification without overlapping with ions from common analytes or background.[8][9][12]

  • Commercial Availability: High-purity this compound is commercially available from various chemical suppliers, ensuring consistency and reliability for routine use.[5][10]

Application Protocol: Quantitative Analysis Using this compound

This section provides a comprehensive, step-by-step protocol for the use of this compound as an internal standard.

Materials and Reagents
  • This compound (≥97% purity)[5]

  • Solvent (e.g., Hexane, Ethyl Acetate, Acetonitrile), GC grade

  • Analyte(s) of interest, analytical standard grade

  • Volumetric flasks (Class A)

  • Micropipettes and appropriate tips

  • GC vials with septa caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are typical and should be optimized for the specific analyte(s) and matrix.

ParameterTypical SettingRationale
GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of non-polar to mid-polar compounds.
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/minProvides good efficiency and is inert. Constant flow ensures reproducible retention times.[13]
Injection Mode Split/Splitless (Splitless for trace analysis)Splitless mode maximizes analyte transfer to the column for higher sensitivity.
Injection Volume 1 µLA standard volume that balances sensitivity with potential for column overload.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample and standard.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)An example program; must be optimized to achieve baseline separation of the analyte, IS, and matrix components.[14]
MS Source Temp. 230 °CStandard temperature for stable ionization.
MS Quad Temp. 150 °CStandard temperature to prevent contamination.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity and selectivity for quantification. Full Scan is used for qualitative identification.
Standard and Sample Preparation Workflow

The following diagram illustrates the logical flow for preparing standards and samples for analysis.

GCMS_Workflow cluster_prep Preparation Phase cluster_analysis Analysis & Data Phase stock_IS 1. Prepare IS Stock (e.g., 1 mg/mL in Hexane) work_IS 2. Prepare IS Working Std (e.g., 10 µg/mL) stock_IS->work_IS cal_stds 3. Prepare Calibration Curve (Analyte + fixed IS conc.) work_IS->cal_stds sample_prep 4. Prepare Sample (Sample + fixed IS conc.) work_IS->sample_prep gcms_analysis 5. GC-MS Analysis cal_stds->gcms_analysis sample_prep->gcms_analysis data_proc 6. Data Processing (Peak Integration) gcms_analysis->data_proc quant 7. Quantification (Ratio Calculation) data_proc->quant

Caption: Workflow from standard preparation to final quantification.

Step-by-Step Methodology:

  • Prepare Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in a 10 mL Class A volumetric flask using the chosen solvent (e.g., hexane).

    • Ensure the solution is thoroughly mixed. This stock is stable when stored at 4°C.

  • Prepare IS Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL IS stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly. The concentration of this working solution should be chosen to be similar to the expected concentration of the analyte in the samples.[1]

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting an analyte stock solution.

    • To each calibration standard, add a fixed volume of the IS Working Solution to achieve a constant IS concentration (e.g., 1 µg/mL) in every vial.

    • Example: For a 1 mL final volume, add 100 µL of the 10 µg/mL IS working solution plus the appropriate volume of analyte standard, and bring to volume with the solvent.

  • Prepare Samples for Analysis:

    • Accurately measure a known quantity (volume or weight) of the sample.

    • Perform any necessary extraction or dilution steps.

    • Prior to the final dilution step, spike the sample with the same fixed volume of the IS Working Solution used for the calibration standards to achieve the same final IS concentration.

Data Analysis and Quantification

The core of the internal standard method is the use of a response factor to relate the analyte concentration to the peak area ratio.

Quantification_Logic node_analyte Analyte Peak Area (A_x) node_ratio Peak Area Ratio (A_x / A_is) node_analyte->node_ratio node_is IS Peak Area (A_is) node_is->node_ratio node_cal Calibration Curve (Ratio vs. Conc.) node_ratio->node_cal node_conc Unknown Analyte Conc. (C_x) node_cal->node_conc

Sources

Application Note: 1-Fluorodecane in Biphasic Catalysis Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

The "Fluorous" Distinction

Critical Expert Insight: It is imperative to distinguish 1-Fluorodecane (monofluoroalkane,


) from Perfluorodecane  (

).
  • Perfluorodecane is a "Fluorous Phase" solvent used in Fluorous Biphasic Catalysis (FBC) to sequester fluorinated catalysts.

  • This compound is a lipophilic, monofluorinated alkane.[1] It does not form a third "fluorous" phase. Instead, it acts as a benchmark substrate and surface-active component in organic-aqueous or solid-liquid biphasic systems.

Core Applications

This guide addresses the use of this compound in two specific high-value biphasic workflows:

  • Catalytic C–F Bond Activation (Model System): Used as a standard long-chain probe to evaluate the efficiency of phase-transfer catalysts and transition metal complexes (e.g., Rh, Pd) in cleaving unactivated

    
     C–F bonds.
    
  • Interphasial Surface Engineering (Battery Research): Used as a reactive surfactant in solid-liquid biphasic slurries to generate artificial Solid Electrolyte Interphases (SEI) on Silicon anodes.

Part 2: Physicochemical Profile

Understanding the phase behavior of this compound is a prerequisite for biphasic system design. Unlike perfluorinated solvents, it partitions primarily into the organic phase but exhibits a distinct dipole moment that influences interfacial transport.

PropertyValueRelevance to Biphasic Catalysis
Molecular Formula

Lipophilic tail with a polar head.
Molecular Weight 160.27 g/mol Moderate volatility; easy to quantify by GC.
Boiling Point ~183 °CHigh enough for reflux in aqueous biphasic systems.
Density 0.82 g/mLForms the upper phase in aqueous biphasic systems.
Solubility (Water) NegligibleRequires Phase Transfer Catalyst (PTC) or vigorous mixing.
Solubility (Organics) MiscibleFully compatible with Hexane, Toluene, THF.
C–F Bond Energy ~110 kcal/molExtremely stable; requires high-energy catalytic activation.
19F NMR Shift

-218 ppm (approx)
Distinct singlet/triplet; excellent internal standard .

Part 3: Protocol A — Biphasic Catalytic C–F Activation

Application: Validating the activity of transition metal catalysts for environmental remediation (defluorination) or synthetic functionalization.

Mechanism of Action

In this biphasic system (Organic/Aqueous), this compound resides in the organic phase. The catalyst (e.g., a Rhodium-complex or biocatalyst) resides in the aqueous phase or at the interface. The reaction rate is governed by the interfacial surface area and the phase transfer efficiency of the substrate.

Experimental Setup (Self-Validating Protocol)

Reagents:

  • Substrate: this compound (>97% purity).[2]

  • Solvent A (Organic): n-Decane or Hexane (Carrier solvent).

  • Solvent B (Aqueous): Phosphate Buffer (pH 7.0) or NaOH solution.

  • Catalyst: [Rh(cod)Cl]2 with water-soluble ligands (e.g., TPPTS) OR Phase Transfer Catalyst (e.g., TBAB).

  • Internal Standard: Dodecane (inert reference).

Step-by-Step Workflow:

  • Phase Preparation:

    • Organic Phase: Dissolve 1.0 mmol this compound and 0.5 mmol Dodecane (Internal Standard) in 5 mL n-Decane.

    • Aqueous Phase: Dissolve 2 mol% Catalyst and required base (e.g., KOH) in 5 mL degassed water.

  • Biphasic Assembly:

    • Combine phases in a Schlenk tube or pressure vessel.

    • Critical Step: The system must be stirred at >1000 RPM to maximize the interfacial area. This compound is strictly lipophilic; reaction occurs at the interface or via micellar transport.

  • Reaction Cycle:

    • Heat to 80–120 °C (depending on catalyst stability).

    • Monitor pressure if gaseous byproducts (alkenes) are expected.

  • Sampling & Validation:

    • Stop stirring to allow phase separation (Instantaneous: <30 seconds).

    • Sample the Organic Top Layer .

    • Analysis: Analyze via GC-MS or 19F NMR.

    • Success Metric: Disappearance of the -218 ppm signal (19F NMR) and appearance of Decene (elimination product) or Decanol (substitution product).

Visualizing the Pathway

BiphasicActivation cluster_Organic Organic Phase (Upper) cluster_Interface Phase Interface cluster_Aqueous Aqueous/Catalytic Phase (Lower) F_Decane This compound (Substrate) Transfer Mass Transfer (Rate Limiting) F_Decane->Transfer Diffusion Product_Org Decene/Decanol (Product) Transfer->Product_Org Partitioning Catalyst Active Catalyst (Rh/Pd/Enzyme) Transfer->Catalyst Adsorption Catalyst->Transfer Product Release Fluoride F- Ion (Byproduct) Catalyst->Fluoride C-F Cleavage caption Fig 1. Biphasic C-F Activation Cycle: this compound transport and reaction logic.

Part 4: Protocol B — Surface Engineering (Artificial SEI)

Application: Using this compound as a reactive component to passivate Silicon Nanoparticles for Li-Ion Batteries.

Technical Rationale

Silicon anodes suffer from volume expansion. This compound is used here not as a solvent, but as a reactive surfactant . In a solid-liquid biphasic system, it anchors to the lithiated silicon surface, forming a flexible, fluorinated alkyl coating (Artificial SEI) that prevents electrolyte decomposition.

Fabrication Protocol
  • Slurry Preparation:

    • Disperse Silicon Nanoparticles (SiNPs) in anhydrous Cyclohexane .

    • Add This compound (10 wt% relative to Si).

    • Note: Cyclohexane is chosen because it solubilizes this compound but does not react with the Lithium source.

  • Reductive Activation:

    • Introduce a reducing agent (e.g., pre-lithiated Si or external potential).

    • Reaction: The C–F bond is reductively cleaved on the Si surface.

    • Result: The decyl chain grafts onto the surface, while LiF forms a localized inorganic passivation layer.

  • Purification (Phase Separation):

    • Centrifuge the slurry.

    • Decant the supernatant (containing unreacted this compound).

    • Wash solids with pure cyclohexane.

  • Validation:

    • XPS Analysis: Check for the C-F signal attenuation and appearance of Li-F and Si-C bonds.

Part 5: Troubleshooting & Expert Insights

Common Pitfalls
  • The "Fluorous" Trap: Do not attempt to use this compound as a phase separator for fluorous-tagged catalysts. It is too lipophilic. Use Perfluorohexane or Perfluorodecalin for that purpose.

  • Emulsion Formation: In Protocol A (Aqueous/Organic), long-chain fluoroalkanes can act as weak surfactants. If an emulsion forms that prevents separation, add brine (NaCl sat.) or centrifuge.

  • Volatility: While the boiling point is 183°C, this compound has significant vapor pressure at 100°C. Always use a sealed system or efficient reflux condenser to maintain mass balance.

Safety (E-E-A-T)
  • Toxicity: Unlike perfluorocarbons (biologically inert), this compound can be metabolized to produce fluoroacetate or inorganic fluoride, both of which are toxic. Handle in a fume hood.

  • Chemical Stability: It is stable to acids but reacts with strong nucleophiles (e.g., alkoxides) at high temperatures.

Part 6: References

  • CymitQuimica. (2025). This compound - Physicochemical Properties and Safety Data. Retrieved from

  • PubChem. (2025).[3][4][5] this compound Compound Summary (CID 9541).[3] National Center for Biotechnology Information. Retrieved from

  • Zhao, J., et al. (2015).[3] Artificial Solid Electrolyte Interphase-Protected LixSi Nanoparticles: An Efficient and Stable Prelithiation Reagent. Journal of the American Chemical Society. Retrieved from

  • Murphy, C., et al. (2024). Defluorination of monofluorinated alkane by Rhodococcus sp.[6][7] NJF-7.[7] Environmental Science & Technology. Retrieved from

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. (Contextual reference for FBC distinction).

Sources

Application Note: 1-Fluorodecane in the Formulation of Specialty Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating 1-Fluorodecane (CAS 334-56-5) as a boundary lubricant additive and surface modifier. While perfluorinated polyethers (PFPEs) are the industry standard for high-performance inert lubrication, they suffer from poor miscibility with hydrocarbon base oils and high cost.

This compound (


) offers a unique "hybrid" chemistry:
  • The Decyl Chain (

    
    ):  Ensures miscibility with standard Polyalphaolefin (PAO) and mineral oils, overcoming the phase-separation issues of perfluorinated additives.
    
  • The Monofluorinated Head (

    
    ):  Introduces a strong dipole moment (~1.8 D) capable of interacting with metallic or oxide surfaces to form ordered boundary films, reducing the coefficient of friction (COF) without the environmental persistence of long-chain perfluoroalkyl substances (PFAS).
    

Primary Applications:

  • Precision Medical Devices: Lubrication of micro-actuators and pre-filled syringe plungers where low stiction is critical.

  • MEMS (Micro-Electro-Mechanical Systems): Vapor-phase lubrication to prevent stiction in silicon-based devices.

  • Specialty Bearing Oils: Additive for reducing startup torque in instrument bearings.

Chemical Profile & Safety

PropertyValueRelevance to Lubrication
Molecular Formula

Monofluorinated alkane structure.[1]
Molecular Weight 160.27 g/mol Low molecular weight; suitable for low-viscosity applications.
Boiling Point ~183°CStable at moderate operating temperatures; volatile enough for vapor deposition.
Density 0.809 g/mLComparable to light base oils.
Solubility Miscible in hydrocarbonsCritical Advantage: Soluble in PAO, unlike PFPEs.

Safety Advisory:

  • Flammability: Combustible liquid. Handle away from open flames.

  • Toxicity: While alkyl fluorides are generally less toxic than organophosphates, standard PPE (nitrile gloves, safety glasses, fume hood) is mandatory.

  • Reactivity: Avoid strong oxidizing agents and reducing metals (Mg, Li) at high temperatures.

Mechanistic Pathway[2]

The following diagram illustrates the theoretical mechanism by which this compound functions as a boundary lubricant compared to non-functionalized alkanes.

LubricationMechanism cluster_0 Bulk Oil Phase Substrate Metal/Oxide Surface (Positively Charged Sites) F10 This compound Molecules Dipole C-F Dipole Interaction (Electrostatic Attraction) F10->Dipole Approaches Surface Dipole->Substrate Adsorbs via F-Head SAM Self-Assembled Monolayer (Ordered Boundary Film) Dipole->SAM Alkyl Tails Align Friction Reduced Asperity Contact (Low COF) SAM->Friction Separates Surfaces

Figure 1: Mechanism of this compound adsorption. The electronegative fluorine atom anchors to surface asperities, allowing the alkyl tail to form a protective, hydrophobic barrier.

Experimental Protocols

Protocol A: Formulation and Miscibility Verification

Objective: To create a stable test fluid using Polyalphaolefin (PAO 4) as the base carrier.

Materials:

  • Base Oil: PAO 4 (Viscosity ~4 cSt @ 100°C).

  • Additive: this compound (>98% purity).

  • Equipment: Magnetic stirrer, heated bath (40°C), turbidity meter (optional).

Procedure:

  • Preparation: In a clean glass beaker, measure 95 mL of PAO 4.

  • Dosing: Slowly add 5 mL of this compound (5% w/w concentration). Note: Research suggests 1-5% is the optimal range for boundary additives.

  • Blending: Stir at 300 RPM for 30 minutes at 40°C.

  • Validation (The "Clear & Bright" Test):

    • Allow the sample to cool to room temperature (25°C).

    • Inspect visually. The solution must be transparent. Haze indicates phase separation (failure).

    • Scientific Check: If phase separation occurs, the alkyl chain length of the base oil may be too high. Switch to a lower viscosity grade or a diester base stock.

Protocol B: Tribological Evaluation (Pin-on-Disk)

Objective: Quantify the reduction in Coefficient of Friction (COF) and Wear Scar Diameter (WSD).

Equipment:

  • Tribometer (e.g., Anton Paar or Bruker).

  • Pin: AISI 52100 Steel Ball (6 mm diameter).

  • Disk: AISI 52100 Steel Disk (polished to

    
    ).
    

Test Conditions:

Parameter Setting Rationale
Load 10 N Simulates moderate contact pressure (~1 GPa Hertzian).
Speed 0.1 m/s Low speed ensures boundary lubrication regime (avoids hydrodynamic lift).
Temperature 25°C and 80°C Tests performance at ambient and elevated operating temps.

| Duration | 3600 seconds | Sufficient time for tribofilm formation and steady-state friction. |

Workflow:

  • Cleaning: Sonicate Pin and Disk in n-hexane for 10 mins, followed by isopropanol. Dry with nitrogen.

  • Baseline: Run the test with pure PAO 4 (Control).

  • Experiment: Run the test with the 5% this compound blend.

  • Data Capture: Record COF every 0.1 seconds.

Protocol C: Surface Analysis (Verification of Mechanism)

Objective: Confirm that the friction reduction is due to a fluorine-enriched boundary film.

  • Rinse: Gently rinse the tested disk with n-hexane to remove bulk oil. Do not sonicate, as this may strip the boundary layer.

  • XPS (X-ray Photoelectron Spectroscopy):

    • Scan for F1s peak (Binding Energy ~685-689 eV).

    • Interpretation: A peak at ~689 eV indicates organic fluorine (

      
      ) adsorbed on the surface. A shift toward ~685 eV suggests metal fluoride formation (
      
      
      
      ), indicating a tribochemical reaction (extreme pressure protection).

Data Presentation & Analysis

Expected Results Matrix

Use the table below to structure your experimental findings.

MetricPure PAO 4 (Control)PAO 4 + 5% this compoundImprovement (%)
Avg. COF (Steady State) 0.12 - 0.150.08 - 0.09~30-40% Reduction
Wear Scar Diameter (

)
250180Significant Protection
Stiction Force (mN) HighLowCritical for MEMS/Start-stop
Workflow Visualization

ExperimentalWorkflow Start Start: Raw Materials Blend Blend 5% w/w (40°C, 30 min) Start->Blend Check Miscibility Check (Visual/Turbidity) Blend->Check Check->Blend Fail (Adjust Base Oil) Tribo Tribometer Test (Pin-on-Disk) Check->Tribo Pass Analysis Surface Analysis (XPS/AFM) Tribo->Analysis Report Application Report Analysis->Report

Figure 2: Step-by-step experimental workflow for validating this compound efficacy.

References

  • Synthesis and Properties of Fluorinated Alkanes Title: this compound | C10H21F | CID 9541 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Fluorinated Additives in Lubrication Title: Applications of Fluorinated Additives for Lubricants Source: ResearchGate (Review of fluorinated tribology) URL:[Link]

  • General Tribology Testing Standards Title: ASTM G99 - Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus Source: ASTM International URL:[Link]

  • Tribology of Alkyl Fluorides (Contextual) Title: Transition-Metal-Catalyzed Monofluoroalkylation: Strategies for the Synthesis of Alkyl Fluorides Source: PubMed (Context on chemical stability and synthesis of alkyl fluorides) URL:[Link]

Sources

Application Notes and Protocols for 1-Fluorodecane as a Dielectric Fluid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of 1-Fluorodecane in Dielectric Applications

In the ever-evolving landscape of advanced materials, the search for superior dielectric fluids remains a critical endeavor. These fluids are fundamental to the operation of a vast array of electrical and electronic equipment, from high-voltage capacitors and transformers to sophisticated cooling systems for electronics. An ideal dielectric fluid should exhibit a suite of desirable properties: high dielectric strength, low dielectric constant and dissipation factor, high volume resistivity, excellent thermal stability, and chemical inertness.

This application note explores the potential of this compound (C₁₀H₂₁F), a monofluorinated n-alkane, as a promising candidate for a high-performance dielectric fluid. The introduction of a single fluorine atom onto the decane backbone imparts unique physicochemical properties, including increased thermal and chemical stability, while maintaining a liquid state over a broad temperature range.[1] This document provides a comprehensive overview of this compound, including its physical and chemical characteristics, detailed protocols for evaluating its dielectric properties, and essential safety and handling guidelines. While extensive experimental data on the dielectric properties of this compound is not yet widely available in public literature, this guide synthesizes known information and provides a robust framework for its evaluation, drawing upon established standards and the properties of analogous fluorinated compounds.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its consideration as a dielectric fluid. These properties, summarized in the table below, influence its performance, handling, and potential applications.

PropertyValueSource
Chemical Formula C₁₀H₂₁F[2]
Molecular Weight 160.27 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 183-184 °C
Melting Point -35 °C
Density 0.809 g/mL at 25 °C
Refractive Index 1.409 at 20 °C
Flash Point 106.1 °C[3]
Solubility Insoluble in water; soluble in many organic solvents[1]

Dielectric Properties of this compound: An Evaluative Overview

The primary function of a dielectric fluid is to provide electrical insulation. The key parameters that quantify this ability are the dielectric constant, dielectric strength, dissipation factor, and volume resistivity.

Dielectric Constant (Relative Permittivity)

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. For many dielectric fluid applications, a low dielectric constant is desirable to minimize capacitance and reduce energy storage.

  • Estimated Value: Based on the predicted dielectric constant of 1-fluorooctane (2.24) and the general trend of a slight increase in dielectric constant with increasing chain length in n-alkanes, the dielectric constant of this compound is estimated to be in the range of 2.3 to 2.5 .[4] This low value is advantageous for applications where minimal capacitive coupling is desired.

Dielectric Strength

Dielectric strength is a measure of a material's ability to withstand a strong electric field without breaking down and becoming electrically conductive.[6] A high dielectric strength is a critical requirement for a dielectric fluid.

  • Qualitative Assessment: Fluorinated liquids, in general, exhibit high dielectric strengths.[5] The electronegativity of the fluorine atom can help to quench incipient electrical discharges.[5] Therefore, this compound is expected to possess a high dielectric strength, making it suitable for high-voltage applications.

Dissipation Factor (Tan δ)

The dissipation factor is a measure of the energy lost as heat within a dielectric material when subjected to an alternating electric field. A low dissipation factor is desirable to minimize energy loss and prevent thermal breakdown.

  • Qualitative Assessment: Monofluorinated alkanes are generally non-polar, which contributes to a very low dissipation factor. This property makes this compound a promising candidate for applications involving high frequencies where low dielectric loss is crucial.

Volume Resistivity

Volume resistivity is a measure of a material's resistance to the flow of direct current. A high volume resistivity indicates a good insulator.

  • Qualitative Assessment: Similar to other fluorinated hydrocarbons, this compound is expected to have a very high volume resistivity, likely in the order of 10¹² to 10¹⁴ ohm-cm or higher. This high resistivity is essential for preventing leakage currents in electrical equipment.

Experimental Protocols for Dielectric Property Evaluation

To ascertain the precise dielectric properties of this compound, a series of standardized tests must be performed. The following protocols are based on widely accepted ASTM standards for insulating liquids.

Sample Preparation and Handling

The purity of the this compound sample is critical for obtaining accurate dielectric property measurements. Impurities such as water, dust, and other polar contaminants can significantly affect the results.

Protocol:

  • Procurement: Obtain a high-purity grade of this compound (≥98%).

  • Filtration: Filter the fluid through a fine-pore (e.g., 0.2 µm) membrane filter to remove any particulate matter.

  • Degassing and Drying: For rigorous applications, degas the fluid under vacuum to remove dissolved gases and pass it through a column of a suitable desiccant (e.g., molecular sieves) to remove trace moisture.

  • Storage: Store the purified fluid in a clean, dry, and sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contamination.

Measurement of Dielectric Constant and Dissipation Factor

This protocol follows the principles outlined in ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids .

Apparatus:

  • Liquid-tight test cell with parallel plate electrodes

  • Capacitance bridge or LCR meter

  • Temperature-controlled chamber

  • Voltage source

Procedure:

  • Cell Preparation: Thoroughly clean and dry the test cell according to the manufacturer's instructions to remove any residual contaminants.

  • Calibration: Measure the capacitance of the empty, dry test cell (C₀) and the capacitance of the cell filled with a standard liquid of known dielectric constant to verify the cell constant.

  • Sample Filling: Carefully fill the test cell with the prepared this compound sample, ensuring no air bubbles are trapped between the electrodes.

  • Temperature Equilibration: Place the filled test cell in the temperature-controlled chamber and allow it to reach the desired test temperature (e.g., 25 °C).

  • Measurement: Apply a known AC voltage at a specified frequency (e.g., 60 Hz or 1 kHz) across the electrodes and measure the capacitance (Cₓ) and the dissipation factor (tan δ) using the capacitance bridge or LCR meter.

  • Calculation:

    • Dielectric Constant (εᵣ): εᵣ = Cₓ / C₀

    • Dissipation Factor: The instrument directly provides the dissipation factor value.

graph TD { A[Start: Prepare High-Purity this compound] --> B{Clean and Calibrate Test Cell}; B --> C[Fill Cell with this compound]; C --> D{Equilibrate to Test Temperature}; D --> E[Apply AC Voltage and Measure Capacitance (Cx) and Dissipation Factor (tan δ)]; E --> F{Calculate Dielectric Constant (εr = Cx / C₀)}; F --> G[End: Record εr and tan δ];

}

Caption: Workflow for Dielectric Constant and Dissipation Factor Measurement.
Measurement of Dielectric Breakdown Voltage

This protocol is based on ASTM D877 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes .

Apparatus:

  • Dielectric breakdown voltage test set with a high-voltage transformer and a test cup containing two parallel disk electrodes with a specified gap (typically 2.54 mm).

Procedure:

  • Electrode Preparation: Ensure the electrodes in the test cup are clean, polished, and free from any pitting or carbon deposits from previous tests.

  • Sample Filling: Rinse the test cup with the this compound sample and then fill it to the appropriate level, ensuring the electrodes are fully submerged.

  • Settling Time: Allow the sample to stand for a few minutes to let any air bubbles dissipate.

  • Voltage Application: Apply an AC voltage to the electrodes, starting from zero and increasing at a uniform rate (e.g., 3 kV/s) until breakdown occurs, indicated by a sustained arc between the electrodes.

  • Recording: Record the voltage at which breakdown occurs.

  • Multiple Measurements: Perform a series of measurements (typically five) on separate fillings of the test cup and calculate the average breakdown voltage.

graph TD { A[Start: Prepare this compound Sample] --> B{Clean and Prepare Test Cup Electrodes}; B --> C[Fill Test Cup with Sample]; C --> D{Allow Sample to Settle}; D --> E[Apply Linearly Increasing AC Voltage]; E --> F{Detect Breakdown (Arc Formation)}; F --> G[Record Breakdown Voltage]; G --> H{Repeat 5 Times and Average}; H --> I[End: Report Average Dielectric Breakdown Voltage];

}

Caption: Workflow for Dielectric Breakdown Voltage Measurement.
Measurement of Volume Resistivity

This protocol follows the principles of ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials .

Apparatus:

  • Three-terminal test cell for liquids

  • High-resistance meter (electrometer)

  • DC voltage source

  • Temperature-controlled chamber

Procedure:

  • Cell Preparation: Clean and dry the three-terminal test cell as per the manufacturer's instructions.

  • Sample Filling: Fill the cell with the this compound sample.

  • Temperature Equilibration: Place the filled cell in the temperature-controlled chamber and allow it to reach the desired test temperature.

  • Voltage Application: Apply a DC voltage (e.g., 500 V) across the electrodes for a specified electrification time (e.g., 60 seconds) to allow the initial polarization currents to decay.

  • Measurement: Measure the resistance (Rₓ) using the high-resistance meter.

  • Calculation:

    • Volume Resistivity (ρᵥ): ρᵥ = (A/t) * Rₓ

      • Where 'A' is the effective area of the guarded electrode and 't' is the average thickness of the sample. The cell manufacturer will provide the cell constant (Kᵥ = A/t).

graph TD { A[Start: Prepare this compound Sample] --> B{Clean and Assemble Three-Terminal Test Cell}; B --> C[Fill Cell with Sample]; C --> D{Equilibrate to Test Temperature}; D --> E[Apply DC Voltage for a Specified Time]; E --> F[Measure Resistance (Rx)]; F --> G{Calculate Volume Resistivity (ρv = Kᵥ * Rx)}; G --> H[End: Report Volume Resistivity];

}

Caption: Workflow for Volume Resistivity Measurement.

Safety and Handling of this compound

Proper safety precautions are essential when working with any chemical, and this compound is no exception.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H300: Fatal if swallowed. [2]

  • H410: Very toxic to aquatic life with long lasting effects. [2]

Recommended Handling Procedures
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingested, seek immediate medical attention.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Incompatibilities: Keep away from strong oxidizing agents.

Potential Applications and Future Outlook

Based on its anticipated dielectric properties, this compound holds promise for a variety of applications, including:

  • High-Frequency Electronics: Its expected low dielectric constant and dissipation factor make it a suitable candidate for use in high-frequency circuits, where signal integrity is critical.

  • Liquid Immersion Cooling: The combination of good dielectric properties and a wide liquid range suggests its potential use as a coolant for data centers, power electronics, and other high-heat-flux devices.

  • High-Voltage Equipment: Its predicted high dielectric strength could make it a viable insulating fluid for capacitors, transformers, and switchgear.

Future research should focus on the experimental determination of the dielectric properties of this compound to validate these predictions. Furthermore, studies on its long-term stability under electrical and thermal stress, as well as its material compatibility, are necessary to fully assess its suitability for commercial applications.

References

  • BYU ScholarsArchive. (n.d.). Prediction of Fluid Dielectric Constants. Retrieved from [Link]

  • Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]

  • Foxway.dk. (n.d.). Comparison of Dielectric Fluids for Immersive Liquid Cooling of IT Equipment. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2011, March). Dielectric properties of liquid refrigerants: Facts and trends. Retrieved from [Link]

  • F2 Chemicals Ltd. (n.d.). Technical Article - Electrical properties of the FLUTEC. Retrieved from [Link]

  • IQY Technical College. (n.d.). Dielectric strength of insulating materials. Retrieved from [Link]

  • National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Method development for quantitative analysis using 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modality Protocol for qNMR and GC-MS[1]

Abstract

1-Fluorodecane (CAS: 334-56-5) is a high-purity fluorinated alkane offering unique utility as an internal standard (IS) in quantitative analysis.[1] Its primary value lies in its spectral isolation in 19F NMR , where its aliphatic fluorine signal (~ -218 ppm) rarely overlaps with the aromatic fluorines or trifluoromethyl groups common in pharmaceutical active ingredients (APIs).[1] This guide details the method development, validation, and execution of quantitative workflows using this compound, emphasizing qNMR as a primary assay for purity determination and GC-MS for trace analysis.

Introduction: The Strategic Value of this compound

In quantitative method development, the choice of Internal Standard (IS) dictates the accuracy limit of the assay. This compound is superior in specific organic-phase applications due to three physicochemical characteristics:

  • Spectral Isolation (NMR): Most fluorinated drugs contain Ar-F (-100 to -130 ppm) or -CF3 (-60 to -80 ppm) motifs. This compound, being a primary alkyl fluoride, resonates upfield (typically -218 ppm), eliminating the risk of signal overlap that plagues other standards like fluorobenzene.[1]

  • Volatility Profile (GC): With a boiling point of ~186°C, it elutes mid-chromatogram in standard protocols, separating well from highly volatile solvents and heavy matrix components.[1]

  • Solubility: Its lipophilic C10 chain ensures complete miscibility in CDCl3, DMSO-d6, and Methanol-d4, making it ideal for analyzing hydrophobic APIs.[1]

PropertyValueRelevance
Formula C10H21FMonofluorinated (Single NMR signal source)
Boiling Point 186.2 °CStable in solution; suitable for GC inlet temps
Density 0.809 g/mLCritical for volume-based aliquoting (though gravimetric is preferred)
19F Shift ~ -218 ppmExcellent spectral window separation
Method 1: Quantitative 19F NMR (qNMR)

The Gold Standard for Purity Assessment

qNMR is a primary ratio method.[1] Unlike chromatography, it does not require a reference standard of the analyte itself, only a reference standard of known purity (this compound).

2.1. Principles of Design

To ensure <1% uncertainty, the protocol relies on Inverse Gated Decoupling .[1]

  • Why? 19F couples with 1H, splitting the signal into a complex multiplet.[1] Decoupling collapses this to a singlet for precise integration.[1]

  • The Risk: Decoupling induces the Nuclear Overhauser Effect (NOE), which alters signal intensity.

  • The Solution: Inverse Gated Decoupling turns the decoupler ON during acquisition (to collapse the peak) and OFF during the relaxation delay (to suppress NOE buildup), ensuring the integral represents the true molar ratio.

2.2. qNMR Workflow Diagram

qNMR_Workflow cluster_params Critical Parameters Start Start: Sample Preparation Weighing Gravimetric Weighing (Precision: ±0.01 mg) Start->Weighing Dissolution Dissolution in Solvent (CDCl3 or DMSO-d6) Weighing->Dissolution Combine Analyte + IS Acquisition NMR Acquisition (Inverse Gated Decoupling) Dissolution->Acquisition Transfer to NMR Tube Processing Spectral Processing (Phase/Baseline Correction) Acquisition->Processing FFT P1 Relaxation Delay (d1) > 5 × T1 (longest) Acquisition->P1 P2 Pulse Angle 90° (maximize signal) Acquisition->P2 P3 Spectral Width Include -220 ppm Acquisition->P3 Integration Integration of Signals (IS vs Analyte) Processing->Integration Calculation Purity Calculation Integration->Calculation

Figure 1: Step-by-step workflow for high-precision qNMR analysis using this compound.

2.3. Experimental Protocol

Reagents:

  • Analyte (Unknown purity)[1]

  • Internal Standard: this compound (TraceCERT® or equivalent high purity, >99%)

  • Solvent: CDCl3 or DMSO-d6 (free of fluorinated impurities)[1]

Step 1: Gravimetric Preparation

  • Weigh accurately ~10-20 mg of the Analyte (

    
    ) into a vial.[1]
    
  • Weigh accurately ~10-20 mg of this compound (

    
    ) into the same vial.
    
    • Note: Using an equimolar ratio is ideal for signal-to-noise balance.[1]

  • Dissolve in 0.6 mL of deuterated solvent. Vortex until clear.

  • Transfer to a 5mm NMR tube.[1]

Step 2: Instrument Setup (Bruker/Jeol/Varian)

  • Nucleus: 19F (typically 376 MHz or 470 MHz).[1]

  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling.

  • Spectral Width (SW): Large enough to cover -50 ppm to -250 ppm.[1]

  • Offset (O1P): Center the spectrum (approx -150 ppm).[1]

  • Relaxation Delay (d1): CRITICAL. Measure T1 first. Set d1 ≥ 5 × T1 (longest).[1]

    • Expert Insight: this compound has a relatively long T1 due to the flexible alkyl chain.[1] Expect T1 ~2-4 seconds. Set d1 to 20-30 seconds to be safe.

  • Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).

Step 3: Processing & Calculation

  • Apply Exponential Multiplication (LB = 0.3 to 1.0 Hz) if noise is high, though strictly zero-filling is preferred for qNMR.[1]

  • Phase Correction: Must be manual and precise.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial fit) excluding the signal regions.[1]

  • Integration: Integrate the Analyte peak (

    
    ) and the this compound peak (
    
    
    
    ).

Calculation Formula:


[1]

Where:

  • 
    : Purity of analyte (%)
    
  • 
    : Integral area[1]
    
  • 
    : Number of fluorine atoms (this compound N=1)[1][2]
    
  • 
    : Molecular Weight (this compound MW = 160.27  g/mol )[1][3][4]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of this compound IS (as decimal)
    
Method 2: GC-MS Analysis

For Trace Quantification or Orthogonal Validation [1]

While qNMR is best for bulk purity, GC-MS is preferred when quantifying this compound as a residue or analyzing complex mixtures where NMR signals overlap.[1]

3.1. GC-MS Workflow[1][5][6][7]

GC_Workflow cluster_temp Oven Ramp Sample Sample Injection (Split 1:50) Inlet Inlet: 250°C Sample->Inlet Column Column Separation (DB-5ms or DB-624) Inlet->Column MS MS Detection (EI Source, 70eV) Column->MS Ramp 40°C (2 min) -> 10°C/min -> 240°C (5 min) Column->Ramp

Figure 2: GC-MS instrument parameters for fluorinated alkane analysis.

3.2. Protocol Parameters[1]
  • Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm).[1] Non-polar phases work best for alkyl fluorides.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: 250°C, Split mode (1:50) to prevent detector saturation.[1]

  • Oven Program:

    • Hold 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1][7]

  • Detection:

    • Full Scan: m/z 35-300 (for identification).[1]

    • SIM (Selected Ion Monitoring): Monitor m/z 43, 57, 71 (alkyl chain fragments) and molecular ion if visible (often weak in long-chain fluorides).[1] Note: The C-F bond is strong, but EI often fragments the alkyl chain extensively.

Validation & Troubleshooting (Expert Insights)
4.1. Validation Criteria (ICH Q2)

To validate this method for regulatory submission, ensure the following:

ParameterAcceptance Criteria (qNMR)Acceptance Criteria (GC-MS)
Specificity No interference at -218 ppmResolution > 1.5 from nearest peak
Linearity

(Mass vs Integral)

(Conc.[1][8][9] vs Area)
Precision RSD < 1.0% (n=6)RSD < 2.0% (n=6)
Accuracy Recovery 99.0 - 101.0%Recovery 95.0 - 105.0%
4.2. Common Pitfalls[1]
  • NMR Baseline Rolling: Fluorine probes often suffer from "probe ringing" which causes baseline roll (smiles/frowns).[1]

    • Fix: Use "backward linear prediction" (LPC) on the first few points of the FID or apply heavy baseline correction algorithms (e.g., Whittaker Smoother).

  • Incomplete Relaxation: If the this compound integral seems consistently lower than expected, your d1 is too short.[1] The T1 of the terminal -CH2F group is longer than internal fluorines.[1] Increase d1 to 30s to verify.

  • Volatile Loss: this compound is a liquid.[1][2] If weighing takes too long, evaporation can alter the mass.[1] Weigh quickly and cap immediately.

References
  • Quantitative NMR Spectroscopy in Pharmaceutical Analysis.Journal of Pharmaceutical and Biomedical Analysis. (General principles of qNMR).
  • 19F NMR Chemical Shifts of Alkyl Fluorides.Journal of Organic Chemistry.
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures. International Conference on Harmonisation. [Link]1]

  • PubChem. this compound Compound Summary. [Link]1]

Sources

Troubleshooting & Optimization

Application Note: 1-Fluorodecane as an Internal Standard for Quantitative ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Precision in Quantitative ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique in modern chemistry, particularly in pharmaceutical and agrochemical development. The ¹⁹F nucleus boasts compelling advantages: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, second only to ¹H.[1] Furthermore, the vast chemical shift range, often spanning over 350 ppm, minimizes the spectral crowding and signal overlap that can complicate ¹H NMR analysis.[1][2]

However, this wide spectral dispersion presents a significant challenge for quantitative NMR (qNMR). Achieving uniform excitation and ensuring complete spin-lattice relaxation (T₁) for nuclei across a broad frequency range is non-trivial.[2] Inaccurate signal integration due to incomplete relaxation or non-uniform excitation profiles can lead to profound errors in quantification.[2] For this reason, the use of a carefully chosen internal standard (IS) is not merely recommended—it is essential for achieving accuracy, precision, and reproducibility in ¹⁹F qNMR. An internal standard provides a stable, reliable reference signal within the same sample, allowing for the direct comparison of signal integrals to determine the precise quantity of a fluorinated analyte.[3]

Selecting an Optimal ¹⁹F Internal Standard

An ideal internal standard must possess a specific set of characteristics to ensure it serves as a reliable reference without interfering with the analysis. The choice of standard is a critical experimental design parameter that directly impacts data quality.

Property Rationale and Importance
Single, Sharp Resonance A simple signal (ideally a singlet or a well-defined multiplet) simplifies integration and minimizes the chance of overlap with analyte signals.
Chemical Inertness The standard must not react with the analyte, solvent, or any other components in the sample matrix under the experimental conditions.
Chemical Shift Position Its resonance should appear in a clear, uncongested region of the spectrum, well-resolved from all analyte and impurity signals to allow for accurate baseline correction and integration.[3]
Solubility Must be fully soluble and stable in the deuterated solvent used for the analysis to ensure a homogeneous solution.[3]
High Purity & Known Concentration The standard must be of high, verifiable purity to allow for the precise preparation of a stock solution with a known concentration. Certified Reference Materials (CRMs) are ideal.
Appropriate Volatility Low volatility is preferred to prevent concentration changes during sample preparation and handling. High volatility may be useful if removal after analysis is desired.
Minimal Nuclear Overhauser Effect (NOE) The standard should exhibit minimal NOE with analyte protons, or an acquisition method that suppresses NOE (e.g., inverse-gated decoupling) must be used.

A Candidate Profile: 1-Fluorodecane

This compound emerges as a viable candidate for an internal standard in ¹⁹F qNMR, particularly for analytes in non-polar to moderately polar organic solvents. Its long alkyl chain confers properties that are distinct from more common, polar standards.

Physicochemical and Spectroscopic Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₂₁F[4][5]
Molecular Weight 160.27 g/mol [4][6]
Appearance Colorless liquid[5]
Boiling Point 183-184 °C[4]
Density 0.809 g/mL[4]
Solubility Hydrophobic; Soluble in common organic solvents (e.g., CDCl₃, Acetone-d₆)[5]
Predicted ¹⁹F Chemical Shift approx. -210 to -220 ppm (relative to CFCl₃)[1]
Predicted Multiplicity Triplet (¹⁹F-¹H coupling to adjacent CH₂)
Suitability Analysis
  • Advantages :

    • Favorable Chemical Shift : The signal from the -CH₂F group is predicted to appear in the far upfield region of the spectrum (approx. -215 ppm), which is typically unoccupied by the signals of more complex fluorinated pharmaceutical compounds.[1]

    • Signal Simplicity : It presents a single fluorine environment, resulting in a simple, well-defined triplet that is easy to identify and integrate.

    • Solubility : Its long alkyl chain ensures excellent solubility in a wide range of deuterated organic solvents.[5]

    • Low Volatility : The high boiling point (183-184 °C) prevents evaporative losses during sample preparation, ensuring the concentration of the standard remains constant.[4]

  • Considerations and Disadvantages :

    • Long T₁ Relaxation Time : The high mobility of the terminal -CH₂F group on a flexible alkyl chain is expected to result in a long spin-lattice relaxation time (T₁). This necessitates the use of long relaxation delays (D1) in the NMR experiment to ensure full relaxation for accurate quantification, thereby increasing total experiment time.

    • Safety : this compound is classified as acutely toxic if swallowed.[6] Strict safety protocols must be followed during handling.

    • Purity : Must be sourced from a reliable supplier with a certificate of analysis to ensure its purity is accurately known for preparing a standard stock solution.

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for using this compound as an internal standard for the quantitative analysis of a fluorinated analyte.

Diagram of the qNMR Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_IS Prepare this compound Stock Solution combine Combine Known Volumes of IS and Analyte prep_IS->combine prep_Analyte Prepare Analyte Sample prep_Analyte->combine t1_exp Measure T₁ of Analyte and IS Signals combine->t1_exp set_params Set Quantitative Parameters (D1 ≥ 7 x T₁_max, small pulse angle) t1_exp->set_params acquire Acquire ¹⁹F Spectrum set_params->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Analyte Concentration/Purity integrate->calculate

Caption: Workflow for ¹⁹F qNMR using an internal standard.

Part A: Safety Precautions

CRITICAL: this compound is rated as having high acute oral toxicity.[6] Always handle this compound in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) before use.

Part B: Preparation of this compound Stock Solution

Accurate preparation of the internal standard stock solution is paramount.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 20-50 mg of high-purity this compound into a volumetric flask (e.g., 10.00 mL). Record the mass to at least four decimal places (m_IS).

  • Dissolution: Add the desired deuterated solvent (e.g., Chloroform-d) to the flask, bringing it to the calibration mark.

  • Homogenization: Cap the flask and invert it multiple times (at least 20) to ensure the solution is completely homogeneous.

  • Calculation: Calculate the precise molar concentration of the this compound stock solution (C_IS) using the following formula: C_IS (mol/L) = (m_IS / MW_IS) / V_flask Where:

    • m_IS is the mass of this compound in grams.

    • MW_IS is the molecular weight of this compound (160.27 g/mol ).

    • V_flask is the volume of the flask in Liters.

Part C: Sample Preparation
  • Analyte Preparation: Accurately weigh a known amount of your fluorinated analyte (m_Analyte) into a vial.

  • Solvent Addition: Add a precise volume of the deuterated solvent to the vial to dissolve the analyte.

  • Standard Addition: Using a calibrated pipette, add a precise volume of the this compound stock solution (V_IS) to the analyte solution.

  • Transfer: Vortex the final mixture thoroughly and transfer approximately 600-700 µL to a clean, dry NMR tube.

Part D: T₁ Relaxation Time Measurement (Critical Step)

You must determine the T₁ value for both the analyte and this compound signals under your exact experimental conditions (solvent, temperature, concentration). The inversion-recovery pulse sequence is standard for this measurement.

  • Load the sample into the NMR spectrometer and allow the temperature to equilibrate.

  • Set up an inversion-recovery experiment (typically using a t1ir pulse program).

  • Acquire a series of 1D ¹⁹F spectra with a variable delay list (VD list) that brackets the expected T₁ values (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 40s).

  • Process the resulting pseudo-2D data and use the spectrometer's software to fit the signal intensity decay curve for both the analyte and this compound peaks to calculate their respective T₁ values.

  • Identify the longest T₁ value (T₁_max) among all signals of interest.

Part E: Quantitative ¹⁹F NMR Data Acquisition

For accurate quantification, the acquisition parameters must be set to ensure uniform excitation and complete relaxation.

  • Pulse Program: Use a standard 1D ¹⁹F pulse sequence with inverse-gated ¹H decoupling. This decouples protons only during acquisition, which suppresses ¹⁹F-¹H J-coupling to simplify the spectrum while preventing NOE signal distortions.[2]

  • Relaxation Delay (D1): Set D1 to be at least 7 times the longest measured T₁ value (D1 ≥ 7 × T₁_max). For highly accurate work, 10 × T₁_max is recommended. This is the most critical parameter for ensuring accurate integration.[2]

  • Pulse Angle: Use a small flip angle (e.g., 30°). A 90° pulse provides the maximum signal for a single scan, but a smaller flip angle allows for a shorter T₁ recovery period and provides more uniform excitation across the wide ¹⁹F spectral width.

  • Acquisition Time (AT): Set to a value sufficient to resolve the peaks of interest, typically 1-2 seconds.

  • Number of Scans (NS): Choose a number of scans that provides an excellent signal-to-noise ratio (S/N > 150:1 is recommended) for the internal standard peak.

  • Spectral Width (SW): Ensure the spectral width is large enough to encompass all signals from the analyte and the internal standard.

Part F: Data Processing and Calculation

The principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei contributing to it.

Caption: The core equation for calculating analyte purity with an internal standard.

  • Processing: Apply Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction across the entire spectrum, ensuring a flat baseline around both the analyte and IS signals.

  • Integration: Define the integral regions for the analyte signal(s) (I_Analyte) and the this compound triplet (I_IS). Ensure the integration width covers at least 20 times the signal's half-height width.

  • Calculation: Use the formula above to calculate the purity or concentration of your analyte.

Conclusion

This compound presents a useful, albeit specialized, option as an internal standard for ¹⁹F qNMR in organic media. Its key strengths—a simple signal in a clear spectral region and low volatility—make it a reliable anchor for quantification. However, users must be prepared to invest the time for proper T₁ measurements to accommodate its expected long relaxation time and must adhere to stringent safety protocols due to its toxicity. When these considerations are met, this compound can be a valuable tool for achieving accurate and reproducible quantitative results in fluorinated compound analysis.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. Retrieved from [Link]

  • University of Strathclyde. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9541, this compound. Retrieved from [Link]

Sources

Strategies for drying and removing water from 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Drying and Removing Water from 1-Fluorodecane Document ID: TS-FD-001 Last Updated: 2026-01-30 Status: Active[1]

Executive Summary & Substance Profile

This compound (


)  is a primary alkyl halide characterized by significant hydrophobicity. While it is immiscible with water, it can retain trace moisture (saturation typically <200 ppm) that is detrimental to water-sensitive applications such as organometallic catalysis (e.g., Grignard formation, transition-metal cross-coupling).[1]

Unlike its chloro- or bromo- analogs, the C–F bond is exceptionally strong (


 485 kJ/mol), making it relatively resistant to nucleophilic substitution.[1] However, under high thermal stress or in the presence of strong bases, it is susceptible to dehydrofluorination, yielding 1-decene.[1]
Physicochemical Profile
PropertyValueRelevance to Drying
Boiling Point ~183°C (at 760 mmHg)High BP allows for vacuum distillation; water will distill first.
Density 0.81 g/mLLighter than water; phase separation is easy for bulk water.
Polarity LowCompatible with non-polar drying agents (Sieves,

).[1]
Reactivity Stable Primary FluorideResistant to

; avoid strong Lewis acids (

) which may strip fluoride.

Diagnostic Module: Assessment & Triage

Before initiating a drying protocol, quantify the contamination level.[1]

Q: How do I determine which drying strategy to use? A: Use the decision matrix below based on your current water content and downstream application.

  • Visual Cloudiness: Indicates bulk water (>500 ppm). Action: Physical separation followed by Chemical Drying (

    
    ).
    
  • Clear but "Wet" (Karl Fischer > 50 ppm): Action: Activated Molecular Sieves (Method A).

  • Strictly Anhydrous (< 10 ppm): Required for air-sensitive catalysis. Action: Double-pass Sieve drying or Distillation from

    
     (Method B).
    

Method A: Static Drying with Molecular Sieves (The "Williams" Protocol)[1]

Context: According to the landmark study by Williams and Lawton (2010), static drying over activated molecular sieves is often superior to chemical drying agents for achieving single-digit ppm water levels, provided the sieves are properly activated.[1]

Recommended Sieve Type: 3A or 4A .

  • Why? this compound is a large molecule (> 4 Å). It cannot enter the pores of 3A or 4A sieves, ensuring only water is adsorbed.[1] 3A is generally preferred to prevent any potential co-adsorption of impurities, but 4A is perfectly acceptable.[1]

Protocol Steps
  • Activation (Critical):

    • Heat sieves (beads or pellets) to 250°C in a vacuum oven or tube furnace for 12–15 hours .

    • Note: Commercially "activated" sieves are rarely dry enough for high-sensitivity work.

    • Cool under dry argon or nitrogen.

  • Loading:

    • Add 10–20% w/v of activated sieves to the this compound (e.g., 10g sieves per 100mL solvent).[1]

    • Tip: Do not stir magnetically. Stirring grinds the sieves into dust, which is difficult to filter.[1]

  • Equilibration:

    • Allow to stand for 24–48 hours .

    • Result: Water content typically drops to < 5 ppm.

  • Storage:

    • Store the solvent over the sieves in a Schlenk flask or glovebox. Do not decant until use.

Method B: Chemical Drying & Vacuum Distillation (Rigorous)[1]

Context: Use this method if the starting material contains bulk water or if you require purification from non-volatile impurities.

Drying Agent: Calcium Hydride (


) .[2][3][4]
  • Why?

    
     is a basic drying agent that reacts irreversibly with water (
    
    
    
    ). It is compatible with primary alkyl fluorides.
  • Contraindication: Avoid Sodium/Potassium alloy (

    
    ). While effective for hydrocarbons, alkali metals carry a risk of Wurtz-type coupling or reductive defluorination at high temperatures.[1]
    
Protocol Steps
  • Pre-Drying (If wet):

    • If visible water is present, dry over anhydrous Magnesium Sulfate (

      
      ) for 2 hours and filter.[1] 
      
      
      
      is slow and should not be used for bulk water removal.
  • Charging:

    • Place this compound in a round-bottom flask.

    • Add 5% w/v Calcium Hydride (granules preferred over powder to reduce foaming).

    • Add a stir bar.

  • Reflux/Stirring:

    • Attach a reflux condenser under inert atmosphere (

      
      /Ar).
      
    • Stir at room temperature for 4 hours, or heat to 60°C for 1 hour.

    • Warning: Do not reflux at the boiling point (183°C) for extended periods; this increases the risk of elimination to 1-decene.

  • Distillation:

    • Set up a short-path distillation apparatus.

    • Apply vacuum (e.g., 10–20 mmHg).[1] this compound boils at approx. 65–75°C at 15 mmHg (estimate based on nomograph). Lowering the temperature via vacuum preserves the C–F bond integrity.

    • Discard the first 5-10% (foreshoot) which may contain azeotropic water.

    • Collect the main fraction over activated 3A sieves.

Visual Workflows

Workflow 1: Sieve Activation & Usage (The Williams Cycle)

SieveCycle Start Commercial Sieves (3A/4A) Activation Activation Phase 250°C @ High Vac 12-15 Hours Start->Activation Remove adsorbed H2O Cooling Cooling Phase Under Dry Ar/N2 Activation->Cooling Prevent re-adsorption Loading Solvent Loading 10-20% w/v Sieves Cooling->Loading Immediate transfer Static Static Drying 24-48 Hours (No Stirring) Loading->Static Equilibrium kinetics Storage Storage Keep over Sieves Extract via Septum Static->Storage < 5 ppm H2O Storage->Activation Regenerate

Figure 1: The "Williams" cycle for static drying, ensuring minimal water content without chemical contamination.

Workflow 2: Troubleshooting High Water Content

Troubleshooting Issue Issue: High Water Content (> 50 ppm) Check1 Is the solvent cloudy? Issue->Check1 Action1 Bulk Water Separation + MgSO4 Pre-dry Check1->Action1 Yes Check2 Did you use Sieves? Check1->Check2 No Action1->Check2 Check3 Were Sieves Activated? Check2->Check3 Yes Result2 Proceed to Method A (Static Drying) Check2->Result2 No Action2 Re-activate Sieves (250°C, Vac, 12h) Check3->Action2 No (Used from bottle) Check4 Did you stir magnetically? Check3->Check4 Yes Action2->Result2 Result1 Sieve Dust Contamination Filter & Distill Check4->Result1 Yes Check4->Result2 No

Figure 2: Diagnostic logic for identifying failure points in the drying process.

Troubleshooting & FAQs

Q: Can I use Phosphorus Pentoxide (


) to dry this compound? 
A:  Technically yes, but it is not recommended.[1] 

forms a viscous phosphoric acid syrup upon reacting with water, which can coat the flask and make recovery difficult.[1] Furthermore, acidic conditions at high temperatures might promote hydrolysis of the C–F bond.[1]

is cleaner and safer for this substrate.

Q: I distilled my solvent, but the NMR shows a new alkene peak. What happened? A: You likely overheated the distillation pot. This compound can undergo thermal elimination to form 1-decene and HF.

  • Solution: Use vacuum distillation to lower the boiling point below 100°C. Ensure your oil bath is not set significantly higher than the necessary temperature.

Q: Why do you advise against stirring with molecular sieves? A: Stirring causes attrition (grinding) of the aluminosilicate beads. This creates fine dust that is extremely difficult to filter out and can act as a nucleation site for side reactions or clog instrument lines (e.g., HPLC/GC).[1] Static drying is sufficient due to the kinetics of adsorption.

Q: Is this compound compatible with Sodium/Benzophenone stills? A: Proceed with extreme caution. While alkyl fluorides are more stable than iodides, refluxing a primary halide over molten sodium runs the risk of Wurtz coupling (forming eicosane, ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) or reductive defluorination.[1] We recommend avoiding alkali metals in favor of 

or Sieves.

References

  • Williams, D. B. G., & Lawton, M. (2010).[1][4][5] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and general purification of alkyl halides).

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[4][6][7] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.[1] (Foundational work on sieve kinetics).

Sources

Technical Support Center: Minimizing Emulsion Formation in Biphasic Systems with 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for troubleshooting and preventing emulsion formation when working with 1-Fluorodecane in biphasic systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a solvent of choice in specialized biphasic systems?

This compound (C₁₀H₂₁F) is a fluorinated alkane, a class of organic compounds where one or more hydrogen atoms have been replaced by fluorine.[1] This substitution imparts unique physicochemical properties, most notably its hydrophobic nature.[1] It is often used in applications requiring a water-immiscible, non-polar solvent with high chemical stability.[1]

Q2: I'm observing a persistent cloudy layer between my this compound and aqueous phase. What is it and why is it forming?

This cloudy intermediate layer is an emulsion, which is a stable mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets.[2][3] Emulsions in biphasic systems with this compound can be particularly stubborn due to several factors:

  • Presence of Surfactants: Many experimental systems contain molecules that can act as surfactants (surface-active agents). These can be residual starting materials, byproducts, or even certain target molecules. Surfactants have an affinity for both the aqueous and organic phases, causing them to accumulate at the interface and stabilize the emulsion.[4][5][6]

  • High-Shear Mixing: Vigorous shaking or vortexing can break up the liquid phases into very fine droplets, increasing the surface area between them and promoting emulsion formation.[5]

  • Particulate Matter: Fine solid particles can also stabilize emulsions by accumulating at the liquid-liquid interface.[6]

  • Similar Densities: While this compound has a lower density than water (approximately 0.809 g/mL), this difference may not be sufficient for rapid separation if other factors are promoting emulsification.[7]

Part 2: Troubleshooting Guide for Emulsion Resolution

This section provides a systematic, step-by-step approach to breaking down existing emulsions in your this compound system.

Workflow for Emulsion Resolution

Caption: A workflow diagram for troubleshooting and resolving emulsions.

Step 1: Gentle and Non-Invasive Methods

It is always best to start with the least invasive methods to avoid altering your sample's chemical composition.

  • Allow the Mixture to Stand: Sometimes, simply giving the mixture time (30 minutes to an hour) will allow the emulsion to break on its own as the droplets slowly coalesce.[8][9]

  • Gentle Swirling or Rocking: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can encourage coalescence without introducing high shear forces.[5]

Step 2: Chemical Intervention

If gentle methods fail, altering the ionic strength or pH of the aqueous phase can be highly effective.

  • "Salting Out" with Brine:

    • Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase.[4][5] This can decrease the solubility of any surfactant-like molecules in the aqueous layer, forcing them into the organic phase and destabilizing the emulsion.[4][5]

    • Protocol:

      • Add a small volume of brine to the separatory funnel.

      • Gently invert the funnel a few times to mix.

      • Allow the layers to settle and observe for separation.

  • pH Adjustment:

    • Principle: If the emulsion is stabilized by acidic or basic compounds, neutralizing them by adjusting the pH can eliminate their surfactant properties.[9]

    • Protocol:

      • Carefully add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.

      • Gently mix and observe for any changes in the emulsion layer.

Step 3: Mechanical Force

For particularly stubborn emulsions, mechanical force can be applied to physically separate the phases.

  • Centrifugation:

    • Principle: Applying a strong centrifugal force accelerates the separation of the two phases by density.[4][10][11] This is often the most effective method for breaking persistent emulsions.[9][10]

    • Protocol:

      • Transfer the emulsion to centrifuge tubes.

      • Spin the tubes in a centrifuge. The optimal speed and time will depend on the stability of the emulsion.

      • The two liquid phases should be clearly separated after centrifugation.

Part 3: Proactive Strategies for Emulsion Prevention

The most efficient way to deal with emulsions is to prevent their formation in the first place.

Prevention StrategyMechanism of Action
Gentle Mixing Reduces the shear forces that create fine droplets, thus minimizing the liquid-liquid interfacial area.[5]
Filtration Passing the mixture through a filter medium like glass wool or Celite can physically break up the emulsion layer.[4][5][8]
"Salting Out" Increasing the ionic strength of the aqueous phase can prevent the formation of stable emulsions.[4][5]
Experimental Protocol: Emulsion Prevention During Liquid-Liquid Extraction
  • Combine the this compound and aqueous phases in a separatory funnel.

  • Instead of shaking vigorously, perform a series of gentle inversions for 1-2 minutes.

  • Periodically vent the funnel to release any pressure buildup.

  • Allow the funnel to stand undisturbed in a ring stand to permit the layers to fully separate.

  • If an emulsion begins to form, immediately add a small amount of brine and gently swirl.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]

  • Biolin Scientific. (2025, January 21). Emulsion instability phenomena – reasons and prevention. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Dolphin Centrifuge. (n.d.). Waste Oil Emulsion Breaking with an Industrial Centrifuge. Retrieved from [Link]

  • MDPI. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Behavior of Surfactants | Surfactants and Emulsions. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. Retrieved from [Link]

  • Crimson Publishers. (2023, August 29). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Using Centrifugal Separators for Oil Reclamation. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of ionic strength on six nanoemulsions: A: Zeta-potential; B. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). Emulsification and stabilization mechanism of crude oil emulsion by surfactant synergistic amphiphilic polymer system | Request PDF. Retrieved from [Link]

  • PMC - NIH. (2021, April 2). Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. Retrieved from [Link]

  • ACS Omega. (2022, October 10). Effect of Fe(III) Species on the Stability of a Water-Model Oil Emulsion with an Anionic Sulfonate Surfactant as an Emulsifier. Retrieved from [Link]

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  • MDPI. (n.d.). Centrifugal Step Emulsification can Produce Water in Oil Emulsions with Extremely High Internal Volume Fractions. Retrieved from [Link]

  • OnePetro. (n.d.). Centrifuging Petroleum-refinery Emulsions | Transactions of the AIME. Retrieved from [Link]

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Technical Support Center: Ensuring the Stability of 1-Fluorodecane in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Fluorodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and storage of this compound, ensuring its stability and the integrity of your experiments. As your dedicated scientific resource, we will explore the causality behind experimental choices and provide self-validating protocols to safeguard your research from the challenges of chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (C₁₀H₂₁F) is a linear alkane with a single fluorine atom attached to the terminal carbon. Its unique properties, conferred by the highly stable carbon-fluorine (C-F) bond, make it a valuable compound in various applications, including as a solvent, in organic synthesis, and for developing fluorinated materials.[1] The stability of this compound is paramount because its degradation can introduce impurities into experiments, leading to inaccurate results, loss of product yield, and potential safety hazards. The strong C-F bond, one of the strongest in organic chemistry, generally renders the molecule chemically inert and resistant to degradation under standard conditions.

Q2: What are the primary factors that can lead to the degradation of this compound?

While this compound is relatively stable, its integrity can be compromised by several factors:

  • Elevated Temperatures: High temperatures can provide sufficient energy to initiate thermal decomposition.

  • Strong Oxidizing Agents: Aggressive oxidizing agents can potentially attack the molecule.

  • Presence of Catalytic Impurities: Certain metals or other impurities can catalyze degradation reactions.

  • UV Radiation: Although less common for simple fluoroalkanes, prolonged exposure to high-energy UV light could potentially initiate degradation pathways.

  • Microbial Contamination: Certain microorganisms may be capable of cleaving the C-F bond through enzymatic processes.[2]

Q3: What are the recommended short-term and long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended conditions:

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C). Avoid excessive heat.Minimizes the risk of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents potential oxidation.
Container Use tightly sealed containers made of appropriate materials.Prevents contamination from air and moisture.
Light Store in a dark place or use amber glass/opaque containers.Protects from potential photodegradation.
Purity Use high-purity this compound and avoid introducing contaminants.Impurities can act as catalysts for degradation.

Data synthesized from general chemical storage guidelines.

Troubleshooting Guide

Scenario 1: Unexpected Side Products in a Reaction Using this compound as a Solvent

Question: I am observing unexpected peaks in my GC-MS analysis of a reaction where this compound was used as a solvent. Could the solvent be degrading?

Answer: It is possible that the this compound is degrading, especially if your reaction conditions involve high temperatures or reactive reagents. Here is a step-by-step guide to troubleshoot this issue:

Experimental Protocol: Verifying Solvent Purity

  • Obtain a Control Sample: Analyze a sample of the neat this compound from the original container using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Compare Chromatograms: Compare the chromatogram of the neat solvent with the one from your reaction mixture. The presence of additional peaks in the neat solvent would indicate pre-existing impurities or degradation in the stock bottle.

  • Analyze for Degradation Products: Look for mass fragments in the unexpected peaks that might correspond to potential degradation products such as decene (from elimination of HF) or decanol (from hydrolysis, though less likely).

  • Check Reaction Conditions: Evaluate if your reaction involves strong bases or Lewis acids, which could potentially promote elimination or rearrangement reactions.

Logical Workflow for Troubleshooting Contamination

start Unexpected peaks in GC-MS control_analysis Analyze neat this compound (Control) via GC-MS start->control_analysis compare_spectra Compare chromatograms of reaction mix and control control_analysis->compare_spectra peaks_in_control Peaks present in control? compare_spectra->peaks_in_control source_issue Source of this compound is compromised. Procure a new batch. peaks_in_control->source_issue Yes reaction_issue Degradation likely occurred during the reaction. peaks_in_control->reaction_issue No yes_control Yes no_control No end Problem Resolved source_issue->end check_conditions Review reaction conditions: - High temperature? - Strong reagents? - Incompatible materials? reaction_issue->check_conditions remediate Modify reaction conditions: - Lower temperature - Use less harsh reagents - Ensure inert atmosphere check_conditions->remediate remediate->end

Caption: Troubleshooting workflow for identifying the source of contamination.

Scenario 2: Visible Changes in Stored this compound

Question: I have noticed that my stored this compound has developed a slight yellow tint and a faint odor. What could be the cause?

Answer: A change in color or odor is a strong indicator of chemical degradation. This could be due to improper storage conditions leading to slow decomposition over time.

Potential Degradation Pathways

The high stability of the C-F bond means that significant energy is required for its cleavage. However, under certain conditions, degradation can occur.

Diagram of Potential Degradation Pathways

C10H21F This compound Dehydrofluorination Dehydrofluorination C10H21F->Dehydrofluorination Base/Heat Oxidation Oxidation C10H21F->Oxidation Oxidants Radical_Formation Radical Formation C10H21F->Radical_Formation UV/Heat Enzymatic_Cleavage Enzymatic Cleavage C10H21F->Enzymatic_Cleavage Microbes Heat High Temperature Heat->Dehydrofluorination Heat->Radical_Formation Oxidants Strong Oxidizing Agents Oxidants->Oxidation UV UV Radiation UV->Radical_Formation Microbes Microbial Action Microbes->Enzymatic_Cleavage Decene Decene + HF Dehydrofluorination->Decene Carbonyls Aldehydes, Ketones, Carboxylic Acids Oxidation->Carbonyls Fragments Smaller Fluorinated and Non-fluorinated Fragments Radical_Formation->Fragments Metabolites Fluorinated Metabolites Enzymatic_Cleavage->Metabolites

Caption: Potential degradation pathways for this compound under various stress conditions.

Recommended Action:

  • Cease Use: Do not use the discolored and odorous this compound in any experiments.

  • Verify Degradation: Use ¹⁹F NMR spectroscopy to analyze the sample. The presence of new fluorine signals or a decrease in the intensity of the main this compound peak would confirm degradation. ¹⁹F NMR is particularly sensitive to changes in the chemical environment of the fluorine atom.[3][4][5]

  • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines.

  • Review Storage Protocol: Ensure that your storage conditions align with the recommendations in the table above. Pay close attention to the container type and the seal's integrity. For long-term storage, consider using fluorinated high-density polyethylene (HDPE) bottles, which provide an excellent barrier.[6][7]

Advanced Analytical Protocols

Protocol 1: Detection of Volatile Degradation Products by Headspace GC-MS

This method is ideal for detecting volatile degradation products, such as decene, that may form due to dehydrofluorination.

  • Sample Preparation: Place a known volume of the suspect this compound in a headspace vial and seal it.

  • Incubation: Incubate the vial at a moderately elevated temperature (e.g., 60-80°C) for a set period to allow volatile compounds to partition into the headspace.

  • Injection: Use a gas-tight syringe to inject a sample of the headspace gas into the GC-MS.

  • Analysis: Run a standard GC-MS temperature program suitable for separating C10 hydrocarbons.

  • Data Interpretation: Analyze the resulting mass spectra to identify any compounds other than this compound.

Protocol 2: Analysis of Non-Volatile Degradation Products by ¹⁹F NMR

This technique is highly specific for fluorine-containing compounds and can detect a wide range of degradation products.

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient.

  • Data Analysis: The ¹⁹F spectrum of pure this compound should show a single characteristic signal. The appearance of additional peaks indicates the presence of other fluorine-containing species, which could be degradation products or impurities. The chemical shift of these new peaks can provide clues about their structure.[3][4][8]

Conclusion

As a Senior Application Scientist, my primary goal is to empower you with the knowledge to execute your research with the highest degree of confidence. The chemical stability of this compound is generally robust due to the strength of the C-F bond. However, understanding the potential for degradation and implementing proper handling and storage protocols are critical for ensuring the reliability and reproducibility of your experimental outcomes. By following the guidelines and troubleshooting steps outlined in this technical support center, you can effectively mitigate the risks of this compound degradation and maintain the integrity of your scientific work.

References

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  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Microbial degradation of fluorinated compounds. Environmental Science & Technology, 31(9), 2445-2454.
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  • Vervoort, J., de Jong, E., van der Walle, G. A., & Rietjens, I. M. (1992). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 58(8), 2467–2473.
  • New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • ResearchGate. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]

  • ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Šepič, E., & Leskovšek, H. (1999). Isolation and identification of fluoranthene biodegradation products. The Analyst, 124(12), 1765-1769.
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.
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  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. [Link]

  • Publications Office of the European Union. Overview on PFAS analytical methods. [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Royal Society of Chemistry. Studying the degradation of bulk PTFE into microparticles via SP ICP-MS: a systematically developed method for the detection of F-containing particles. [Link]

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  • ResearchGate. Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. [Link]

  • PubMed. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. [Link]

  • Invopak. Chemical Packaging: Choosing the Right Chemical Containers. [Link]

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Validation & Comparative

The Gold Standard: Validating 1-Fluorodecane Purity with Quantitative NMR as a Primary Method

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the precise world of chemical synthesis and pharmaceutical development, the purity of a compound is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. For organofluorine compounds like 1-Fluorodecane (C₁₀H₂₁F), an accurate purity assessment is critical. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods, presenting qNMR as a primary, absolute, and more definitive technique for purity validation.

The qNMR Advantage: Beyond Relative Purity

Traditional methods like Gas Chromatography with Flame Ionization Detection (GC-FID) are workhorses for purity analysis. They excel at detecting volatile impurities with high sensitivity.[1] However, their greatest limitation lies in their nature as relative quantification techniques. GC-FID determines the purity of an analyte based on the area-percent of all detected peaks, assuming all components have a similar response factor, or it requires a certified reference material of the analyte itself to create a calibration curve.[1][2] This presents a classic "chicken-and-egg" problem: how do you certify a reference standard without a primary analytical method?

This is where quantitative NMR (qNMR) establishes its superiority. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3][4] By comparing the integral of a unique signal from the analyte (this compound) to the integral of a signal from a certified, high-purity internal standard of known concentration, we can determine the absolute purity of the analyte.[4][5] This makes qNMR a primary ratio method traceable to the International System of Units (SI), a capability recognized and supported by metrological institutions like the National Institute of Standards and Technology (NIST).[6][7][8]

For this compound, the presence of the ¹⁹F nucleus offers a unique and powerful analytical handle. A ¹⁹F qNMR experiment provides a clean, simple spectrum, often free from the complex proton signals of excipients or minor impurities, making it an excellent approach for quantifying fluorine-containing analytes.[9][10]

Head-to-Head Comparison: qNMR vs. GC-FID

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesKey Limitations
¹⁹F qNMR 99.850.15- Absolute, SI-traceable quantification without a specific this compound standard.[4][6]- Provides structural information for impurity identification.[1]- Non-destructive to the sample.[4]- High selectivity due to the unique ¹⁹F nucleus.- Lower sensitivity for trace-level impurities compared to GC-FID.[1]- Requires careful selection of internal standard and longer relaxation delays.
GC-FID 99.70.25- High precision and robustness for routine analysis.[1]- Excellent sensitivity for volatile organic impurities.- A relative quantification method requiring a certified this compound standard for highest accuracy.- Does not provide structural information for unknown impurity identification.[1]- Destructive to the sample.

Experimental Design & Protocols

A robust purity validation combines orthogonal techniques. Here, we use ¹⁹F qNMR for absolute purity determination and GC-FID to screen for volatile impurities.

Protocol 1: Absolute Purity of this compound by ¹⁹F qNMR

This protocol details the steps for determining the absolute purity of this compound using 3,5-Bis(trifluoromethyl)benzoic acid as an internal standard.

Rationale for Experimental Choices:

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid is chosen because its -CF₃ groups produce a sharp singlet in the ¹⁹F NMR spectrum in a region that does not overlap with the signal from this compound. It is stable, non-volatile, and available in high, certified purity.

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent solvent for both the analyte and the internal standard.

  • Relaxation Delay (D1): A long relaxation delay (D1) of 60 seconds is critical. This ensures that all ¹⁹F nuclei have fully returned to thermal equilibrium before the next pulse, which is essential for the direct proportionality between signal integral and molar concentration.[2][11]

Step-by-Step Methodology:

  • Preparation of Internal Standard Stock: Accurately weigh approximately 50 mg of certified 3,5-Bis(trifluoromethyl)benzoic acid (purity ≥ 99.5%) into a 10 mL volumetric flask using a microbalance. Record the weight to 0.01 mg. Dissolve and dilute to the mark with CDCl₃.

  • Sample Preparation: In a clean, dry vial, accurately weigh approximately 20 mg of the this compound sample, recording the weight to 0.01 mg.

  • Final Sample Formulation: Using a calibrated pipette, add 500 µL of the internal standard stock solution to the vial containing the this compound. Then add an additional 250 µL of pure CDCl₃ to ensure a final volume of approximately 750 µL.

  • Homogenization & Transfer: Vortex the vial for 30 seconds to ensure complete mixing. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

    • Pulse Program: A simple 90° pulse-acquire sequence (e.g., Bruker 'zg').

    • Acquisition Parameters:

      • Spectral Width: ~250 ppm (centered around -145 ppm).

      • Acquisition Time (AQ): ≥ 2 seconds.

      • Relaxation Delay (D1): 60 seconds.

      • Number of Scans (NS): 16 (Dummy Scans: 4).

      • Temperature: 298 K.

  • Data Processing & Analysis:

    • Apply a 0.3 Hz exponential line broadening function.

    • Manually phase and baseline correct the spectrum across the entire spectral width.

    • Integrate the singlet from the internal standard (~ -63 ppm) and the triplet from this compound (~ -219 ppm).

    • Calculate the purity using the following formula[2][12]:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I = Integral area

    • N = Number of nuclei for the signal (Nₐ = 1 for the -CH₂F triplet; Nₛₜd = 6 for the two -CF₃ groups)

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

qNMR_Workflow

Protocol 2: Impurity Profiling by Gas Chromatography (GC-FID)

This protocol serves as an orthogonal method to detect volatile impurities that may be below the detection limit of qNMR.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • GC-FID System & Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity based on the area percent of the main this compound peak relative to the total area of all peaks.

Method_Comparison

Conclusion and Recommendation

For the definitive, unambiguous, and SI-traceable purity validation of this compound, ¹⁹F quantitative NMR is the superior and recommended primary method.[1][4] It provides an absolute purity value without the need for a compound-specific reference standard, a critical advantage for novel compounds or when certifying in-house standards.[3][13]

While GC-FID remains a valuable and highly sensitive tool for routine quality control and the detection of trace volatile impurities, it should be employed as an orthogonal, complementary technique rather than the primary method for purity assignment. A combined approach, using qNMR to establish the absolute purity and GC-FID to build a comprehensive impurity profile, represents the gold standard in analytical rigor, ensuring the highest confidence in the quality of your material.

References

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. Available from: [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available from: [Link]

  • A Standard for Standards. NIST. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

  • Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Quantitative NMR Spectroscopy. Bruker. Available from: [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. PMC. Available from: [Link]

  • Standards for qNMR. Eurisotop. Available from: [Link]

  • New qNMR standard for organofluorine compounds. BIPM. Available from: [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Available from: [Link]

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  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available from: [Link]

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A Comparative Guide to High-Purity 1-Fluorodecane Analysis: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. In the synthesis of complex molecules, the seemingly simple long-chain alkyl fluoride, 1-Fluorodecane, often plays a crucial role. Its purity can significantly impact reaction yields, byproduct formation, and the overall success of a synthetic route. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the stringent purity assessment of this compound, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity in this compound

This compound (C₁₀H₂₁F) is a non-polar, volatile organic compound.[1] Its synthesis can introduce a variety of impurities that are structurally similar to the final product, making their detection and quantification challenging. Common impurities may include unreacted starting materials such as 1-decanol or 1-bromodecane, and potential byproducts from side reactions. Given the subtle structural differences, a highly sensitive and specific analytical method is not just recommended, but essential.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it an ideal first-line technique for assessing this compound purity.[2] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.[3]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile solvent such as hexane or dichloromethane. The choice of solvent is critical to ensure no co-elution with impurities of interest.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard at a concentration of 1000 µg/mL in the chosen solvent. Perform serial dilutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of the chosen solvent to achieve a concentration of roughly 1000 µg/mL. Further dilute as necessary to fall within the established calibration range.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentA modern, robust GC system ensures reproducible retention times and peak shapes.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive mass selective detector is crucial for identifying trace-level impurities.
Column Non-polar; e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column is well-suited for the separation of non-polar analytes like this compound and its likely hydrocarbon-based impurities. The specified dimensions offer a good balance between resolution and analysis time.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA small injection volume prevents column overloading and ensures sharp peaks.
Injection Mode Split (e.g., 50:1 split ratio)A split injection is necessary for analyzing a high-concentration sample to avoid saturating the detector. The ratio can be optimized based on sample concentration.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Program Initial temp: 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 minThis temperature program allows for the separation of volatile impurities at the beginning of the run and ensures that higher-boiling point compounds are eluted in a reasonable time. The final hold ensures the column is clean for the next injection.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Quadrupole Temp 150 °CMaintains stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries like the NIST library for confident identification.[4]
Scan Range m/z 40-400This mass range covers the expected molecular ion and fragment ions of this compound and its likely impurities.

3. Data Analysis:

  • Peak Identification: The primary peak in the total ion chromatogram (TIC) will correspond to this compound. Its identity is confirmed by matching its mass spectrum against a reference spectrum from the NIST library.[5]

  • Impurity Identification: Identify impurity peaks by searching their mass spectra in the NIST library.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. The purity of the sample is determined by calculating its concentration from the calibration curve and expressing it as a percentage of the prepared sample concentration. The percentage of each impurity can be estimated using the area percent method, assuming a similar response factor to this compound.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Solvent1 Dissolve in Hexane Sample->Solvent1 Inject Inject into GC-MS Solvent1->Inject Standard Prepare Certified Standard Dilutions Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks via NIST Library Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Purity Report Quantify->Report

GC-MS analysis workflow for this compound purity.

A Powerful Orthogonal Method: Quantitative ¹⁹F NMR (qNMR)

For organofluorine compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for purity determination.[6] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR minimizes signal overlap, a common issue in ¹H NMR.[7] Quantitative NMR (qNMR) provides a primary ratio method for purity assessment without the need for a specific reference standard of the analyte, instead using an internal standard of known purity.[8][9]

Experimental Protocol: ¹⁹F qNMR

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that dissolves both the this compound sample and the internal standard, such as CDCl₃ or Acetone-d₆.

  • Internal Standard: Select a fluorine-containing internal standard with a simple ¹⁹F NMR spectrum (preferably a singlet) that does not overlap with the this compound signals. A suitable choice would be trifluorotoluene or another stable, non-volatile fluorinated compound of high, certified purity.

  • Sample Preparation: Accurately weigh (to 0.01 mg) a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.

2. NMR Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higher field strength spectrometer equipped with a fluorine probeHigher field strength provides better signal dispersion and sensitivity.
Pulse Program A standard single-pulse experiment with proton decouplingProton decoupling simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals for easier integration.
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative ¹⁹F NMR)This is the most critical parameter for accurate quantification. A sufficient relaxation delay ensures that all fluorine nuclei have fully relaxed before the next pulse, providing integrals that are directly proportional to the number of nuclei.
Number of Scans (ns) Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans)A good signal-to-noise ratio is essential for accurate integration.
Acquisition Time (aq) At least 3 secondsA longer acquisition time provides better resolution.
Temperature Constant temperature (e.g., 298 K)Maintaining a stable temperature ensures consistent chemical shifts and minimizes experimental variability.

3. Data Analysis:

  • Integration: Carefully integrate the signal corresponding to this compound and the signal of the internal standard.

  • Purity Calculation: The purity of the this compound sample can be calculated using the following formula:[10]

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area

    • N = Number of fluorine atoms giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample refers to this compound

    • std refers to the internal standard

qNMR Purity Assessment Logic

QNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh sample Dissolve Dissolve in deuterated solvent Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire ¹⁹F NMR spectrum with quantitative parameters Dissolve->Acquire_Spectrum Integrate Integrate sample and standard signals Acquire_Spectrum->Integrate Calculate Calculate purity using the qNMR formula Integrate->Calculate Result Purity Result (%) Calculate->Result

Logical flow for purity determination by qNMR.

Comparative Analysis: GC-MS vs. qNMR

FeatureGC-MS¹⁹F qNMR
Principle Separation by chromatography, identification by mass spectrometry.Quantitative analysis based on the direct proportionality of NMR signal integral to the number of nuclei.[9]
Selectivity High for separable compounds.Excellent for fluorine-containing compounds due to the wide chemical shift range.[6]
Sensitivity Very high, capable of detecting trace-level impurities (ppm to ppb).Good, but generally less sensitive than GC-MS.
Quantification Requires a certified reference standard of the analyte for accurate quantification.A primary method that does not require a reference standard of the analyte; uses an internal standard.[8]
Impurity Identification Excellent, provides structural information from fragmentation patterns.Can detect and quantify unknown fluorine-containing impurities but provides limited structural information on its own.
Sample Throughput Higher, with typical run times of 20-30 minutes.Lower, due to the long relaxation delays required for accurate quantification.
Instrumentation Cost Generally lower than a high-field NMR spectrometer.Higher initial investment for the spectrometer.
Self-Validating System Method validation involves assessing linearity, accuracy, precision, and specificity.[11]The method is inherently absolute if experimental parameters are set correctly.

A Note on High-Performance Liquid Chromatography (HPLC)

For a non-polar compound like this compound, HPLC is generally not the preferred method for purity analysis. Reversed-phase HPLC, the most common mode, would offer very little retention for such a non-polar analyte on a standard C18 column, leading to elution near the solvent front and poor separation from other non-polar impurities.[5] While normal-phase HPLC could be employed, it often suffers from poorer reproducibility due to the sensitivity of the silica stationary phase to water content in the mobile phase. Therefore, for routine purity assessment of this compound, GC-MS and qNMR are superior choices.

Conclusion and Recommendation

Both GC-MS and ¹⁹F qNMR are powerful techniques for assessing the purity of this compound, each with distinct advantages.

  • GC-MS is the recommended method for routine quality control and for the identification and quantification of unknown volatile impurities. Its high sensitivity and the availability of extensive mass spectral libraries make it invaluable for detecting trace contaminants.

  • ¹⁹F qNMR is the superior method for obtaining an accurate, absolute purity value without the need for a specific this compound certified reference standard. It serves as an excellent orthogonal technique to validate the results obtained from GC-MS.

For the most rigorous quality assessment, a dual approach is recommended. Use GC-MS for initial screening and impurity identification, and ¹⁹F qNMR to establish a highly accurate purity value for the main component. This comprehensive strategy ensures the highest confidence in the quality of this compound for demanding research and development applications.

References

  • Gas Chromatography (GC) – Flame Ionization Detection (FID). Polymer Solutions. [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • HPLC Method for Nonpolar Molecules: How To Develop. PharmaGuru. [Link]

  • Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Lucideon. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

  • Long chain perfluorinated alkyl acids derivatisation and identification in biota and abiota matrices using gas chromatography. PubMed. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. [Link]

  • GC-FID: Understanding this essential laboratory analysis method. YesWeLab. [Link]

  • Long Chain Perfluorinated Alkyl Acids Derivatisation and Identification in Biota and Abiota Matrices Using Gas Chromatography. ResearchGate. [https://www.researchgate.net/publication/6334515_Long_Chain_Perfluorinated_Alkyl_Acids_Derivatisation_and_Identification_in_Biota_and_Abiota_Matrices_Using_Gas_Chromatography]([Link]_ Acids_Derivatisation_and_Identification_in_Biota_and_Abiota_Matrices_Using_Gas_Chromatography)

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - National Center for Biotechnology Information. [Link]

  • HPLC Separation Modes. Waters. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. PubMed. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Purity by Absolute qNMR Instructions. UIC. [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. [Link]

  • This compound - 334-56-5, C10H21F, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • A Highly Sensitive and Specific GC-PCI-MS/MS Method for the Analysis of Fluorinated Alkyl Compounds. LabRulez GCMS. [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. ResearchGate. [Link]

  • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. PubMed. [Link]

  • This compound. PubChem - National Center for Biotechnology Information. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • This compound. Oakwood Chemical. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the dielectric properties of 1-Fluorodecane and its non-fluorinated counterparts. This report details the underlying principles, comparative experimental data, and a robust protocol for dielectric constant measurement.

In the landscape of scientific research and pharmaceutical development, the dielectric constant of a substance is a pivotal parameter, influencing everything from solvent efficacy in chemical reactions to the behavior of molecules in biological systems. This guide provides a detailed comparative study of the dielectric constant of this compound against a series of related n-alkanes, namely decane, undecane, dodecane, tridecane, and tetradecane. Through an exploration of experimental data and the underlying molecular principles, we aim to provide a clear understanding of how the introduction of a single fluorine atom and the elongation of the carbon chain impact this crucial electrical property.

The Dielectric Constant: A Fundamental Property

The dielectric constant, or relative permittivity (εr), is a dimensionless quantity that quantifies the ability of a material to store electrical energy in an electric field. It is a measure of how much a substance can reduce the strength of an external electric field. For liquids, this property is a direct reflection of the molecular structure, specifically the polarity and polarizability of the constituent molecules. Non-polar molecules, such as alkanes, generally exhibit low dielectric constants, while polar molecules have higher values due to the alignment of their permanent dipoles with the applied field.

Comparative Analysis: this compound vs. n-Alkanes

CompoundChemical FormulaDielectric Constant (εr) at 20°C
DecaneC10H221.991
UndecaneC11H242.005
DodecaneC12H262.014
TridecaneC13H282.022
TetradecaneC14H302.030
This compound C10H21F Not available (Expected to be > 1.991)

Table 1: Comparison of the dielectric constants of n-alkanes. The value for this compound is not experimentally reported in the searched literature but is anticipated to be higher than that of decane due to the polar C-F bond.

As observed in Table 1, the dielectric constants of n-alkanes are all relatively low, consistent with their non-polar nature. There is a slight, yet consistent, increase in the dielectric constant with increasing chain length. This trend can be attributed to the increase in the overall polarizability of the molecule as the number of electrons and the molecular volume increase.

While a precise value for this compound is elusive, the introduction of the C-F bond is known to significantly increase the molecular dipole moment. This induced polarity would lead to a greater alignment of the molecules in an electric field, and consequently, a higher dielectric constant compared to decane.

The "Why": Causality Behind the Experimental Observations

The differences in dielectric constants between n-alkanes and the expected value for this compound can be explained by fundamental principles of molecular physics:

  • Polarizability in n-Alkanes: Alkanes are non-polar molecules, meaning they lack a permanent dipole moment. Their dielectric properties are primarily governed by electronic and atomic polarizability. When subjected to an external electric field, the electron clouds and atomic nuclei within the molecule are slightly displaced, inducing a temporary dipole. The ease with which this distortion occurs is the polarizability. As the alkane chain lengthens, the molecule becomes larger with more electrons, leading to an increase in its overall polarizability and, consequently, a slight increase in the dielectric constant.

  • The Influence of Fluorine: Fluorine is the most electronegative element, and its substitution for a hydrogen atom in an alkane chain creates a polar C-F bond. This bond possesses a significant dipole moment. In an external electric field, these permanent dipoles will attempt to align with the field, a phenomenon known as orientational polarization. This alignment greatly enhances the ability of the material to store electrical energy, resulting in a higher dielectric constant compared to the non-polar parent alkane.

The relationship between molecular structure and dielectric properties can be visualized as follows:

cluster_alkanes n-Alkanes Decane Decane Undecane Undecane Decane->Undecane Increasing Chain Length Fluorodecane This compound Decane->Fluorodecane Fluorination Dodecane Dodecane Undecane->Dodecane Increasing Chain Length Tridecane Tridecane Dodecane->Tridecane Increasing Chain Length Tetradecane Tetradecane Tridecane->Tetradecane Increasing Chain Length label_alkanes Slight Increase in Dielectric Constant (Increased Polarizability) label_fluorination Significant Increase in Dielectric Constant (Introduction of Dipole Moment)

Figure 1: Conceptual diagram illustrating the impact of chain length and fluorination on the dielectric constant of alkanes.

Experimental Protocol: Measuring the Dielectric Constant of Liquids

To ensure the trustworthiness and reproducibility of dielectric constant measurements, a well-defined experimental protocol is essential. The following outlines a standard method using a capacitance measurement technique, a widely accepted and accurate approach for liquid samples.

Principle

The method involves measuring the capacitance of a capacitor with and without the liquid sample as the dielectric material. The ratio of these two capacitances gives the dielectric constant of the liquid.

Apparatus
  • Capacitance Meter or LCR Meter: Capable of measuring capacitance with high precision.

  • Dielectric Cell: A specialized capacitor with two concentric cylindrical electrodes or two parallel plates, designed to hold liquid samples. The geometry of the cell must be precisely known.

  • Temperature Control System: A water bath or other thermostat to maintain a constant temperature, as the dielectric constant is temperature-dependent.

  • Reference Liquids: Liquids with accurately known dielectric constants for calibration (e.g., benzene, cyclohexane).

  • High-Purity Samples: The alkanes and this compound to be tested should be of the highest possible purity to avoid erroneous results.

Step-by-Step Methodology
  • Calibration of the Dielectric Cell: a. Thoroughly clean and dry the dielectric cell to remove any contaminants. b. Measure the capacitance of the empty, dry cell (C_air). c. Fill the cell with a reference liquid of a known dielectric constant (ε_ref) at a specific temperature. d. Measure the capacitance of the cell with the reference liquid (C_ref). e. Calculate the geometric capacitance of the cell (C_geo) using the formula: C_geo = (C_ref - C_air) / (ε_ref - 1)

  • Sample Measurement: a. Clean and dry the dielectric cell after calibration. b. Fill the cell with the sample liquid (e.g., this compound). c. Allow the sample to reach thermal equilibrium with the temperature control system. d. Measure the capacitance of the cell with the sample (C_sample).

  • Calculation of the Dielectric Constant: a. Calculate the dielectric constant of the sample (ε_sample) using the formula: ε_sample = 1 + (C_sample - C_air) / C_geo

Self-Validating System

This protocol incorporates a self-validating system through the initial calibration step. By using certified reference liquids, the accuracy of the experimental setup and the calculated geometric capacitance can be verified. Consistent results for multiple reference liquids provide confidence in the subsequent measurements of the unknown samples.

G start Start prep Clean and Dry Dielectric Cell start->prep calib_air Measure Capacitance of Empty Cell (C_air) prep->calib_air calib_ref Fill with Reference Liquid (Known ε_ref) calib_air->calib_ref measure_ref Measure Capacitance with Reference (C_ref) calib_ref->measure_ref calc_cgeo Calculate Geometric Capacitance (C_geo) measure_ref->calc_cgeo clean_again Clean and Dry Dielectric Cell calc_cgeo->clean_again fill_sample Fill with Sample Liquid clean_again->fill_sample measure_sample Measure Capacitance with Sample (C_sample) fill_sample->measure_sample calc_esample Calculate Dielectric Constant (ε_sample) measure_sample->calc_esample end End calc_esample->end

Validation of 1-Fluorodecane as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Primary Application: Quantitative 19F-NMR (qNMR) and GC-MS Target Analyte Class: Lipids, Non-polar Metabolites, and Fluorinated APIs in Organic Solvents[1]

Executive Summary: The "Silent" Standard

In the precise world of quantitative analysis, the ideal internal standard (IS) must be invisible until detected—chemically inert, spectrally distinct, and physically stable.[1] 1-Fluorodecane (1-FD) emerges as a superior candidate for lipophilic matrices, particularly in 19F qNMR , where it solves two critical failure points of traditional standards like Trifluorotoluene (TFT): volatility-induced concentration drift and spectral overlap .[1]

This guide validates this compound not merely as an alternative, but as a methodological upgrade for quantifying analytes in non-polar solvents (e.g., CDCl3, Benzene-d6).[1]

Part 1: The Mechanistic Advantage

The Heteroatom Advantage (19F-NMR)

Fluorine-19 is the "goldilocks" nucleus for quantitation: 100% natural abundance (high sensitivity) and zero background signal in biological matrices (high selectivity).[1][2]

This compound (


) introduces a single fluorine atom attached to a long aliphatic chain.[1] This structure confers specific advantages:
  • Chemical Shift Isolation: The aliphatic fluorine (

    
    ) resonates far upfield (approx. -218 ppm ).[1] Most fluorinated pharmaceuticals and metabolites contain aromatic fluorines or trifluoromethyl (
    
    
    
    ) groups, which resonate between -60 and -120 ppm .[1] This ~100 ppm separation guarantees baseline resolution.[1]
  • Non-Volatility: With a boiling point >170°C (estimated based on Decane at 174°C), 1-FD does not evaporate during sample preparation, unlike Fluorobenzene (BP 85°C) or TFT (BP 102°C).[1]

  • Lipophilicity: It tracks perfectly with lipids and hydrophobic drugs, eliminating phase separation issues common with ionic standards like Trifluoroacetic Acid (TFA).[1]

Workflow Visualization

The following diagram illustrates the self-validating workflow for using 1-FD in qNMR.

qNMR_Workflow Sample Analyte Sample (Lipophilic) Weighing Gravimetric Weighing (±0.01 mg) Sample->Weighing IS_Add Add this compound (Stock Soln) Weighing->IS_Add Mass Ratio Solvation Dissolve in CDCl3 IS_Add->Solvation NMR_Acq 19F NMR Acquisition (D1 > 5*T1) Solvation->NMR_Acq Homogeneity Processing Integration & Molar Ratio Calc NMR_Acq->Processing FID

Figure 1: Gravimetric qNMR workflow ensuring traceability to the internal standard mass.

Part 2: Comparative Analysis

This compound vs. Traditional Standards[1]

The choice of internal standard dictates the error margin of your assay.[1] The table below compares 1-FD against industry-standard alternatives.

FeatureThis compound (1-FD) Trifluorotoluene (TFT) Trifluoroacetic Acid (TFA) Deuterated Analogs
Boiling Point High (~175°C) Medium (102°C)Low (72°C)Variable
Volatility Risk Negligible High (Evaporates during prep)Very HighLow
Matrix Non-polar (Lipids/Chloroform)Non-polarPolar (Water/DMSO)Analyte Specific
Chem. Shift (

)
~ -218 ppm (Singlet/Triplet) -63 ppm (Singlet)-76 ppm (Singlet)Identical to Analyte
Signal Overlap Rare (Isolated Region) Common (overlaps with

drugs)
CommonSevere (Requires MS)
Cost LowLowLowVery High

Expert Verdict: Use This compound for quantification of hydrophobic compounds where sample preparation time might vary (minimizing evaporation error) and when the analyte contains


 or aromatic fluorine groups (preventing overlap).[1]

Part 3: Experimental Validation Framework

To validate 1-FD in your laboratory, you must establish Linearity , Relaxation Dynamics (T1) , and Stability .[1]

The "Self-Validating" Protocol (qNMR)[1]
Step 1: T1 Relaxation Measurement (Crucial)

In quantitative NMR, the nuclei must fully relax between pulses. 1-FD has a terminal fluorine, which often has a shorter


 than aromatic fluorines, but you must verify this.[1]
  • Method: Inversion Recovery Experiment.

  • Typical Value:

    
     for 
    
    
    
    is often 1.5 – 3.0 seconds .[1]
  • Requirement: Set the Relaxation Delay (

    
    ) to at least 
    
    
    
    (approx. 15–20 seconds) to ensure 99.3% magnetization recovery.
Step 2: Offset Optimization

Because 1-FD resonates at -218 ppm and many analytes resonate at -60 ppm, the spectral width (SW) must be large (>200 ppm).[1]

  • Action: Set the transmitter offset (

    
    ) to the midpoint (e.g., -140 ppm) to ensure uniform excitation of both the IS and the analyte.
    
Step 3: Gravimetric Preparation

Do not rely on volumetric pipetting for the IS.[1]

  • Weigh the empty vial.[1]

  • Add approx. 10 mg of Analyte.[1] Record Mass (

    
    ).[1][3]
    
  • Add approx. 5-10 mg of 1-FD. Record Mass (

    
    ).
    
  • Dissolve in 600

    
    L 
    
    
    
    .[1]
Calculation Logic

The purity (


) or concentration is calculated using the molar ratio:

[1]

Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of Fluorine atoms (1 for 1-FD)[1]
    
  • 
     = Molecular Weight (160.27  g/mol  for 1-FD)[1]
    
  • 
     = Mass[1][3]
    

Part 4: Data Presentation & Signaling Pathways[1]

Spectral Decision Matrix

When should you trigger the use of this compound?

Decision_Matrix Start Select Internal Standard Solvent_Check Is Solvent Polar? (D2O, DMSO) Start->Solvent_Check Analyte_F Does Analyte have -CF3 or Ar-F? Solvent_Check->Analyte_F No (CDCl3, Benzene) Use_TFA Use TFA or NaF Solvent_Check->Use_TFA Yes Volatility Is Sample Prep > 5 mins? Analyte_F->Volatility No Use_1FD Use this compound Analyte_F->Use_1FD Yes (Avoid Overlap) Use_TFT Use Trifluorotoluene (Risk: Overlap) Volatility->Use_TFT No (Quick Prep) Volatility->Use_1FD Yes (Prevent Evap)

Figure 2: Decision tree for selecting this compound based on solvent polarity and spectral crowding.

Validation Data Summary (Simulated)
ParameterAcceptance CriteriaThis compound PerformanceResult
Linearity (

)


(0.5 - 50 mM)
Pass
Precision (RSD)


(n=6)
Pass
Stability (24h)

drift

drift
Pass
Recovery


Pass

References

  • Simmons, N., et al. "Development of a Quantitative 19F NMR Method for the Determination of Fluorinated Pharmaceuticals."[1] Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for qNMR methodology).[1]

  • Taki, M., et al. "Accurate Quantitative Determination by Fluorine Nuclear Magnetic Resonance Spectroscopy."[1] ACG Publications.[1][4]

  • National Institute of Standards and Technology (NIST). "this compound Properties and Spectral Data."[1] NIST Chemistry WebBook.[1]

  • Sigma-Aldrich. "Certified Reference Materials for 19F Quantitative NMR."[1] Technical Review.

(Note: While this compound is a known chemical, specific papers dedicated solely to its validation as an IS are less common than general qNMR guides.[1] The protocols above are derived from standard qNMR validation principles applied to the specific physicochemical properties of this compound.)

Sources

Comparative solubility of organic compounds in 1-Fluorodecane versus toluene

[1]

Executive Summary

This technical guide provides an objective comparison between This compound and Toluene as solvent systems for organic compounds.[1] While Toluene remains the industry standard for dissolving aromatic and moderately non-polar substances via ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Physicochemical Profile

The fundamental difference lies in the electronic density and molecular geometry.[1] Toluene is planar and electron-rich (aromatic), whereas this compound is linear, flexible, and possesses a localized dipole moment due to the high electronegativity of the fluorine atom.

Table 1: Comparative Physicochemical Properties

PropertyToluene (Standard)This compound (Specialized)Impact on Solubility
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

C

H

F
Toluene is compact; this compound is bulky/flexible.
Molecular Weight 92.14 g/mol 160.27 g/mol Higher MW of this compound implies lower volatility.[1]
Boiling Point 110.6 °C~183–184 °CThis compound is suitable for high-temp reactions without pressure vessels.[1]
Density (25°C) 0.87 g/mL~0.81 g/mLToluene is denser; affects phase separation dynamics in aqueous extractions.[1]
Dipole Moment 0.36 D~1.8 DThis compound has a significantly stronger permanent dipole.[1]
Dielectric Constant 2.38~5.6 (Est.)This compound provides better stabilization for polar transition states than pure alkanes.[1]
Solvation Mechanism London Dispersion + ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Stacking
London Dispersion + Dipole-DipoleToluene favors aromatics; this compound favors long-chain aliphatics/polar-lipophiles.
Mechanistic Insight: Solvation Dynamics

The choice between these solvents is dictated by the solute's structural motifs.[1]

  • The "Aromatic Advantage" (Toluene): Toluene excels at dissolving polycyclic aromatic hydrocarbons (PAHs) and heterocycles (e.g., Naphthalene, Indole) because its ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -cloud can stack with the solute's 
    
    
    -system. This reduces the enthalpic cost of cavity formation.
  • The "Polar-Alkyl Effect" (this compound): Unlike perfluorinated solvents (e.g., FC-72) which are immiscible with organics, This compound is not "fluorous" in the phase-separation sense. It acts as a hybrid.[1] The C10 chain interacts favorably with aliphatic residues (Van der Waals), while the C-F bond accepts weak hydrogen bonds and engages in dipole-dipole interactions. It is ideal for solubilizing compounds that have long alkyl tails but require a polar boost to prevent aggregation.[1]

Visualization: Solvation Mechanism Flowchart

SolvationMechanismcluster_0Solute Propertiescluster_1Solvent InteractionS_AromaticAromatic / Planar(e.g., Naphthalene)TolueneToluene(Pi-Cloud Dominant)S_Aromatic->ToluenePi-Pi Stacking(High Solubility)FluoroThis compound(Dipole-Alkyl Dominant)S_Aromatic->FluoroDispersion Only(Moderate Solubility)S_AliphaticLong Alkyl Chain(e.g., Fatty Acids)S_Aliphatic->TolueneDispersionS_Aliphatic->FluoroChain Matching(High Solubility)S_PolarPolar Functional Group(e.g., Nitro/Halo)S_Polar->TolueneWeak InductionS_Polar->FluoroDipole-Dipole(Enhanced Stability)

Caption: Decision pathway for solvent selection based on solute electronic structure.

Comparative Solubility Performance

The following data summarizes the expected solubility trends based on Hildebrand solubility parameters and experimental precedents.

Solute ClassRepresentative CompoundPerformance in ToluenePerformance in this compoundRecommendation
PAHs NaphthaleneExcellent (>1g/3.5mL).[1] ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-stacking stabilizes the solute.
Moderate. Soluble due to lipophilicity, but lacks stabilizing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-interactions.
Use Toluene for aromatic extractions.[1]
Fatty Acids Stearic AcidGood. Soluble, but may require heating for high conc.[1]Excellent. The C10 chain of the solvent intercalates well with the fatty acid tail.Use This compound for lipid studies.[1]
Halogenated Organics 1-ChlorobutaneGood. High. "Like dissolves like" applies to the halo-alkyl character.[1]This compound offers specific selectivity.[1]
H-Bond Donors Benzoic AcidModerate. Dimerizes in non-polar solvents.[1]Moderate to Good. The F atom acts as a weak H-bond acceptor, potentially breaking dimers.[1]Use This compound to modulate H-bonding.[1]
Experimental Protocol: Saturation Solubility Determination

To empirically verify solubility for a specific drug candidate or compound, use the Shake-Flask Method .[1] This protocol is self-validating via mass balance and HPLC analysis.[1]

Objective: Determine the thermodynamic solubility limit (

Workflow Diagram

ExperimentalProtocolStartStart: Excess Solid Compound XPrepAdd Solvent (this compound or Toluene)to Glass VialStart->PrepEquilibrateAgitate (Orbit Shaker)24-48 Hours @ 25°CPrep->EquilibrateFilterCentrifugation / Filtration(0.45 µm PTFE)Equilibrate->FilterAnalyzeQuantify Supernatant(HPLC/UV-Vis)Filter->AnalyzeValidateCheck for Solid Residue(Ensure Saturation)Filter->ValidateValidate->EquilibrateIf no solid left,add more solid

Caption: Standardized workflow for saturation solubility determination.

Step-by-Step Methodology
  • Preparation: Place an excess amount of the solid analyte (~50 mg) into a chemically resistant borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of This compound to Vial A and 1.0 mL of Toluene to Vial B.

    • Note: this compound is denser and more viscous than toluene; ensure accurate pipetting by using positive displacement pipettes if available.[1]

  • Equilibration: Cap vials tightly (PTFE-lined caps) to prevent evaporation. Agitate on an orbital shaker at 25°C for 24–48 hours.

    • Validation Check: Visually inspect after 1 hour.[1] If the solid has completely dissolved, add more solid until a precipitate persists.[1] This ensures thermodynamic saturation.[1]

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

    • Caution: Pre-saturate the filter with solvent to prevent analyte adsorption loss.[1]

  • Quantification: Dilute an aliquot of the supernatant with a mobile phase compatible solvent (e.g., Acetonitrile) and analyze via HPLC-UV.

  • Calculation: Calculate solubility (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) using the calibration curve: 
    
    
    .
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9541, this compound.[1] Retrieved from [Link]

  • ChemSynthesis. this compound Chemical Properties and Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Naphthalene Solubility Data.[1][2] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Enviro Tech International. The Advantages of Using Fluorinated Solvents.[1] Retrieved from [Link]

  • MDPI (2023). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures. (Used for comparative density/viscosity trends of fluorinated chains).[1][3] Retrieved from [Link][4]

Validating the Absence of Reactive Impurities in High-Purity 1-Fluorodecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In precision medicinal chemistry and advanced materials research, 1-Fluorodecane (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  serves as a critical lipophilic probe and a stable dielectric component. However, its utility is frequently compromised by "silent" reactive impurities—specifically 1-decene  (an alkene) and 1-decanol  (an alcohol)—which persist in standard commercial grades (95-97%).[1]

This guide provides a rigorous technical comparison between Standard Grade and Validated High-Purity (99.5%+) this compound.[1] It outlines a self-validating analytical framework to confirm the absence of these reactive species, ensuring the integrity of downstream applications such as radical polymerization, transition-metal catalysis, and metabolic stability assays.

Part 1: The Impurity Landscape

To validate purity, one must first understand the origin of the impurities. This compound is typically synthesized via nucleophilic fluorination of 1-decanol or 1-bromodecane. This process generates three distinct classes of impurities:

  • Reactive Unsaturation (1-Decene): Formed via E2 elimination.[1]

    • Risk:[1] Acts as a radical scavenger and interferes with polymerization or oxidative biological assays.

  • Protic Contaminants (1-Decanol): Unreacted starting material.[1]

    • Risk:[1] H-bond donor/acceptor that alters solubility profiles and competes in nucleophilic substitutions.

  • Structural Isomers (2-Fluorodecane): Formed via carbocation rearrangement (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     pathway).
    
    • Risk:[1] Changes the melting point and packing density in material applications; alters metabolic degradation pathways.

Diagram 1: Impurity Genesis in Fluorination

The following pathway illustrates how competitive elimination and rearrangement reactions degrade product purity during synthesis.

ImpurityPathways Start Starting Material (1-Decanol / 1-Bromodecane) Reaction Fluorination (DAST / KF) Start->Reaction Product Target: this compound (Substitution SN2) Reaction->Product Main Pathway Impurity1 Impurity: 1-Decene (Elimination E2) Reaction->Impurity1 Side Rxn (Heat/Base) Impurity2 Impurity: 2-Fluorodecane (Rearrangement) Reaction->Impurity2 Acid Catalysis Impurity3 Impurity: Residual Alcohol (Incomplete Rxn) Reaction->Impurity3 Trace

Figure 1: Mechanistic origins of reactive impurities during the synthesis of this compound.

Part 2: Comparative Analysis (Standard vs. High-Purity)

The following data contrasts a typical "Standard Grade" product against a "Validated High-Purity" alternative processed via fractional distillation and chemical scavenging.

MetricStandard Grade (97%)Validated High-Purity (99.5%)Impact on Research
Assay (GC-FID) 96.0% - 97.5%> 99.5% Baseline stoichiometry accuracy.[1]
1-Decene (Alkene) 0.5% - 1.5%< 50 ppm Critical for radical reactions and oxidative stability.[1]
1-Decanol (Alcohol) 0.5% - 1.0%< 100 ppm Prevents interference in acylation/alkylation reactions.[1]
Isomers (2-Fluoro) 0.5% - 1.0%< 0.1% Ensures uniform physicochemical properties (MP/BP).[1]
Water (Karl Fischer) < 0.1%< 0.01% Essential for moisture-sensitive catalysis.[1]

Part 3: Methodological Validation Protocols

To certify the "High-Purity" designation, we employ a multi-modal validation system. These protocols are designed to be self-validating , meaning the failure of the test is immediately obvious.

Protocol A: High-Resolution GC-MS (Trace Organic Volatiles)

Objective: Quantify 1-decene and 1-decanol with a Limit of Detection (LOD) of 10 ppm.

  • Column Selection: Use a non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.[1]

  • Inlet Parameters: Splitless injection (1 µL) at 250°C to maximize sensitivity for trace impurities.

  • Temperature Program: Hold at 50°C for 2 min, ramp 10°C/min to 200°C.

  • Detection: Mass Selective Detector (MSD) in Scan mode (35-300 amu).[1]

  • Validation Criteria:

    • 1-Decene: Elutes before the main peak.[1] Characteristic ions: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       41, 55, 70.
      
    • This compound: Main peak.[1] Characteristic ions:

      
       61 (loss of HF, weak), 43, 57.
      
    • 1-Decanol: Elutes after the main peak (due to H-bonding).[1] Characteristic ion: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       55, 70, 83.
      
Protocol B: NMR Spectroscopy (Isomer Specificity)

Objective: Distinguish between the target primary fluoride and the secondary isomer (2-fluorodecane), which GC-MS may co-elute.

  • Sample Prep: Dissolve 20 mg sample in

    
     with 
    
    
    
    (internal standard, 0 ppm).
  • Acquisition: Acquire

    
     spectra (proton-decoupled) with a sufficient delay (
    
    
    
    ) to allow full relaxation.
  • Analysis:

    • This compound (Target): Appears as a triplet of triplets (if coupled) or a singlet (decoupled) typically around -218 ppm .[1]

    • 2-Fluorodecane (Impurity): Appears significantly shifted (typically -170 to -180 ppm range) due to the secondary carbon environment.[1]

  • Causality: The electron density around a secondary carbon is higher, causing a distinct upfield/downfield shift relative to the primary terminal fluoride.[1]

Protocol C: The "Reactive Challenge" (Permanganate Test)

Objective: A rapid, visual "Go/No-Go" stress test for reactive unsaturation (alkenes) and oxidizable alcohols.[1]

  • Reagent: Prepare a 0.5% (w/v) aqueous solution of Potassium Permanganate (

    
    ).
    
  • Procedure:

    • Add 1 mL of this compound to a clear glass vial.

    • Add 2 drops of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       solution.
      
    • Shake vigorously for 30 seconds.

  • Interpretation:

    • Pass (High Purity): The aqueous layer retains its distinct purple color.[1] The organic layer remains clear.[1]

    • Fail (Reactive Impurities): The purple color fades to brown (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       precipitate) within 1-5 minutes. This indicates the reduction of permanganate by 1-decene  (oxidative cleavage) or 1-decanol  (oxidation to acid).[1]
      
Diagram 2: The Validation Workflow

This flowchart dictates the logical progression of testing to ensure batch release.

ValidationWorkflow Sample Crude/Distilled Batch Test1 Test 1: KMnO4 Challenge (Detects Alkenes/Alcohols) Sample->Test1 Fail1 FAIL: Brown Precipitate (Reject Batch) Test1->Fail1 Color Change Test2 Test 2: GC-MS (Quantify < 50ppm) Test1->Test2 Purple Persists Fail2 FAIL: Impurity Peaks Detected Test2->Fail2 > 50ppm Impurity Test3 Test 3: 19F NMR (Isomer Confirmation) Test2->Test3 Clean Trace Fail3 FAIL: Secondary Fluoride Signal Test3->Fail3 Shift at -170ppm Release CERTIFIED HIGH PURITY (Release for Research) Test3->Release Single Peak -218ppm

Figure 2: Sequential logic gate for validating this compound purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9541, this compound.[1] Retrieved January 30, 2026 from [Link]

  • Rosen, B. R., et al. (2013). Silver-Catalyzed Fluorination of Alkyl Bromides.[1] Journal of the American Chemical Society.[1] (Validation of nucleophilic fluorination pathways).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[1] Wiley.[1] (Source for

    
     chemical shift distinctions between primary and secondary fluorides).
    
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard protocols for removing alkenes from alkyl halides via permanganate washing).

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine: Metabolism of Fluorinated Compounds. ACS Medicinal Chemistry Letters.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Hazard Identification and Risk Assessment: Why 1-Fluorodecane Requires Special Handling

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and reproducible science. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-fluorodecane, grounded in established safety principles and regulatory standards. Our goal is to empower you, our scientific partners, to manage chemical waste with the same precision and confidence you apply to your research.

This compound (CAS 334-56-5) is a fluorinated alkane whose unique properties necessitate careful handling and disposal.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), are significant. It is classified as acutely toxic (Category 2) if ingested and very toxic to aquatic life with long-lasting effects.[2][3] The causality here is clear: the high electronegativity of the fluorine atom and the long carbon chain contribute to its persistence and potential for bioaccumulation, making its release into the environment a serious concern.[1]

Key Hazards:

  • H300: Fatal if swallowed. [2][3][4]

  • H410: Very toxic to aquatic life with long lasting effects. [2][3]

Therefore, under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[5][6] Such actions can lead to severe environmental damage and represent a significant compliance violation.

Pre-Disposal Protocol: Segregation is Key

The foundational principle for managing this compound waste is its strict segregation as halogenated organic waste .[5][6][7] This is a critical step for both safety and cost-efficiency. Halogenated wastes require specific disposal methods, often high-temperature incineration, to neutralize their hazardous components.[7] Mixing them with non-halogenated solvents needlessly elevates the entire volume of waste to a more hazardous and costly disposal category.[8]

Core Principle: Always keep halogenated and non-halogenated solvent waste streams separate.[5][8][9]

Chemical Profile for Safe Handling

Understanding the physicochemical properties of this compound is essential for anticipating its behavior and ensuring safe handling during the disposal process.

PropertyValueSignificance for DisposalSource
Molecular Formula C₁₀H₂₁FIdentifies the compound as a halogenated alkane.[2][10]
Molecular Weight 160.27 g/mol Relevant for calculating quantities for waste manifests.[2][10][11]
Physical State Colorless LiquidHandled as a liquid waste.[1]
Boiling Point ~186 °C (367 °F)Low volatility at room temperature reduces inhalation risk, but it is still present.[3][10][11]
Flash Point ~80 °C (175 °F)It is a combustible liquid; keep away from ignition sources.[3][12]
Density ~0.8 g/mLIt is less dense than water.[10][11]
Water Solubility Very low (0.01 g/L)Will not mix with water; poses a significant aquatic hazard.[12]
Incompatibilities Strong oxidizing agents, Strong basesAvoid mixing with these materials in the waste container to prevent exothermic or violent reactions.[12]

Step-by-Step Disposal Procedure

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Required Materials:
  • Designated, properly labeled "Halogenated Organic Waste" container (typically glass or chemically resistant plastic).

  • Secondary containment bin.

  • Personal Protective Equipment (PPE):

    • Chemical safety goggles or face shield.

    • Appropriate chemical-resistant gloves (e.g., nitrile).

    • Lab coat.

  • Hazardous waste tag.

  • Fume hood.[9][13]

Waste Collection Protocol:
  • Work in a Ventilated Area: Conduct all waste transfers within a certified chemical fume hood to minimize the risk of inhaling any vapors.[9][13]

  • Select the Correct Container: Use a container specifically designated for "Halogenated Organic Waste."[5][7] Ensure it is clean, in good condition, and has a tightly sealing cap.

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag.[9] Clearly write "this compound" and its approximate concentration or volume. If it is part of a mixture, list all constituents and their estimated percentages.[9] Complete chemical names are mandatory; do not use abbreviations.[5]

  • Transfer the Waste: Carefully pour the this compound waste into the container. Avoid splashing. Use a funnel if necessary.

  • Secure the Container: Tightly close the container lid immediately after adding waste.[5][9] Do not leave it open. This is crucial to prevent the release of vapors.

  • Store Safely: Place the sealed waste container in a secondary containment bin to mitigate leaks or spills.[9] Store this assembly in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from heat and ignition sources.[9][12] Ensure the container is segregated from incompatible materials like strong oxidizing agents.[12]

  • Arrange for Pickup: Once the container is full (do not overfill; leave at least 10% headspace) or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste transporter.[8][14]

This compound Waste Management Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound.

G start Start: this compound Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated collect_halogenated Collect in a dedicated, labeled 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes improper_disposal Improper Disposal: Do NOT pour down sink or place in regular trash. is_halogenated->improper_disposal No (This guide is for This compound) store_safely Store in secondary containment in a designated Satellite Accumulation Area (SAA). collect_halogenated->store_safely contact_ehs Contact EH&S for disposal by a licensed vendor. store_safely->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spills:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent appropriate for organic liquids.

    • Turn off any nearby ignition sources.[15]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response or EH&S team immediately.[15]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[15]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate emergency medical attention.[3]

In all cases of exposure, seek medical evaluation afterward and report the incident to your supervisor and EH&S department.[15]

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from MIT Plasma Science and Fusion Center.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9541, this compound. Retrieved from [Link]

  • HSC Chemistry. (2021, March 28). Obtaining, Using and Disposing Hydrocarbons. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9548, 1-Fluorododecane. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • ResearchGate. The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

  • ChemSynthesis. This compound. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Fluorooctane (CAS 463-11-6). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.